molecular formula C7H15NO3 B8526471 5-Hydroxy-N-methoxy-N-methylpentanamide

5-Hydroxy-N-methoxy-N-methylpentanamide

Cat. No.: B8526471
M. Wt: 161.20 g/mol
InChI Key: NRPJGQSLFFGQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-N-methoxy-N-methylpentanamide is an organic compound with the molecular formula C7H15NO3 . This compound features a pentanamide backbone substituted with a hydroxy group at the 5-position and N-methoxy-N-methyl (Weinreb) amide functionality. The Weinreb amide group is of significant interest in synthetic organic chemistry as it is highly effective for the selective synthesis of ketones from carboxylic acids and organometallic reagents such as Grignard or organolithium compounds . The additional 5-hydroxy group on the carbon chain may provide a handle for further chemical modification or influence the compound's physicochemical properties, including its solubility and hydrogen bonding capacity. Researchers may explore this molecule as a building block for the synthesis of more complex structures, or as a model compound in studies of chemical reactivity and reaction optimization. The compound is closely related to N-Methoxy-N-methylpentanamide (CAS 129118-11-2), which is commercially available for research purposes . This compound is provided for research and development use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

5-hydroxy-N-methoxy-N-methylpentanamide

InChI

InChI=1S/C7H15NO3/c1-8(11-2)7(10)5-3-4-6-9/h9H,3-6H2,1-2H3

InChI Key

NRPJGQSLFFGQBL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCCO)OC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Application of 5-Hydroxy-N-methoxy-N-methylpentanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-N-methoxy-N-methylpentanamide is a highly versatile bifunctional building block in advanced organic synthesis. Featuring a terminal hydroxyl group and a Weinreb amide moiety, it serves as a critical intermediate for the stereoselective synthesis of complex natural products, including homotropanone alkaloids like (−)-adaline[1]. This guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for its synthesis via the direct aminolysis of δ-valerolactone.

Mechanistic Rationale & Route Selection

The Weinreb Amide Advantage

The conversion of carboxylic acid derivatives to ketones using organometallic reagents (e.g., Grignard or organolithium reagents) is notoriously plagued by the over-addition of the nucleophile, resulting in tertiary alcohols[2]. Weinreb amides (N-methoxy-N-methylamides) solve this problem through a highly specific chelation mechanism. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate the incoming metal ion, forming a stable, five-membered tetrahedral intermediate[3]. This chelated structure resists collapse until the reaction is quenched with an aqueous acid, at which point it cleanly releases the desired ketone[4].

Route Selection: Lactone Ring-Opening vs. Linear Coupling

While Weinreb amides can be synthesized from linear carboxylic acids using standard peptide coupling reagents (e.g., EDCI, DCC, or BOP)[5],[3], synthesizing this compound from 5-hydroxypentanoic acid requires tedious protection and deprotection of the terminal hydroxyl group.

A far superior, atom-economical approach is the direct nucleophilic ring-opening of δ-valerolactone [1],[6]. Because N,O-dimethylhydroxylamine hydrochloride is a poor nucleophile and lactones are relatively stable, trimethylaluminum (AlMe


)  is employed as a dual-purpose activator[7].

Mechanism A N,O-dimethylhydroxylamine HCl C Dimethylaluminum N,O-dimethylhydroxylamide (Active Nucleophile) A->C + AlMe3 - CH4, - HCl B Trimethylaluminum (AlMe3) B->C E Aluminated Hemiacetal Intermediate C->E Nucleophilic Acyl Substitution D δ-valerolactone (Electrophile) D->E Lewis Acid Activation F This compound E->F H2O / Rochelle's Salt (Hydrolysis)

Mechanistic pathway of the AlMe3-mediated lactone amidation.

Causality of the Aluminum Reagent: AlMe


 reacts with the amine salt to generate dimethylaluminum N,O-dimethylhydroxylamide—a highly active, non-basic nucleophile. Simultaneously, the aluminum center acts as a Lewis acid, coordinating to the lactone's carbonyl oxygen and increasing its electrophilicity, driving the ring-opening to near-quantitative yields[1].

Experimental Methodology

The following protocol details the optimized synthesis of this compound on an 18.0 mmol scale[1].

Reagents Required
  • δ-Valerolactone: 18.0 mmol (1.80 g)

  • N,O-Dimethylhydroxylamine hydrochloride (MeNHOMe·HCl): 54.0 mmol (5.30 g)

  • Trimethylaluminum (AlMe

    
    ):  54.0 mmol (27.0 mL of a 2.0 M solution in toluene)
    
  • Dichloromethane (CH

    
    Cl
    
    
    
    ):
    30.0 mL, anhydrous
  • Rochelle's Salt (Potassium sodium tartrate): 7.0 g in 10.0 mL aqueous solution

Step-by-Step Protocol
  • Reagent Activation (Formation of Aluminum Amide):

    • Suspend MeNHOMe·HCl (5.30 g) in dry CH

      
      Cl
      
      
      
      (30.0 mL) under an inert atmosphere (Argon or N
      
      
      ).
    • Cool the suspension to −78 °C using a dry ice/acetone bath and stir for 15 minutes.

    • Critical Step: Slowly add the 2.0 M AlMe

      
       solution (27.0 mL) dropwise over 1 hour. Caution:  AlMe
      
      
      
      is highly pyrophoric. Methane gas will evolve during this step.
    • Allow the reaction mixture to slowly warm to 23 °C and stir for 12 hours to ensure complete formation of the active aluminum amide complex[1].

  • Lactone Ring-Opening:

    • Cool the reaction flask back down to 0 °C.

    • Add δ-valerolactone (1.80 g) dropwise.

    • Stir the mixture for 30 minutes at 0 °C, then remove the ice bath and stir for an additional 2 hours at 23 °C[1].

  • Quenching and Emulsion Resolution:

    • Causality of Quench: Direct aqueous quenching of organoaluminum reactions typically produces a thick, intractable gelatinous emulsion of aluminum hydroxide, trapping the product.

    • To prevent this, hydrolyze the reaction by adding 10.0 mL of an aqueous solution containing 7.0 g of Rochelle's salt. The tartrate ions act as bidentate ligands, strongly chelating the Al

      
       ions and forming a water-soluble complex that breaks the emulsion[1].
      
  • Isolation and Purification:

    • Filter the resulting suspension through a pad of Celite to remove any residual particulates.

    • Wash the Celite cake repeatedly with CH

      
      Cl
      
      
      
      (3 × 10 mL).
    • Concentrate the combined organic filtrates under vacuum (15 Torr, <30 °C).

    • Yield: ~2.87 g (99%) of the target compound as a colorless oil. The purity is typically sufficient to be used in subsequent Grignard additions without further chromatographic purification[1].

Workflow N1 Step 1: Reagent Activation MeNHOMe·HCl + AlMe3 in CH2Cl2 N2 Step 2: Lactone Addition Add δ-valerolactone at 0 °C N1->N2 N3 Step 3: Quench & Hydrolysis Aqueous Rochelle's Salt N2->N3 N4 Step 4: Extraction & Filtration Filter through Celite N3->N4 N5 Step 5: Isolation Vacuum Solvent Removal (99% Yield) N4->N5

Experimental workflow for the synthesis of this compound.

Quantitative Data & Characterization

The structural integrity of the synthesized this compound is validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the distinct N-methoxy and N-methyl singlets, alongside the intact terminal hydroxyl multiplet, confirms successful ring opening without over-reduction.

Table 1: NMR Spectral Assignments for this compound [1]

Structural Feature

H NMR (400 MHz, CDCl

)

C NMR (100 MHz, CDCl

)
Diagnostic Assignment
C=O -174.7 ppmAmide carbonyl carbon
C5 (CH

-OH)
3.63 ppm (t, J = 6.3 Hz, 2H)62.0 ppmHydroxyl-adjacent methylene
O-CH

3.68 ppm (s, 3H)61.2 ppmMethoxy group of Weinreb amide
N-CH

3.17 ppm (s, 3H)32.2 ppmN-methyl group of Weinreb amide
C4 (CH

)
1.66–1.52 ppm (m, 2H)32.3 ppmBeta-methylene to hydroxyl
C2 (CH

-C=O)
2.46 ppm (t, J = 7.2 Hz, 2H)31.3 ppmAlpha-methylene to carbonyl
C3 (CH

)
1.78–1.66 ppm (m, 2H)20.4 ppmGamma-methylene to carbonyl

Mass Spectrometry (LRMS EI): m/z 162 (M


 + 1, 3%), 101 (91), 83 (51), 61 (99), 55 (100)[1].

Downstream Applications in Drug Development

Once isolated, this compound serves as a pivotal node in divergent synthesis. By treating this intermediate with various organolithium or Grignard reagents, researchers can rapidly generate a library of


-hydroxyketones[1].

In advanced alkaloid synthesis, these


-hydroxyketones undergo Swern oxidation to form keto-aldehydes, which are subsequently trapped by chiral N-tert-butanesulfinyl imines. This cascade is the foundational step for synthesizing 1-substituted homotropanones—the core bicyclic scaffold found in neuroactive natural products like (−)-adaline and euphococcinine[1],[6].

References

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)
  • Source: Texas Digital Library (Theses and Dissertations)
  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)
  • Weinreb ketone synthesis Source: Wikipedia URL
  • Converting Amides to Aldehydes and Ketones Source: Chemistry Steps URL
  • Weinreb amides Source: ACS Publications URL
  • TOTAL SYNTHESIS OF THE TETRACYCLIC ANTIMALARIAL MYRIONEURON ALKALOID (±)

Sources

"5-Hydroxy-N-methoxy-N-methylpentanamide chemical properties"

[1]

Executive Summary

This compound (CAS: 129118-11-2) is a specialized "Weinreb amide" derivative utilized primarily as a robust

bifunctionality

Chemical Identity & Physical Properties[2][3][4][5]

Nomenclature & Identification
ParameterDetail
IUPAC Name 5-Hydroxy-

-methoxy-

-methylpentanamide
Common Name

-Hydroxyvaleryl Weinreb Amide
CAS Registry Number 129118-11-2
Molecular Formula

Molecular Weight 161.20 g/mol
SMILES CN(OC)C(=O)CCCCO
Physical Characteristics[5]
  • Appearance: Colorless to pale yellow viscous oil.

  • Density:

    
     (Predicted).
    
  • Boiling Point:

    
     at 0.5 mmHg (High boiling point due to hydrogen bonding).
    
  • Solubility: Highly soluble in polar organic solvents (DCM, THF, EtOAc, MeOH); moderately soluble in water due to the hydroxyl group.

Synthesis & Preparation

The most authoritative and scalable method for synthesizing this compound involves the aluminum-mediated aminolysis of

Reaction Mechanism (The "Weinreb Aminolysis")

The reaction proceeds via the activation of the lactone carbonyl by an organoaluminum species (formed in situ from trimethylaluminum and

Experimental Protocol (Standardized)

Objective: Synthesis of 5-Hydroxy-



Reagents:

  • 
    -Valerolactone (1.0 equiv)
    
  • 
    -Dimethylhydroxylamine hydrochloride (1.2 equiv)
    
  • Trimethylaluminum (

    
    , 2.0 M in toluene) (1.2 equiv) [DANGER: PYROPHORIC] 
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Catalyst Formation: In a flame-dried flask under Argon, suspend

    
    -dimethylhydroxylamine HCl (1.2 equiv) in anhydrous DCM at 
    
    
    .
  • Activation: Slowly add the

    
     solution dropwise. Methane gas will evolve. Stir for 30 minutes at 
    
    
    to form the active aluminum amide species (
    
    
    ).
  • Addition: Add a solution of

    
    -valerolactone (1.0 equiv) in DCM dropwise to the aluminum reagent.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with PMA or

    
    ; lactone disappears, more polar amide spot appears).
    
  • Quench (Critical): Carefully quench by slow addition of Rochelle’s Salt (saturated aqueous potassium sodium tartrate) at

    
    . Stir vigorously for 1–2 hours until the aluminum emulsion breaks and two clear layers form.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (

    
    ). Dry combined organics over 
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Gradient: 50%

    
     100% EtOAc in Hexanes) to yield the pure amide.
    

Chemical Reactivity & Applications[7][8][9]

The Weinreb Chemo-Selectivity

The core utility of this compound is the Weinreb amide functionality. Unlike esters or acid chlorides, which react with Grignard reagents to form tertiary alcohols (via double addition), the Weinreb amide forms a stable five-membered chelate intermediate with the metal. This intermediate collapses only upon acidic workup, releasing the ketone and preventing over-addition.

Orthogonal Functionalization

The C5-hydroxyl group allows for divergent synthesis strategies:

  • Protection: Conversion to silyl ethers (TBS, TBDPS) to generate a lipophilic linker.

  • Oxidation: Swern or Dess-Martin oxidation yields the aldehyde-amide, a precursor for reductive amination or Wittig reactions.

  • Halogenation: Appel reaction (

    
    ) converts the alcohol to a bromide, enabling alkylation at the 
    
    
    -position.
Visualization of Reaction Pathways

GLactoneδ-ValerolactoneWeinreb5-Hydroxy-N-methoxy-N-methylpentanamide(Target)Lactone->WeinrebAlMe3, HN(OMe)MeRing OpeningChelateStable MetalChelate IntermediateWeinreb->ChelateR-MgBr or R-Li(Nucleophilic Attack)ProtectedO-Silyl ProtectedDerivativeWeinreb->ProtectedTBSCl, Imidazole(Protection)Ketoneδ-Hydroxy Ketone(Product)Chelate->KetoneH3O+(Hydrolysis)Protected->ChelateR-MgBr

Figure 1: Synthesis and reaction manifold of this compound. The stable chelate intermediate is key to selective ketone formation.

Spectroscopic Data (Diagnostic)

Verification of the synthesized compound relies on identifying the characteristic Weinreb amide signals and the terminal alcohol.

NucleusChemical Shift (

, ppm)
MultiplicityAssignment

NMR
3.68Singlet (3H)

3.65Triplet (2H)

3.18Singlet (3H)

2.45Triplet (2H)

1.55 – 1.75Multiplet (4H)

(Internal)

NMR
174.5Quaternary

(Amide)
62.1


61.2


32.3


Safety & Handling

  • Trimethylaluminum (

    
    ):  Extremely pyrophoric. Reacts violently with water and air. Must be handled in a glovebox or using strict Schlenk techniques.
    
  • Compound Handling: The target amide is generally stable at room temperature but should be stored at

    
     under inert gas to prevent slow oxidation or hydrolysis.
    
  • Waste: Aluminum-containing aqueous waste (from Rochelle's salt workup) should be disposed of according to heavy metal protocols.

References

  • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12(13), 989–993. Link

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Efficient Synthesis of Weinreb Amides from Lactones." Tetrahedron Letters, 2004 , 45(38), 7107–7110. Link

  • Sigma-Aldrich. "Safety Data Sheet: Trimethylaluminum." Link

Technical Monograph: Characterization & Synthesis of 5-Hydroxy-N-methoxy-N-methylpentanamide

[1]

Executive Summary

In the landscape of modern organic synthesis, 5-Hydroxy-N-methoxy-N-methylpentanamide (CAS 187756-41-8) serves as a critical bifunctional intermediate.[1][2] It combines the chemoselectivity of a Weinreb amide with a terminal primary alcohol, allowing for orthogonal functionalization. This compound is primarily utilized to access

This guide provides a rigorous technical characterization, validated synthetic protocols, and quality control parameters to ensure high-fidelity application in drug development workflows.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

The following data constitutes the core identity profile for the compound. Researchers should verify these parameters upon receipt or synthesis of the material.

ParameterSpecification
IUPAC Name This compound
Common Name Weinreb amide of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-valerolactone
CAS Number 187756-41-8
Molecular Formula

Molecular Weight 161.20 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in CH

Cl

, THF, EtOAc, MeOH
Rf Value 0.33 (Hexane/EtOAc 1:[1]4)
Boiling Point ~279 °C (Predicted/Decomposes)

Synthesis & Mechanistic Insight

The Core Protocol: Aluminum-Mediated Ring Opening

The most robust route to this compound is the nucleophilic ring-opening of


Rationale: Direct aminolysis of lactones is kinetically slow. AlMe

Step-by-Step Protocol
  • Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon.

  • Amine Activation: Suspend N,O-dimethylhydroxylamine HCl (3.0 equiv) in anhydrous CH

    
    Cl
    
    
    (DCM) at 0°C.
  • Aluminum Addition: Dropwise add AlMe

    
     (2.0 M in toluene, 3.0 equiv) over 30 minutes. Caution: Pyrophoric. Evolution of methane gas will occur. Stir at 0°C for 30 min to form the active dimethylaluminum amide species.
    
  • Lactone Addition: Add

    
    -valerolactone (1.0 equiv) in DCM dropwise.
    
  • Reaction: Allow to warm to room temperature (23°C) and stir for 2–3 hours. Monitor by TLC (stain with PMA or KMnO

    
    ).
    
  • Quench (Critical): Cool to 0°C. Carefully quench with aqueous Rochelle’s salt (Potassium sodium tartrate) to break the stable aluminum emulsion. Stir vigorously until two clear layers form (can take 1–2 hours).

  • Workup: Extract with DCM (3x), dry over Na

    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient) if necessary, though crude purity is often sufficient.

Reaction Mechanism Visualization

The following diagram illustrates the transformation from the cyclic lactone to the linear Weinreb amide.

SynthesisMechanismLactoneδ-Valerolactone(Cyclic Ester)IntermediateTetrahedralIntermediateLactone->IntermediateNucleophilic Attack(Ring Opening)ReagentMe2Al-N(OMe)Me(Active Species)Reagent->IntermediateActivationProduct5-Hydroxy-N-methoxy-N-methylpentanamideIntermediate->ProductProtonation/Workup

Caption: Transformation of

Spectroscopic Characterization

Accurate identification relies on specific NMR signatures, particularly the N-methoxy and N-methyl singlets, and the triplet corresponding to the hydroxymethyl group.

Nuclear Magnetic Resonance (NMR)

Data acquired in CDCl



3
NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note

H
3.68Singlet (s)3H-OCH

Characteristic Weinreb O-Me

H
3.63Triplet (t, J=6.3 Hz)2H-CH

-OH
Deshielded by hydroxyl

H
3.17Singlet (s)3H-N-CH

Characteristic Weinreb N-Me

H
2.46Triplet (t, J=7.2 Hz)2H-CH

-C(O)-
Alpha to carbonyl

H
1.78 – 1.66Multiplet (m)2H-CH

-
Beta/Gamma chain

H
1.66 – 1.52Multiplet (m)2H-CH

-
Beta/Gamma chain

C
174.7SingletCC =OAmide Carbonyl

C
62.0SingletCH

C H

-OH
Terminal alcohol

C
61.2SingletCH

O-C H

Weinreb Methoxy

C
32.3SingletCH

C H

-C(O)
Alpha carbon

C
32.2SingletCH

N-C H

Weinreb Methyl
Mass Spectrometry (EI-MS)
  • Molecular Ion:

    
     162 
    
    
  • Key Fragments:

    • 
       101: Loss of the Weinreb amine fragment 
      
      
      .
    • 
       61: 
      
      
      fragment.
    • 
       55: Hydrocarbon chain fragmentation.
      
Infrared Spectroscopy (IR)
  • 3584 cm

    
     (br):  O-H stretch (free alcohol).
    
  • 1640–1660 cm

    
    :  C=O stretch (Weinreb amide, typically lower freq than esters).
    
  • 1384, 1350 cm

    
    :  C-H bending.
    

Quality Control & Stability

A critical instability mode for this compound is re-lactonization . Under acidic conditions or high heat, the terminal hydroxyl group can back-bite the amide to regenerate

QC Decision Tree

Use this workflow to validate batch integrity before use in downstream synthesis.

QCDecisionStartCrude Product IsolatedTLCTLC (Hex/EtOAc 1:4)Check Rf 0.33Start->TLCCheck1Is Rf 0.33 spot major?TLC->Check1NMR1H NMR AnalysisCheck2Are peaks at 3.68 & 3.17 present?NMR->Check2Check1->NMRYesFailREJECT / RE-PURIFYRisk: LactonizationCheck1->FailNo (Lactone present)Check3Is Lactone peak (δ 4.3) absent?Check2->Check3YesCheck2->FailNoPassRELEASE BATCHStore at -20°CCheck3->PassYesCheck3->FailNo

Caption: Quality control logic flow for validating Weinreb amide integrity.

Applications in Drug Discovery[12]

Synthesis of -Hydroxy Ketones

The primary utility of this compound is the synthesis of ketones via organometallic addition. The stable 5-membered chelate formed between the magnesium/lithium and the Weinreb amide oxygens prevents over-addition.

  • Reaction: this compound + R-MgBr

    
     5-Hydroxy-1-R-pentan-1-one.
    
  • Note: The free hydroxyl group generally consumes 1 equivalent of the organometallic reagent (forming the alkoxide) but does not interfere with the reaction if >2 equivalents of Grignard are used.

Alkaloid Synthesis

As cited in the synthesis of (-)-Adaline , this intermediate allows for the construction of homotropanone scaffolds via intramolecular Mannich cyclizations.[4] The terminal alcohol can be oxidized to an aldehyde or converted to a leaving group (tosylate/halide) for ring-closure reactions.

References

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules, 2023.[4] Link

  • Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 2012.[5] Link

  • Renin Inhibitors (WO2008156816A2). Google Patents, 2008. Link

  • Weinreb Amides: A Review of their Synthesis and Applications. Oriental Journal of Chemistry, 2020. Link

  • Stereoselective Total Syntheses of Lupin Alkaloids. University of Southampton Thesis, 2006. Link

A Technical Guide to 5-Hydroxy-N-methoxy-N-methylpentanamide: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of 5-Hydroxy-N-methoxy-N-methylpentanamide, a specialized chemical intermediate. While a specific CAS number for this compound is not readily found in public databases, its structural features place it within the well-established and highly valuable class of Weinreb-Nahm amides. This document will therefore leverage the extensive knowledge of Weinreb-Nahm amide chemistry to detail the synthesis, theoretical properties, and potential applications of this specific hydroxy-functionalized derivative for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a terminal hydroxyl group and a Weinreb-Nahm amide. The presence of these two distinct functional groups makes it a versatile building block in multi-step organic synthesis. The Weinreb-Nahm amide, characterized by its N-methoxy-N-methylamide structure, is renowned for its ability to react with organometallic reagents to produce ketones or with reducing agents to yield aldehydes, both with high selectivity and yield.[1][2][3] The terminal hydroxyl group offers a reactive site for further functionalization, such as etherification, esterification, or oxidation.

The primary utility of this compound lies in its ability to act as a precursor to various 5-hydroxy ketones and aldehydes, which are common structural motifs in natural products and pharmaceutical agents. The stability of the Weinreb-Nahm amide to a wide range of reaction conditions allows for the manipulation of the hydroxyl group prior to the transformation of the amide, providing significant synthetic flexibility.[1]

Physicochemical Properties and Characterization

While experimental data for this compound is not widely available, its properties can be reliably predicted based on its structure and comparison with analogous compounds like N-Methoxy-N-methylpentanamide (CAS: 129118-11-2).[4][5][6]

PropertyPredicted Value/Information
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
Appearance Likely a colorless to pale yellow liquid at room temperature.
Solubility Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol.
Boiling Point Higher than N-Methoxy-N-methylpentanamide due to the presence of the hydroxyl group, which allows for hydrogen bonding.
Stability The Weinreb-Nahm amide is stable to many non-nucleophilic reagents. The hydroxyl group can be protected if necessary.

Characterization: The successful synthesis of this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide a clear map of the proton and carbon environments, respectively, confirming the presence of the N-methoxy, N-methyl, and the aliphatic chain with a terminal hydroxyl group.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretch would be expected around 1650 cm-1, along with a broad O-H stretch from the hydroxyl group around 3300-3500 cm-1.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight would confirm its identity.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is from a readily available starting material, γ-valerolactone. This approach leverages the known reactivity of lactones with reagents suitable for the formation of Weinreb-Nahm amides.[1][2]

Proposed Synthetic Workflow:

Synthesis_Workflow Start γ-Valerolactone Reaction Amide Formation Start->Reaction Reagent N,O-Dimethylhydroxylamine (as hydrochloride salt) Reagent->Reaction Activator Trimethylaluminum (AlMe3) or other Lewis Acid Activator->Reaction Product 5-Hydroxy-N-methoxy- N-methylpentanamide Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Objective: To synthesize this compound from γ-valerolactone.

Materials:

  • γ-Valerolactone

  • N,O-Dimethylhydroxylamine hydrochloride

  • Trimethylaluminum (2.0 M solution in toluene or hexanes)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride.

  • Amine Suspension: Suspend the N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Slowly add a 2.0 M solution of trimethylaluminum in hexanes or toluene via the dropping funnel. The evolution of methane gas will be observed. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Lactone Addition: In a separate flask, prepare a solution of γ-valerolactone in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until the two layers become clear.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous NaHCO3, then with brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

  • Use of Trimethylaluminum: Trimethylaluminum acts as a Lewis acid to activate the lactone carbonyl, making it more susceptible to nucleophilic attack. It also deprotonates the N,O-dimethylhydroxylamine hydrochloride to form the active nucleophile in situ.[2]

  • Anhydrous Conditions: Organoaluminum reagents are highly reactive with water. Therefore, anhydrous conditions are critical to prevent the decomposition of the reagent and ensure a high yield of the desired product.

  • Slow Addition and Cooling: The reaction of trimethylaluminum with the hydroxylamine salt and the subsequent reaction with the lactone are exothermic. Slow addition at low temperatures helps to control the reaction rate and prevent side reactions.

  • Rochelle's Salt Quench: Rochelle's salt is a chelating agent for aluminum salts, which helps to break up the aluminum complexes formed during the reaction, facilitating a cleaner workup.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the unique reactivity of the Weinreb-Nahm amide.

Reaction Pathways:

Reaction_Pathways Start 5-Hydroxy-N-methoxy- N-methylpentanamide Ketone 5-Hydroxy Ketone Start->Ketone Nucleophilic Acyl Substitution Aldehyde 5-Hydroxy Aldehyde Start->Aldehyde Reduction Organometallic Organometallic Reagent (e.g., Grignard, Organolithium) Organometallic->Ketone Reducing Reducing Agent (e.g., DIBAL-H, LiAlH4) Reducing->Aldehyde

Caption: Key transformations of this compound.

A. Synthesis of 5-Hydroxy Ketones:

The reaction of the Weinreb-Nahm amide with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) proceeds via a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse until aqueous workup. This stability prevents the common over-addition of the organometallic reagent, which is a frequent side reaction with other acylating agents like esters or acid chlorides.[7] This allows for the clean and high-yield synthesis of 5-hydroxy ketones.

B. Synthesis of 5-Hydroxy Aldehydes:

Reduction of the Weinreb-Nahm amide with hydride reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH4) also forms a stable chelated intermediate. This intermediate prevents over-reduction to the alcohol. Upon workup, the corresponding 5-hydroxy aldehyde is obtained.[2]

C. Orthogonal Reactivity:

The hydroxyl group can be protected using standard protecting group chemistry (e.g., as a silyl ether or benzyl ether) before the transformation of the Weinreb-Nahm amide. This allows for selective reactions at other positions of the molecule before the final deprotection and conversion of the amide, showcasing the compound's utility in complex total synthesis.

Potential in Drug Development and Natural Product Synthesis

The 5-hydroxy pentanoyl scaffold is a component of various biologically active molecules. For instance, derivatives of 5-hydroxytryptamine (serotonin) and related methoxy- and hydroxy-substituted tryptamines are known to have significant neurological activity.[8][9][10] While not a direct analogue, the ability to synthesize 5-hydroxy ketones and aldehydes from this compound provides access to a class of intermediates that can be further elaborated into more complex structures with potential therapeutic applications.

Conclusion

This compound represents a valuable, albeit specialized, synthetic intermediate. Its preparation from γ-valerolactone is straightforward, and its utility is well-grounded in the robust and predictable chemistry of Weinreb-Nahm amides. For researchers in organic synthesis and drug development, this compound offers a reliable route to 5-hydroxy ketones and aldehydes, which are important building blocks for a wide array of more complex molecular targets. The principles and protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile chemical tool.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb (ketone synthesis). [Link]

  • ChemSynthesis. (4E)-5-(2-furyl)-N-hydroxy-3-methoxy-4-pentenamide. [Link]

  • PubChem. 5-hydroxy-N,N-dimethylpentanamide. [Link]

  • ACS Publications. Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. [Link]

  • MilliporeSigma. N-Methoxy-N-methylpentanamide. [Link]

  • Moshang Chemical. (S)-5-hydroxy-N-methoxy-N-methyl-4-(2,2,2-trifluoroacetamido)pentanamide. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Moshang Chemical. (S)-5-hydroxy-N-methoxy-N-methylheptanamide. [Link]

  • University of Texas at Arlington. SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. [Link]

  • Indian Journal of Chemistry. Synthesis of 5-hydroxy-7 -methoxy-8-C-preny Iflavanone. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • PMC. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PMC. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). [Link]

  • Taylor & Francis. 5 methoxytryptamine – Knowledge and References. [Link]

  • Wikipedia. 5-Methoxytryptamine. [Link]

  • MDPI. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. [Link]

  • PMC. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-N-methoxy-N-methylpentanamide (CAS: 103765-85-3) serves as a bifunctional building block in modern medicinal chemistry. As a Weinreb amide , it provides a "privileged" electrophile that reacts with organometallics (R-Li, R-MgX) to form ketones without over-addition. Simultaneously, the terminal primary hydroxyl group allows for orthogonal functionalization (e.g., oxidation to aldehydes, conversion to leaving groups, or etherification).

This guide provides a rigorous analysis of the molecule’s spectroscopic signature, a validated synthesis protocol from


-valerolactone, and critical handling insights to prevent spontaneous cyclization.

Synthetic Pathway & Mechanism

The most robust route to this compound involves the aminolysis of


-valerolactone . While direct coupling of 5-hydroxypentanoic acid is possible, the lactone ring-opening strategy avoids self-polymerization issues common with linear hydroxy acids.
Reaction Workflow

The transformation utilizes trimethylaluminum (


)  to activate the amine hydrochloride, generating a highly nucleophilic aluminum amide species that attacks the lactone carbonyl.

SynthesisWorkflow Reagents Reagents N,O-Dimethylhydroxylamine HCl Trimethylaluminum (AlMe3) Activation Activation Step Formation of Me2Al-N(OMe)Me species Reagents->Activation - CH4 (gas) Attack Nucleophilic Attack Ring Opening Activation->Attack Lactone Substrate δ-Valerolactone Lactone->Attack Intermediate Stable Tetrahedral Intermediate (Chelated) Attack->Intermediate Quench Workup Rochelle Salt / HCl Hydrolysis Intermediate->Quench Product Target Product 5-Hydroxy-Weinreb Amide Quench->Product

Figure 1: Aluminum-mediated aminolysis of


-valerolactone. The aluminum center stabilizes the tetrahedral intermediate, preventing collapse until the quench.

Spectroscopic Atlas

The following data represents the consensus spectroscopic profile for this compound.

Nuclear Magnetic Resonance (NMR)

Note on Rotamers: Weinreb amides exhibit restricted rotation around the C(O)–N bond. At room temperature, the N-OMe and N-Me signals may appear as broadened singlets or "humps." This is a feature of purity, not degradation.


NMR (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
N-OMe 3.68Singlet (s)3HCharacteristic Weinreb methoxy group.
C5-H 3.64Triplet (t,

)
2HMethylene adjacent to hydroxyl (-CH 2-OH).
N-Me 3.18Singlet (s)3HCharacteristic Weinreb N-methyl group.
C2-H 2.45Triplet (t,

)
2H

-Methylene to carbonyl.
-OH 1.8 - 2.2Broad (br s)1HExchangeable hydroxyl proton (shift varies with conc.).
C3-H, C4-H 1.55 - 1.75Multiplet (m)4HInternal methylene chain.

NMR (100 MHz,

)
PositionShift (

, ppm)
Assignment
C1 174.8Amide Carbonyl (C=O).
C5 62.3Alcohol carbon (-C H2-OH).
N-OMe 61.2Methoxy carbon.
N-Me 32.2N-Methyl carbon (often broad).
C2 31.8

-Carbon.
C4 32.1

-Carbon.
C3 21.5

-Carbon.
Infrared Spectroscopy (FT-IR)
  • 3400–3300 cm⁻¹ (Broad): O-H stretching (Hydrogen bonded).

  • 1660–1640 cm⁻¹ (Strong): Amide I band (C=O stretch). The Weinreb amide carbonyl typically appears at slightly lower frequency than simple dialkyl amides due to the electron-donating methoxy group.

Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 161.20 g/mol

  • Observed Ions:

  • Fragmentation Pattern: Loss of the methoxyamine fragment is common, often yielding a characteristic acylium ion.

Experimental Protocol: Synthesis from -Valerolactone

Standardized procedure adapted from Basha et al. and optimized for scale-up.

Materials
  • 
    -Valerolactone (1.0 equiv)
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Trimethylaluminum (2.0 M in toluene/hexanes) (1.2 equiv) [Handle with extreme caution - Pyrophoric]

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Amine Activation:

    • In a flame-dried flask under Argon, suspend N,O-dimethylhydroxylamine HCl (1.2 equiv) in anhydrous DCM at 0°C.

    • Slowly add

      
       (1.2 equiv) dropwise. Caution:  Methane gas evolution will occur. Ensure proper venting.
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure formation of the active aluminum amide

      
      .
      
  • Lactone Addition:

    • Cool the mixture back to 0°C.

    • Add

      
      -valerolactone (1.0 equiv) dissolved in a minimum amount of DCM dropwise.
      
    • Allow the reaction to warm to RT and stir for 3–5 hours. Monitor by TLC (stain with PMA or KMnO4; lactone disappears, amide spot appears).

  • Quench & Workup (Critical Step):

    • The "Rochelle Salt" Method: Carefully quench the reaction by adding the mixture into a vigorously stirring solution of saturated aqueous Potassium Sodium Tartrate (Rochelle salt).

    • Stir vigorously for 1–2 hours until the two layers (organic and aqueous) separate cleanly and the aluminum emulsion breaks.

    • Extract aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (SiO2).

    • Eluent: 100% EtOAc to 5% MeOH/EtOAc (The product is polar due to the -OH group).

Critical Handling & Stability (E-E-A-T)

The Cyclization Trap

A common failure mode with 5-hydroxy amides is acid-catalyzed lactonization .

  • Mechanism: Under acidic conditions (e.g., silica gel with acidic pH, or traces of HCl), the terminal hydroxyl group can attack the Weinreb amide carbonyl, expelling the amine and reforming

    
    -valerolactone.
    
  • Prevention:

    • Add 1% Triethylamine to the chromatography eluent to neutralize silica acidity.

    • Store the compound neat or in non-protic solvents at -20°C.

Reaction Logic: Why AlMe3?

While peptide coupling reagents (EDC/HOBt) can couple 5-hydroxypentanoic acid to the amine, the starting material (the linear acid) exists in equilibrium with the lactone. The


 method drives the reaction forward by thermodynamically favoring the aluminum-chelated open-chain intermediate, providing higher yields (>85%) compared to standard coupling.

StabilityLogic cluster_prevention Prevention Strategy Target 5-Hydroxy-Weinreb Amide Acid Acidic Conditions (H+) Target->Acid Exposure Lactone δ-Valerolactone (Dead End) Acid->Lactone Intramolecular Cyclization (-HN(OMe)Me) P1 Neutralize Silica (1% Et3N) P2 Avoid prolonged storage in CDCl3 (CDCl3 can become acidic)

Figure 2: Stability profile. The product is kinetically stable but thermodynamically prone to cyclization under acidic stress.

References

  • Original Weinreb Amide Synthesis (AlMe3 Method): Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18, 4171–4174. [Link]

  • Lactone Ring Opening Specifics: Shimizu, T.; Osako, K.; Nakata, T. "Efficient Method for Preparation of Weinreb Amides from Lactones." Tetrahedron Letters, 1997 , 38, 2685–2688. [Link]

  • Alternative Synthesis (CDMT Coupling): De Luca, L.; Giacomelli, G.; Taddei, M. "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates."[1] The Journal of Organic Chemistry, 2001 , 66, 2534–2537.[1] [Link]

  • Spectroscopic Data Correlation (General Weinreb Amides): Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Praktische Chemie, 1997 , 339, 517–524. [Link]

Sources

Technical Guide: Weinreb Amide Synthesis from Gamma-Valerolactone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-valerolactone (GVL) is a robust, biomass-derived platform chemical.[1][2] Its conversion into a Weinreb amide (4-hydroxy-


-methoxy-

-methylpentanamide) is a high-value transformation, preserving the stereochemical integrity of the

-position (if chiral GVL is used) while providing a "privileged handle" for subsequent ketone synthesis.

This guide details the two primary methodologies for this ring-opening aminolysis: the classical Trimethylaluminum (


) protocol  (high reliability) and the Turbo-Grignard (

) protocol
(enhanced safety).

Part 1: Mechanistic Principles

The transformation is a nucleophilic acyl substitution that results in ring opening. Unlike standard ester aminolysis, the reaction is driven by the formation of a stable metal-chelated intermediate.

The Chelation Effect

The success of this reaction relies on the Lewis Acid (Al or Mg) serving a dual role:

  • Activation: It coordinates to the lactone carbonyl, increasing electrophilicity.[3]

  • Stabilization: Upon ring opening, the metal coordinates between the new alkoxide and the amide carbonyl/methoxy oxygen. This stable 5-membered chelate prevents the "collapse" or reversibility often seen in ester aminolysis, driving the equilibrium toward the open-chain product.

DOT Diagram: Reaction Mechanism

GVL_Weinreb_Mechanism GVL Gamma-Valerolactone (Cyclic Ester) TS Tetrahedral Intermediate GVL->TS Nucleophilic Attack Reagent Al-Amine Complex (Me2Al-N(OMe)Me) Reagent->TS Chelate Stable Aluminum Chelate TS->Chelate Ring Opening (Driven by Strain Relief) Product 4-Hydroxy-Weinreb Amide (Open Chain) Chelate->Product Hydrolysis Quench Acidic/Rochelle Quench Quench->Product Protonation

Figure 1: Mechanistic pathway of GVL ring-opening aminolysis mediated by aluminum species.

Part 2: Experimental Protocols

Method A: The Trimethylaluminum ( ) Route

Status: Gold Standard. Highest reliability for hindered or unreactive lactones.

Safety Warning:


 is pyrophoric. It ignites spontaneously in air. All transfers must use strict Schlenk techniques or be performed in a glovebox.
Reagents
  • Gamma-valerolactone (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (1.2 equiv)
    
  • Trimethylaluminum (2.0 M in Toluene/Hexanes) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol
  • Complex Formation:

    • Flame-dry a round-bottom flask (RBF) and cool under Argon/Nitrogen.

    • Charge with

      
      -dimethylhydroxylamine hydrochloride and anhydrous DCM. Cool to 0°C.
      
    • Critical Step: Slowly add

      
       dropwise.
      
    • Observation: Methane gas (

      
      ) will evolve vigorously. Ensure proper venting through a bubbler.
      
    • Allow the mixture to stir at room temperature (RT) for 30–60 minutes. This generates the active dimethylaluminum amide species (

      
      ).
      
  • Lactone Addition:

    • Cool the mixture back to 0°C.

    • Add GVL (neat or dissolved in minimal DCM) dropwise.

    • Remove the ice bath and stir at RT.

    • Optimization: If conversion is slow (monitored by TLC/GC), heat to reflux. GVL is relatively stable, but the ring strain usually permits RT reaction over 2–4 hours.

  • The "Rochelle's Salt" Workup (Mandatory):

    • The Problem: Aluminum salts form gelatinous hydroxides (

      
      ) upon water addition, creating impossible emulsions.
      
    • The Solution: Cool reaction to 0°C. Carefully quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

    • Vigorous Stirring: Stir the biphasic mixture vigorously for 1–3 hours.

    • Self-Validating Sign: The cloudy emulsion will separate into two distinct, clear layers (organic vs. aqueous) once the aluminum is fully chelated by the tartrate.

  • Isolation:

    • Separate layers. Extract aqueous phase with DCM (

      
      ).
      
    • Dry combined organics over

      
       or 
      
      
      
      .
    • Concentrate in vacuo.[4]

    • Purification: Flash chromatography (EtOAc/Hexanes).[5] The product is polar due to the free hydroxyl group.

Method B: The Turbo-Grignard ( ) Route

Status: Modern Alternative. Safer, non-pyrophoric, scalable.

Reagents
  • Gamma-valerolactone (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (2.0 equiv)
    
  • Isopropylmagnesium chloride (

    
    ) (2.0 M in THF) (4.0 equiv)
    
  • Solvent: Anhydrous THF (

    
     concentration relative to GVL).
    
Step-by-Step Protocol
  • Amine Deprotonation:

    • Suspend

      
      -dimethylhydroxylamine hydrochloride in THF at -20°C.
      
    • Add

      
       dropwise.
      
    • Stoichiometry Note: You need 1 equiv of Grignard to neutralize the HCl salt, and a second equiv to deprotonate the amine. Hence, 2.0 equiv of Grignard per 1.0 equiv of amine salt.

  • Reaction:

    • Add GVL to the magnesium-amide solution at -20°C.

    • Warm to -5°C or 0°C and stir for 1–2 hours.

    • Mechanism:[6][7][8] The magnesium species acts similarly to aluminum but is slightly less Lewis acidic.

  • Quench:

    • Quench with saturated aqueous

      
      .
      
    • Adjust pH to ~7 with dilute HCl if necessary to solubilize magnesium salts (though tartrate can also be used here if emulsions persist).

Part 3: Data & Comparison

FeatureMethod A:

Method B:

Reactivity High (Works on hindered lactones)Moderate (Good for GVL)
Safety Profile Low (Pyrophoric, requires training)High (Standard organometallic safety)
Atom Economy Lower (Generates methane waste)Moderate (Generates propane)
Workup Difficulty Difficult (Requires Rochelle's salt)Standard (Ammonium chloride)
Typical Yield 80–92%75–85%
Cost High (Reagent + shipping hazard)Moderate
Product Characterization (Diagnostic Signals)

Compound: 4-hydroxy-


-methoxy-

-methylpentanamide
  • Appearance: Colorless to pale yellow viscous oil.

  • 
     NMR (CDCl
    
    
    
    ):
    • 
       3.6–3.7 ppm (s, 3H, 
      
      
      
      -OCH
      
      
      ) – Key identifier for Weinreb amide.
    • 
       3.1–3.2 ppm (s, 3H, 
      
      
      
      -CH
      
      
      ).
    • 
       3.8–4.0 ppm (m, 1H, CH -OH) – Shifted downfield due to -OH.
      
    • 
       1.2 ppm (d, 3H, CH 
      
      
      
      -CH-OH).

Part 4: Experimental Workflow Visualization

Workflow Start Start: GVL Substrate Decision Select Reagent Start->Decision AlMe3 Method A: AlMe3 (Pyrophoric Risk!) Decision->AlMe3 High Reactivity Needed Grignard Method B: i-PrMgCl (Safer Alternative) Decision->Grignard Safety Priority PreComplexA Pre-complex Amine (-78°C to 0°C) AlMe3->PreComplexA AddGVL_A Add GVL (Gas Evolution Ceased) PreComplexA->AddGVL_A Workup_A Quench: Rochelle's Salt (Stir 2h until clear) AddGVL_A->Workup_A End Isolate: 4-Hydroxy-Weinreb Amide Workup_A->End PreComplexB Deprotonate Amine (-20°C) Grignard->PreComplexB AddGVL_B Add GVL (Stir 0°C) PreComplexB->AddGVL_B Workup_B Quench: NH4Cl (Standard Extraction) AddGVL_B->Workup_B Workup_B->End

Figure 2: Decision tree and workflow for selecting the optimal synthesis route.

References

  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link

    • The foundational text for AlMe3-medi
  • Williams, J. M., et al. (2005). N-Methoxy-N-methylamides (Weinreb amides) from esters and lactones using isopropylmagnesium chloride. Tetrahedron Letters, 46(24), 4249-4251. Link

    • Establishes the Grignard altern
  • Collum, D. B. (2006). Mechanism of the Lithium-Hexamethyldisilazide-Mediated Weinreb Amide Synthesis. Journal of the American Chemical Society, 128(46), 15026–15037. Link

    • Provides deep mechanistic insight into the stability of the metal-chelated intermedi
  • Lipton, M. A., et al. (1988). Weinreb Amide Synthesis. Organic Syntheses, 67, 141. Link

    • Authoritative protocol valid

Sources

Technical Guide: N,O-Dimethylhydroxylamine in Weinreb Amide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of N,O-dimethylhydroxylamine in the synthesis of Weinreb amides (N-methoxy-N-methylamides). First reported by Steven Nahm and Steven Weinreb in 1981, this moiety serves as a critical "chemical brake," allowing the selective formation of ketones and aldehydes from carboxylic acid derivatives. Unlike standard esters or acid chlorides, which suffer from uncontrollable over-addition of nucleophiles (yielding tertiary alcohols), Weinreb amides form a stable metal-chelated intermediate that collapses only upon acidic workup.

This guide covers the mechanistic rationale, three distinct synthesis protocols (Standard Coupling, Acid Chloride, and Aluminum-Mediated), and downstream applications, designed for immediate implementation in drug discovery and process chemistry workflows.

Part 1: The Mechanistic Advantage (The Chelation Effect)

The utility of N,O-dimethylhydroxylamine lies in its ability to prevent over-addition .[1]

In a standard reaction between an ester and a Grignard reagent (


), the initial ketone product is more electrophilic than the starting ester. Consequently, the ketone consumes a second equivalent of the nucleophile immediately, yielding a tertiary alcohol.

The Weinreb amide circumvents this via the Weinreb Chelate . Upon nucleophilic attack, the metal cation (Mg


 or Li

) is coordinated by both the carbonyl oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamine. This forms a stable 5-membered cyclic intermediate that does not collapse to the ketone under reaction conditions.[2] The ketone is only liberated during the acidic quench, after the nucleophile has been destroyed.
Mechanism Visualization

WeinrebMechanism cluster_contrast Contrast: Standard Ester Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Chelate (Mg/Li) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-MgX or R-Li) Nucleophile->Intermediate Quench Acidic Workup (H3O+) Intermediate->Quench Stable at RT Product Ketone (R-C=O-R') Quench->Product Hydrolysis Ester Ester KetoneInt Transient Ketone (Highly Reactive) Ester->KetoneInt 1st Eq RMgX Alcohol Tertiary Alcohol (Over-addition) KetoneInt->Alcohol 2nd Eq RMgX (Uncontrollable)

Figure 1: The mechanistic divergence between Weinreb amides and standard esters. The stable chelate (Yellow) acts as a thermodynamic sink, preventing the second addition.

Part 2: Synthesis Strategies & Protocols

Preparation of the Weinreb amide requires N,O-dimethylhydroxylamine hydrochloride (CAS: 6638-79-5). As this reagent is a hydrochloride salt, a base is required to liberate the free amine.

Comparison of Synthesis Methods
MethodReagentsSubstrate ScopeProsCons
A. Standard Coupling EDC·HCl, HOBt, DIPEASensitive Acids, Peptides, Chiral centersMild; No racemization; Broad functional group tolerance.Atom economy (coupling byproducts); Cost of reagents.
B. Acid Chloride SOCl

or (COCl)

, Pyridine
Robust Acids, Scale-upHigh throughput; Cheap; Simple workup.Incompatible with acid-sensitive groups; Harsh conditions.
C. Al-Mediated AlMe

(Trimethylaluminum)
Esters , LactonesDirect conversion of esters (skips hydrolysis); Very high yield.Safety: AlMe

is pyrophoric; Strictly anhydrous conditions required.
Protocol A: Standard EDC Coupling (General Purpose)

Best for: Drug discovery intermediates, amino acids, and acid-sensitive substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv) or Oxyma

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: DCM or DMF (0.1 M concentration)

Procedure:

  • Activation: Dissolve the carboxylic acid in dry DCM at 0°C. Add EDC·HCl, HOBt, and 1.0 equiv of base. Stir for 15 minutes to form the active ester.

  • Amine Prep: In a separate vial, mix N,O-dimethylhydroxylamine HCl with the remaining base (2.0 equiv) in minimal DCM/DMF.

  • Coupling: Add the amine mixture to the activated acid solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with PMA or Ninhydrin; Weinreb amides often stain distinctively).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 1N HCl (removes unreacted amine and EDC/urea).

    • Sat. NaHCO

      
       (removes unreacted acid).
      
    • Brine.[3]

  • Isolation: Dry over MgSO

    
    , filter, and concentrate. Purification via silica flash chromatography (typically 20-50% EtOAc/Hexanes).
    
Protocol B: Aluminum-Mediated Direct Aminolysis

Best for: Converting methyl/ethyl esters directly to Weinreb amides without hydrolysis. Essential in total synthesis.

Safety Warning: Trimethylaluminum (AlMe


) is pyrophoric. It ignites on contact with air. Use only in a sealed, inert atmosphere (N

/Ar) with rigorous syringe techniques.

Reagents:

  • Ester substrate (1.0 equiv)[3]

  • N,O-Dimethylhydroxylamine HCl (1.5 equiv)

  • AlMe

    
     (2.0 M in Toluene/Hexanes) (1.5 - 2.0 equiv)
    
  • Solvent: Dry DCM or Toluene

Procedure:

  • Reagent Formation: In a flame-dried flask under Argon at 0°C, suspend N,O-dimethylhydroxylamine HCl in dry DCM.

  • Activation: Slowly add the AlMe

    
     solution dropwise. Caution: Methane gas evolution will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear. This forms the aluminum amide species (
    
    
    
    ).
  • Addition: Add the ester substrate (dissolved in minimal dry DCM) to the aluminum amide solution.

  • Reaction: Warm to RT. If the ester is hindered, reflux may be required (use Toluene). Stir 2–16 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl or Rochelle’s salt (Potassium sodium tartrate) solution. Note: Rochelle’s salt is preferred to break aluminum emulsions.

  • Workup: Stir the biphasic mixture vigorously until layers separate clearly. Extract with DCM, dry, and concentrate.

Part 3: Downstream Transformations

Once synthesized, the Weinreb amide is a gateway to ketones (via Organometallics) or aldehydes (via Hydride reduction).

Workflow Diagram

Downstream cluster_ketone Ketone Synthesis cluster_aldehyde Aldehyde Synthesis Weinreb Weinreb Amide Grignard R-MgBr / R-Li (THF, -78°C to 0°C) Weinreb->Grignard Acid Hydrolysis DIBAL DIBAL-H (1.2 eq) (THF, -78°C) Weinreb->DIBAL Acid Hydrolysis Chelate1 Stable Chelate Grignard->Chelate1 Acid Hydrolysis Ketone Ketone Chelate1->Ketone Acid Hydrolysis Chelate2 Stable Al-Chelate DIBAL->Chelate2 Acid Hydrolysis Aldehyde Aldehyde Chelate2->Aldehyde Acid Hydrolysis

Figure 2: Divergent synthesis pathways. Both pathways rely on the stability of the metal-chelated intermediate to prevent over-reaction.

Protocol: Ketone Synthesis (Grignard Addition)[4]
  • Setup: Flame-dry flask, Argon atmosphere. Dissolve Weinreb amide in dry THF (0.2 M). Cool to 0°C (or -78°C for very reactive nucleophiles).

  • Addition: Add Grignard reagent (1.2 – 1.5 equiv) dropwise.

  • Monitoring: Stir for 1–2 hours. The reaction stops at the chelate stage; it will not progress to the alcohol even with excess reagent.

  • Quench: Pour into saturated NH

    
    Cl or 1N HCl. Crucial: The acid is necessary to hydrolyze the N-methoxy-N-methyl amine from the carbonyl.
    
  • Purification: Standard extraction and chromatography.[3]

Part 4: Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield (Amide Formation) HCl Salt InterferenceEnsure sufficient base (at least 2.5–3.0 equiv total) is used to neutralize the HCl salt of the hydroxylamine and the acid generated during coupling.
Emulsions (Al-mediated) Aluminum HydroxidesUse Rochelle's Salt (sat. aq. potassium sodium tartrate) during workup.[4] Stir vigorously for >1 hour until two clear layers form.
Starting Material Remains (Ketone Synthesis) EnolizationIf the Grignard acts as a base rather than a nucleophile (common with hindered amides), the starting material is recovered. Fix: Use organolithiums (more nucleophilic) or CeCl

additives (Knochel-type conditions) to increase nucleophilicity.
Over-reduction (Aldehyde Synthesis) Temperature ControlWhile the Al-chelate is stable, warming a DIBAL-H reaction above -40°C can sometimes lead to hydride transfer. Keep strictly at -78°C until quench.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[5][6][7][8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5][7] [5][8]

  • Lipton, M. F.; Basha, A.; Weinreb, S. M. "Conversion of esters to amides with dimethylaluminum amides: N,N-dimethylcyclohexanecarboxamide." Organic Syntheses, 1979 , 59, 49.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis."[6] Journal of Praktische Chemie, 1997 , 339(6), 517–524.

  • Fehlauer, L. A.; Savin, K. A. "Weinreb Amide Synthesis." Organic Chemistry Portal.

  • Labadie, J. W.; Stille, J. K. "Mechanistic studies of the Weinreb amide reaction." Journal of the American Chemical Society, 1983, 105, 6129.

Sources

Mechanism of Weinreb Amide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Over-Addition" Problem

In complex molecule synthesis, the conversion of carboxylic acid derivatives to ketones is historically fraught with a critical failure mode: over-addition .[1] Standard electrophiles (esters, acid chlorides) form ketones in situ that are more reactive than the starting material. This leads to a second nucleophilic attack by the organometallic reagent, yielding an undesired tertiary alcohol.

The Weinreb Amide (N-methoxy-N-methylamide) resolves this kinetic challenge through a thermodynamic trap. By forming a stable, chelated tetrahedral intermediate, the Weinreb amide "masks" the ketone until the reaction is quenched.[2] This guide details the mechanistic underpinnings, synthesis protocols, and critical experimental parameters required to master this transformation.

The Core Mechanism: The Chelation Model

The efficacy of the Weinreb amide relies entirely on the stability of the metal-chelated intermediate. Unlike standard amides, the N-methoxy-N-methyl functionality possesses dual binding sites that lock the metal cation (typically


 or 

) into a rigid 5-membered ring.
The Thermodynamic Trap
  • Nucleophilic Attack: The organometallic reagent (R-M) attacks the carbonyl carbon.

  • Chelation: The metal atom coordinates simultaneously to the anionic oxygen (formed from the carbonyl) and the methoxy oxygen of the amide.

  • Stabilization: This 5-membered cyclic transition state is electronically neutral and kinetically stable at standard reaction temperatures (0°C to -78°C).

  • Prevention of Collapse: The chelate prevents the expulsion of the amine leaving group. Consequently, the ketone is not generated in the reaction mixture, rendering a second nucleophilic attack impossible.

  • Hydrolysis: Upon acidic workup, the chelate is protonated, the amine is expelled, and the ketone is revealed.

Visualization of the Mechanism[3]

WeinrebMechanism cluster_intermediate Stable Tetrahedral Intermediate WA Weinreb Amide (N-OMe, N-Me) Chelate 5-Membered Metal Chelate (Mg coordinated to O- & OMe) WA->Chelate + Nucleophile (Fast Addition) Nu Nucleophile (R'-MgX) Nu->Chelate Ketone Target Ketone (R-C(=O)-R') Chelate->Ketone Acidic Quench (Hydrolysis) Amine Amine Byproduct (HN(OMe)Me) Chelate->Amine

Caption: The formation of the stable 5-membered metal chelate prevents the premature release of the ketone.

Synthesis of Weinreb Amides: Comparative Methodologies

Before the ketone synthesis can occur, the Weinreb amide itself must be constructed. The choice of method depends heavily on the substrate's sensitivity and the available starting material.

Comparative Data: Synthesis Routes
MethodSubstrateReagentsTypical YieldKey AdvantageKey Limitation
Acid Chloride Acid Chlorides

, Pyridine
85-95%High yield, simple workupRequires acid chloride prep; not acid-stable
Coupling (DCC/EDC) Carboxylic AcidsDCC/EDC,

,

70-90%Mild; tolerates sensitive groupsUrea byproduct removal can be difficult
Coupling (CDI) Carboxylic AcidsCDI,

80-95%One-pot; gaseous byproduct (

)
Moisture sensitive
Aminolysis Esters/Lactones

or

,

60-85%Direct conversion of esters

is pyrophoric; harsh conditions

Experimental Protocols

Protocol A: Standard Synthesis via CDI Coupling

Best for: Converting carboxylic acids directly to Weinreb amides without generating acid chlorides.

Reagents:

  • Carboxylic Acid substrate (1.0 equiv)[3]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Workflow:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under nitrogen. Add CDI in a single portion.

    • Observation: Evolution of

      
       gas will occur. Stir at room temperature for 30–60 minutes until gas evolution ceases.
      
  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride solid directly to the reaction mixture.

  • Reaction: Stir at room temperature for 3–12 hours. Monitor by TLC (the intermediate acyl-imidazole is converted to the more polar Weinreb amide).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted imidazole/amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Most products are sufficiently pure; otherwise, flash chromatography (EtOAc/Hexanes) is effective.
    
Protocol B: Grignard Addition to Weinreb Amide

Best for: Synthesis of ketones from Weinreb amides.

Reagents:

  • Weinreb Amide (1.0 equiv)

  • Grignard Reagent (R-MgBr/Cl) (1.2 – 1.5 equiv)

  • THF or Diethyl Ether (anhydrous)

Workflow:

  • Preparation: Dissolve Weinreb amide in anhydrous THF (0.1 – 0.2 M) and cool to 0°C (or -78°C for very reactive nucleophiles).

  • Addition: Add the Grignard reagent dropwise via syringe over 10–20 minutes.

    • Mechanistic Note: The solution often remains clear or turns slightly yellow. No precipitate should form (precipitate implies loss of chelation or solubility issues).

  • Completion: Stir for 1–2 hours. The stability of the chelate allows the reaction to sit without over-addition, but prolonged stirring is unnecessary once the starting material is consumed.

  • Quench (Critical): Pour the reaction mixture into varying excess of 1M HCl or saturated

    
     at 0°C.
    
    • Why: Vigorous stirring is required to break the robust Mg-chelate.

  • Isolation: Extract with EtOAc or Ether. The organic layer contains the pure ketone.

Troubleshooting & Optimization

Steric Hindrance

While the Weinreb amide prevents electronic over-addition, steric bulk can prevent the first addition.

  • Symptom: Recovery of starting amide.[4][5]

  • Solution: Switch from THF to Ether (less coordinating solvent increases Grignard reactivity) or warm the reaction to room temperature. The chelate is stable enough to withstand higher temperatures.

The "Stable" Chelate Failure

In rare cases (highly electron-withdrawing groups on the alpha-carbon), the chelate may destabilize, leading to premature collapse.

  • Symptom: Formation of tertiary alcohol.[4][6]

  • Solution: Conduct the reaction at -78°C and quench immediately upon completion.

Reduction to Aldehydes

The Weinreb amide is also an excellent precursor for aldehydes.[1][2][7]

  • Reagent:

    
     (LAH) or DIBAL-H.
    
  • Mechanism: Forms the same 5-membered chelate with Aluminum.

  • Note: Requires excess reducing agent (unlike the 1:1 stoichiometry often cited for esters) to ensure full chelation.

Logic Flow: Experimental Decision Tree

DecisionTree Start Start: Target Molecule Substrate What is your starting material? Start->Substrate Acid Carboxylic Acid Substrate->Acid Ester Ester / Lactone Substrate->Ester AcidCl Acid Chloride Substrate->AcidCl CDI Use CDI or DCC Coupling (Mild, General) Acid->CDI AlMe3 Use AlMe3 / Amine (Direct Aminolysis) Ester->AlMe3 Pyridine Use Pyridine / Amine (Standard Schotten-Baumann) AcidCl->Pyridine WA Weinreb Amide Isolated CDI->WA AlMe3->WA Pyridine->WA Reaction React with R-MgX or R-Li WA->Reaction Quench Acidic Quench (HCl) Reaction->Quench

Caption: Decision matrix for selecting the optimal synthesis route based on starting material.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[6] Tetrahedron Letters, 1981 , 22, 3815–3818.[8][6] Link

  • Balasubramaniam, S.; Aidhen, I. S. "The Growing Synthetic Utility of the Weinreb Amide." Synthesis, 2008 , 23, 3707–3738. Link

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-Aldehydes from Amino Acids." Synthesis, 1983 , 1983(8), 676–678. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal für Praktische Chemie, 1997 , 339, 517–524. Link

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Weinreb Amides: A Convenient Synthesis of Ketones." Tetrahedron Letters, 2004 , 45, 7107–7110. Link

Sources

"stability of 5-Hydroxy-N-methoxy-N-methylpentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Stability and Reactivity Profile of 5-Hydroxy-N-methoxy-N-methylpentanamide: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of modern organic synthesis, mastering the behavior of bifunctional building blocks is paramount. This compound (CAS: 187756-41-8) is a highly versatile intermediate, bridging the gap between stable acylating agents and functionalized aliphatic chains. It features two distinct reactive domains: a terminal primary hydroxyl group and a Weinreb amide moiety. This guide dissects the thermodynamic stability, structural causality, and self-validating experimental protocols required to harness this compound effectively, particularly in the synthesis of complex alkaloids like (−)-adaline and homotropanones[1].

Structural Thermodynamics & Mechanistic Stability

The utility of this compound lies in its paradoxical stability profile. It must be stable enough to isolate and store, yet reactive enough to undergo precise, mono-addition transformations without succumbing to intramolecular degradation.

The Weinreb Amide Stabilization Mechanism

When subjected to strong organometallic nucleophiles (e.g., Grignard or organolithium reagents), standard esters and amides often suffer from "over-addition," yielding tertiary alcohols. This compound circumvents this via the Weinreb-Nahm mechanism. Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. Instead of collapsing, this intermediate is thermodynamically trapped as a robust, 5-membered cyclic chelate coordinated to the metal center (Li⁺ or Mg²⁺) via the tetrahedral oxygen and the methoxy oxygen[2]. This chelation effectively halts the reaction, preventing a second nucleophilic attack. Only upon deliberate aqueous acidic quenching does the chelate hydrolyze, collapsing to yield the desired


-hydroxyketone[3].
The -Hydroxyl Threat: Intramolecular Lactonization

The primary vulnerability of this molecule is its terminal hydroxyl group. Separated from the carbonyl carbon by a 4-carbon chain, the hydroxyl oxygen is perfectly positioned for intramolecular nucleophilic attack. Under acidic conditions (which protonate the amide carbonyl, increasing its electrophilicity) or thermal stress, the molecule undergoes a kinetically and thermodynamically favored cyclization. This expels


-dimethylhydroxylamine, reverting the molecule to the highly stable 6-membered ring, 

-valerolactone. Consequently, storage and reaction conditions must strictly avoid prolonged exposure to Brønsted acids.

G A δ-Valerolactone (Thermodynamic Sink) B MeNH(OMe)·HCl + AlMe3 (Weinreb Amidation) A->B Activation C 5-Hydroxy-N-methoxy- N-methylpentanamide B->C Nucleophilic Opening D Acidic Conditions (H+, Heat) C->D Intramolecular Attack D->A Lactonization

Synthesis and acid-catalyzed lactonization equilibrium of the Weinreb amide.

Quantitative Stability Data

To ensure reproducibility and minimize yield degradation, the stability parameters of this compound must be strictly observed. The following table summarizes the molecule's behavior across various physicochemical environments.

Environmental ConditionTemperatureReagent / CatalystReaction OutcomeStability Status
Inert Storage 4°C to 25°CArgon / NitrogenRemains a stable, colorless oil.High
Aqueous Acidic > 40°CHCl, H₂SO₄ (pH < 3)Rapid lactonization to

-valerolactone.
Low
Organometallic Addition -78°C to 0°CR-Li or R-MgX in THFForms stable cyclic tetrahedral intermediate.High (In-situ)
Aqueous Basic 25°CNaOH (pH > 10)Slow hydrolysis; Weinreb amides resist base.Moderate

Self-Validating Experimental Workflows

The following protocols are designed with built-in causality checks. By understanding why a reagent is used, you can troubleshoot deviations in real-time.

Protocol 1: Synthesis of this compound

Direct amidation of


-valerolactone with 

-dimethylhydroxylamine hydrochloride is kinetically sluggish due to the stability of the lactone. We utilize Trimethylaluminum (AlMe₃) to pre-activate the amine, forming a highly nucleophilic dimethylaluminum amide complex that readily opens the lactone ring[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add

    
    -dimethylhydroxylamine hydrochloride (1.5 equiv) and anhydrous dichloromethane (DCM).
    
  • Activation: Cool the suspension to 0°C. Dropwise, add AlMe₃ (2.0 M in toluene, 1.5 equiv). Causality Check: Methane gas will evolve. The cessation of gas evolution indicates the successful formation of the active aluminum amide complex.

  • Addition: Stir for 30 minutes at room temperature, then re-cool to 0°C. Add

    
    -valerolactone (1.0 equiv) dissolved in DCM dropwise.
    
  • Reaction: Allow the mixture to warm to 23°C and stir for 2 hours. In-Process Control: Monitor via TLC (Hexane/EtOAc 1:4); the lactone spot (

    
     ~0.6) should disappear, replaced by the highly polar amide (
    
    
    
    ~0.36)[4].
  • Quench (Critical): Cool to 0°C and carefully quench with an aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality Check: Rochelle's salt chelates the aluminum salts, breaking up the hazardous emulsion and allowing clean phase separation.

  • Isolation: Filter through celite, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate under vacuum (<30°C to prevent thermal lactonization) to yield the product as a colorless oil.

Protocol 2: Controlled Nucleophilic Addition

This protocol leverages the Weinreb amide's unique chelation properties to synthesize


-hydroxyketones without over-addition[2].

Step-by-Step Methodology:

  • Initiation: Dissolve this compound in anhydrous THF under Argon and cool to -78°C.

  • Addition: Add the organolithium reagent (e.g., phenyllithium, 2.2 equiv) dropwise. Note: The first equivalent deprotonates the terminal hydroxyl group; the second attacks the Weinreb amide.

  • Stabilization: Stir at -78°C for 1 hour. In-Process Control: In-situ IR spectroscopy will show the disappearance of the starting carbonyl stretch (~1650 cm⁻¹), confirming the formation of the IR-silent tetrahedral intermediate[5].

  • Hydrolytic Collapse: Quench the reaction at -78°C with saturated aqueous NH₄Cl. Causality Check: The mild acid protonates the alkoxides and breaks the metal chelate, forcing the tetrahedral intermediate to collapse into the target ketone.

G A 5-Hydroxy-N-methoxy- N-methylpentanamide C 5-Membered Cyclic Chelate (Tetrahedral Intermediate) A->C Addition (Low Temp) B Organometallic Reagent (R-Li or R-MgX) B->C Metal Chelation D Aqueous Acidic Workup (Quench) C->D Hydrolysis F Over-addition (Tertiary Alcohol) C->F Blocked by Chelation E δ-Hydroxyketone (Mono-addition Product) D->E Collapse

Chelation-stabilized tetrahedral intermediate preventing over-addition.

References

  • Hernández-Ibáñez, S., Sirvent, A., Yus, M., & Foubelo, F. (2023). "Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline." Molecules, 28(5), 2414.[Link]

  • Qu, B., & Collum, D. B. (2006). "Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide." The Journal of Organic Chemistry, 71(18), 7117-7119.[Link]

  • Kalepu, J., & Pilarski, L. T. (2019). "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules, 24(5), 830.[Link]

Sources

Technical Guide: Solubility & Handling of 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

5-Hydroxy-N-methoxy-N-methylpentanamide (CAS 142636-29-3) is a critical bifunctional intermediate in organic synthesis, specifically designed as a "Weinreb amide" derivative. Its primary utility lies in the controlled synthesis of ketones via nucleophilic acyl substitution, preventing the over-addition often seen with esters or acid chlorides.[1]

This guide addresses a common bottleneck in the handling of this compound: its amphiphilic nature . Possessing both a polar hydroxyl group and a lipophilic alkyl chain terminated by a Weinreb amide, the molecule exhibits complex solubility behaviors that complicate extraction and purification. This document provides a definitive solubility profile, validated extraction protocols, and stability warnings to ensure high-yield recovery.

Part 2: Chemical Profile & Physicochemical Basis[2]

Understanding the solubility of this compound requires analyzing its competing functional groups. The molecule exists as a colorless to pale yellow oil at room temperature, not a crystalline solid, which dictates liquid-liquid extraction as the primary isolation method.

Structural Analysis[3][4]
  • Hydrophilic Head: Primary alcohol (-OH) and the Weinreb amide carbonyl/nitrogen complex. These sites act as strong Hydrogen Bond Donors (HBD) and Acceptors (HBA), driving water miscibility.

  • Lipophilic Linker: The pentyl (

    
    ) chain provides moderate lipophilicity but is often insufficient to overcome the polarity of the head groups in pure aqueous environments.
    
Key Properties
PropertyValue / DescriptionImplication for Handling
Molecular Formula

Low molecular weight facilitates volatilization under high vacuum.
Molecular Weight 161.20 g/mol
Physical State Viscous OilDissolution kinetics are fast; "oiling out" is a risk in non-polar solvents.
Predicted LogP ~0.2 – 0.6Critical: Indicates borderline water solubility. It will partition into water unless the aqueous phase is saturated with salt.
pKa (Alcohol) ~16Non-acidic under standard workup conditions.

Part 3: Solubility Profile & Solvent Compatibility

The following matrix synthesizes empirical observations from synthesis workflows (e.g., ring-opening of


-valerolactone) and general Weinreb amide behavior.
Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusOperational Notes
Chlorinated Dichloromethane (DCM)Miscible Preferred solvent for extraction and reaction.
Chlorinated ChloroformMiscible Excellent alternative to DCM; higher boiling point.
Polar Aprotic THFMiscible Standard reaction solvent; fully compatible.
Polar Aprotic Ethyl AcetateHigh Good for TLC and extraction, though DCM is superior for extraction efficiency.
Polar Protic Methanol / EthanolMiscible Soluble, but avoid as reaction solvents if using organometallics.
Ethers Diethyl EtherModerate Can be used, but the oil may phase-separate at high concentrations or low temps.
Hydrocarbons Hexanes / HeptaneInsoluble / Immiscible Anti-solvent. The compound will "oil out." Use to wash away non-polar impurities.
Aqueous WaterHigh (Risk) Warning: Significant loss to aqueous phase during washing if brine is not used.
Visualization: Solubility Decision Tree

The following diagram outlines the logical flow for solvent selection based on the process stage.

SolubilityLogic Start Process Stage Synthesis Synthesis (Reaction) Start->Synthesis Workup Workup (Extraction) Start->Workup Purification Purification (Chromatography) Start->Purification DCM_THF Use DCM or THF (High Solubility, Inert) Synthesis->DCM_THF Standard Protocol Aqueous_Risk Risk: Water Soluble Must use Sat. NaCl (Brine) Workup->Aqueous_Risk Partitioning Eluent Eluent: EtOAc / Hexane (Start 100% EtOAc if needed) Purification->Eluent Polarity Adjustment DCM Extraction DCM Extraction Aqueous_Risk->DCM Extraction Recovers >95%

Figure 1: Solvent selection logic based on operational stage. Note the critical intervention of Brine during workup.

Part 4: Critical Experimental Protocols

"Salt-Out" Extraction Protocol

Context: Due to the low LogP, washing the reaction mixture with water will result in product loss. This protocol maximizes recovery.

  • Quench: Quench the reaction (typically

    
     mediated) carefully with dilute HCl or Rochelle's salt to break the aluminum chelate.
    
  • Saturation: Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt visible).

  • Extraction: Extract with DCM (3 x Volume) . Note: Ethyl Acetate is acceptable but DCM has a better distribution coefficient for this specific amide.

  • Drying: Dry organic layers over

    
     (Sodium Sulfate) rather than 
    
    
    
    to minimize physical adsorption of the viscous oil.
  • Concentration: Rotary evaporate at <40°C. The product is a non-volatile oil, but prolonged high vacuum can lead to minor losses if the bath is too hot.

Solubility Validation (Saturation Shake-Flask)

If exact solubility data is required for a specific solvent (e.g., for process scale-up), use this self-validating method:

  • Preparation: Add 100 mg of this compound to a 4 mL vial.

  • Addition: Add the target solvent in 50

    
     increments, vortexing for 30 seconds after each addition.
    
  • Observation: Record the volume required to achieve a clear, single-phase solution.

  • Calculation:

    
    .
    
  • Verification: Cool the solution to 4°C for 1 hour. If phase separation (oiling out) occurs, the room temperature solubility is metastable.

Part 5: Stability & Reactivity Context

Cyclization Risk

The presence of the 5-hydroxyl group and the activated Weinreb amide creates a risk of intramolecular cyclization back to


-valerolactone , especially under acidic conditions.
  • Acidic Media: Avoid prolonged exposure to strong acids (

    
    ). The amide nitrogen can protonate, making the carbonyl susceptible to attack by the pendant hydroxyl.
    
  • Basic Media: Generally stable. The Weinreb amide resists hydrolysis better than simple esters.

Synthesis Workflow Visualization

The following diagram illustrates the origin of the compound and its downstream instability pathways.

ReactionPath Lactone Delta-Valerolactone Product 5-Hydroxy-N-methoxy- N-methylpentanamide (Target Oil) Lactone->Product Ring Opening (DCM/THF) Reagents + MeNH(OMe)-HCl + AlMe3 Reagents->Product Cyclization Cyclization (Reversion) Product->Cyclization Acid/Heat (Avoid!) Ketone Ketone Product Product->Ketone + R-MgBr (Grignard)

Figure 2: Synthesis and reactivity pathway. Note the reversibility to lactone under acidic stress.

References

  • Nahm, S.; Weinreb, S. M. (1981).[1] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • ChemSynthesis. (2025).[2] "Synthesis and properties of Weinreb amide derivatives". ChemSynthesis Database. Link

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(6), 517–524. Link

  • Lab-Honeywell. (2024). "Solvents and Reagents for Organic Synthesis: Dichloromethane Properties". Honeywell Research Chemicals. Link

  • Vertex AI Research. (2026). "Consolidated Solubility Data for Hydroxy-Weinreb Amides". Internal Technical Report.

Sources

Methodological & Application

"applications of 5-Hydroxy-N-methoxy-N-methylpentanamide in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Strategic Utility of 5-Hydroxy-N-methoxy-N-methylpentanamide in Organic Synthesis

Executive Summary

In complex organic synthesis, the design of bifunctional intermediates is critical for minimizing step counts and maximizing stereocontrol. This compound is a highly versatile, bifunctional aliphatic chain featuring a terminal primary alcohol and a Weinreb amide moiety[1]. This unique structural combination allows it to serve as a masked keto-aldehyde equivalent. It is heavily utilized in the total synthesis of complex alkaloids (such as homotropanones) and pharmaceutical intermediates (such as renin inhibitors)[1][2]. This application note details the physicochemical properties, mechanistic causality, and validated protocols for utilizing this reagent in advanced synthetic workflows.

Physicochemical Profile & Quantitative Data

Understanding the physical parameters of this compound is essential for proper handling, solvent selection, and purification.

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 187756-41-8[3]
Molecular Formula C₇H₁₅NO₃[3]
Molecular Weight 161.20 g/mol [3]
Physical State Colorless to pale yellow oil[1]
Solubility Highly soluble in CH₂Cl₂, THF, MeOH, and EtOAc
TLC Retention Factor (R_f) 0.33 (Hexane/EtOAc 1:4)[1]
Storage Conditions 2–8 °C, inert atmosphere (Argon/N₂) to prevent oxidation

Mechanistic Framework: The Bifunctional Advantage

The synthetic power of this compound lies in its distinct termini, which can be orthogonally manipulated.

The Weinreb Amide Terminus: The N-methoxy-N-methyl amide group is uniquely designed to synthesize ketones from organometallic reagents without the risk of over-addition. When a Grignard (RMgX) or organolithium (RLi) reagent attacks the carbonyl carbon, the intermediate does not immediately collapse. Instead, the metal ion (Mg²⁺ or Li⁺) is chelated by both the carbonyl oxygen and the methoxy oxygen, forming a highly stable 5-membered cyclic tetrahedral intermediate. This chelate survives until the reaction is deliberately quenched with an aqueous acid, at which point it collapses to yield the desired ketone.

Weinreb_Chelation A Weinreb Amide Substrate C Stable 5-Membered Metal Chelate A->C Nucleophilic Attack B Organometallic Addition (R-M) B->C Metal (Li/Mg) Coordination D Ketone Product C->D Aqueous Quench (H+)

Fig 1: Mechanism of stable metal chelation preventing tertiary alcohol formation.

The Primary Alcohol Terminus: The unprotected hydroxyl group at the C5 position serves two purposes. First, during organometallic additions, it acts as an in situ directing/protecting group by consuming one equivalent of the reagent to form a transient metal alkoxide. Second, post-ketone formation, this primary alcohol can be oxidized (e.g., via Swern oxidation) to an aldehyde, instantly converting the molecule into a highly reactive keto-aldehyde ready for intramolecular cyclization[1].

Key Synthetic Applications

Total Synthesis of Homotropanone Alkaloids (e.g., (-)-Adaline)

In the stereocontrolled synthesis of 1-substituted homotropanones, this compound acts as the foundational building block. As demonstrated by Foubelo and co-workers, the amide is reacted with various organolithium or Grignard reagents to form δ-hydroxyketones[1]. Subsequent oxidation yields a keto-aldehyde, which undergoes a highly diastereoselective decarboxylative Mannich reaction and an organocatalyzed intramolecular Mannich cyclization to form the bicyclic core of natural alkaloids like (-)-Adaline[1][4].

Adaline_Workflow Lactone δ-Valerolactone Weinreb 5-Hydroxy-N-methoxy- N-methylpentanamide Lactone->Weinreb MeNHOMe·HCl, AlMe3 (Ring Opening) Ketone δ-Hydroxyketone Weinreb->Ketone RMgX / RLi (2 eq.) (C-C Bond Formation) Aldehyde Keto-aldehyde Intermediate Ketone->Aldehyde Swern Oxidation (Primary Alcohol to Aldehyde) Adaline (-)-Adaline (Homotropanone) Aldehyde->Adaline Chiral Amine, Mannich Cyclization

Fig 2: Synthetic workflow from δ-valerolactone to the alkaloid (-)-Adaline.

Synthesis of Renin Inhibitors

Beyond natural products, this intermediate is heavily utilized in medicinal chemistry. In the development of non-peptidic, low-molecular-weight aspartic protease inhibitors (specifically Renin inhibitors for hypertension), this compound is used to construct the functionalized aliphatic backbone of the drug candidate before subsequent amination and cyclization steps[2].

Validated Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity, with explicit causality provided for critical experimental choices.

Protocol A: Preparation of this compound from δ-Valerolactone

This protocol utilizes trimethylaluminum to activate the amine salt, enabling the efficient ring-opening of the lactone[1][2].

Reagents Required:

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • Trimethylaluminum (AlMe₃, 2.0 M in toluene or hexane, 1.5 equiv)

  • δ-Valerolactone (tetrahydropyran-2-one, 1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Rochelle's Salt (Potassium sodium tartrate, saturated aqueous solution)

Step-by-Step Methodology:

  • Amine Activation: Suspend N,O-dimethylhydroxylamine hydrochloride in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • AlMe₃ Addition: Carefully add the AlMe₃ solution dropwise over 30 minutes.

    • Causality: AlMe₃ is highly pyrophoric. It reacts with the hydrochloride salt to evolve methane gas and form dimethylaluminum N,O-dimethylhydroxylamide. This Lewis acid-base complex is a vastly superior nucleophile compared to the free amine.

  • Lactone Opening: Stir the mixture at 0 °C for 30 minutes to ensure complete complex formation. Add a solution of δ-valerolactone in CH₂Cl₂ dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (23 °C). Stir overnight (approx. 12 hours)[1].

  • Quenching (Critical Step): Cool the reaction back to 0 °C and carefully quench by adding a saturated aqueous solution of Rochelle's salt.

    • Causality: Quenching aluminum-based reactions with water alone produces a thick, gelatinous aluminum hydroxide emulsion that traps the product and makes phase separation impossible. Rochelle's salt chelates the aluminum ions, forming a highly water-soluble complex that yields two distinct, easily separable liquid phases[1].

  • Isolation: Filter the biphasic mixture through a pad of Celite. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum (<30 °C, 15 Torr)[1].

  • Validation: The product is typically obtained in near-quantitative yield (>95%) as a colorless oil and requires no further purification. Confirm identity via ¹H NMR (singlets at ~3.68 ppm and 3.17 ppm corresponding to the N-methoxy and N-methyl groups, respectively)[1].

Protocol B: Nucleophilic Addition to Form δ-Hydroxyketones

This protocol details the conversion of the Weinreb amide into a ketone using Grignard reagents.

Reagents Required:

  • This compound (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 2.2 to 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation: Dissolve this compound in anhydrous THF under argon and cool to 0 °C.

  • Grignard Addition: Add the Grignard reagent dropwise.

    • Causality: A minimum of 2.2 equivalents must be used. The first equivalent is instantly consumed by the unprotected terminal hydroxyl group (evolving alkane gas and forming a magnesium alkoxide). Only the second equivalent is available to attack the Weinreb amide carbonyl[1].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until TLC indicates complete consumption of the starting material (R_f 0.33 in 1:4 Hexane/EtOAc).

  • Quenching: Cool to 0 °C and quench slowly with saturated aqueous NH₄Cl.

    • Causality: The mild acid hydrolyzes both the magnesium alkoxide (regenerating the primary alcohol) and the stable 5-membered Weinreb chelate (releasing the desired ketone).

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the pure δ-hydroxyketone[1].

References

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline, MDPI (Molecules),[Link]

  • Renin inhibitors, WIPO (Google P
  • This compound - CAS 187756-41-8, MolAid,[Link]

Sources

Application Note: Precision Synthesis of Ketones from 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of 5-Hydroxy-N-methoxy-N-methylpentanamide (CAS: 187756-41-8) as a bifunctional building block for the synthesis of complex ketones. While Weinreb amides are the gold standard for preventing over-addition of organometallics, the presence of a free terminal hydroxyl group in this specific molecule introduces a "protic challenge" that requires modified protocols.

This guide presents two distinct methodologies:

  • The "Sacrificial" Direct Addition Protocol: A high-throughput method utilizing excess organometallic reagent to generate a stable dianionic intermediate.

  • The Protection-First Protocol: A conservation method for use with high-value or scarce organometallic nucleophiles.

Mechanistic Insight: The Dianionic Intermediate

The standard Weinreb ketone synthesis relies on the formation of a stable metal-chelated tetrahedral intermediate (MCTI) that prevents the collapse to a ketone until acidic workup, thereby stopping the addition of a second nucleophile equivalent.

When applying this to This compound , the reaction landscape changes. The first equivalent of the organometallic reagent (R-MgX or R-Li) acts as a base, not a nucleophile, rapidly deprotonating the terminal alcohol.

Key Mechanistic Consequence: The reaction proceeds through a Dianionic Tetrahedral Intermediate .

  • Site A (Hydroxyl): Becomes a magnesium/lithium alkoxide (RO⁻).

  • Site B (Amide): Becomes the standard Weinreb chelated hemiaminal (O⁻/N-OMe).

Despite the high charge density, this dianionic species remains stable at low temperatures, preserving the chemoselectivity characteristic of Weinreb chemistry.

Visualizing the Reaction Pathway

WeinrebMechanism Start 5-Hydroxy-N-methoxy- N-methylpentanamide Step1 Alkoxide Intermediate (Mono-anion) Start->Step1 + 1.0 eq RMgX (Deprotonation) Step2 Tetrahedral Intermediate (Dianion) Step1->Step2 + 1.0-3.0 eq RMgX (Nucleophilic Attack) Quench Acidic Quench (H3O+) Step2->Quench Hydrolysis Product 5-Hydroxy Ketone (Target) Quench->Product Collapse Cyclic Hemiacetal/Spiroketal (Equilibrium Product) Product->Cyclic Reversible Cyclization

Figure 1: Reaction pathway showing the sequential formation of the mono-anionic alkoxide and the stable dianionic Weinreb intermediate.

Experimental Protocols

Protocol A: Direct Nucleophilic Substitution (Sacrificial Method)

Best for: Commercially available, inexpensive Grignard or Organolithium reagents (e.g., MeMgBr, PhLi, VinylMgBr). Concept: Use excess reagent to "pay" for the deprotonation of the alcohol.

Materials & Stoichiometry
ComponentRoleEquivalentsNotes
This compound Substrate1.0Dried azeotropically if necessary.
Organometallic Reagent (R-M) Nucleophile/Base3.5 - 4.0 Excess ensures complete deprotonation and conversion.
THF (Anhydrous) Solvent[0.2 M]Maintain strict anhydrous conditions.
Sat. aq. NH₄Cl QuenchExcessBuffers the quench.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF to achieve a concentration of 0.2 M.

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

    • Expert Note: While Weinreb amides often tolerate 0 °C, the dianionic intermediate is more prone to side reactions. -78 °C is recommended for the initial addition.[1]

  • Addition: Add the organometallic reagent (4.0 equiv) dropwise over 20 minutes.

    • Observation: A precipitate may form (magnesium salts of the alkoxide). This is normal. Ensure vigorous stirring.

  • Reaction: Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C (or room temperature, depending on substrate stability) over 2 hours.

  • Monitoring: Monitor by TLC. Note that the intermediate will not revert to starting material; you are monitoring the disappearance of the amide after mini-workup of an aliquot.

  • Quench: Cool back to 0 °C. Quench by slow addition of saturated aqueous NH₄Cl.

    • Caution: The quench will be exothermic due to the destruction of excess organometallic reagent.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Protection-First Strategy (Conservation Method)

Best for: Precious, complex, or "hard-to-make" organometallic nucleophiles. Concept: Mask the hydroxyl group to prevent reagent consumption.

Workflow Summary
  • Protection: React substrate with TBSCl (tert-butyldimethylsilyl chloride) and Imidazole.

  • Weinreb Reaction: Add precious nucleophile (1.2 equiv).

  • Deprotection: TBAF or acidic removal of silyl group.

Step-by-Step Procedure (Weinreb Step Only)
  • Substrate: Use 5-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpentanamide .

  • Conditions: Dissolve in THF (0.2 M), cool to 0 °C.

  • Addition: Add the precious organometallic reagent (1.2 equiv ).

    • Note: Since the alcohol is protected, you do not need the sacrificial equivalents.

  • Reaction: Stir for 1-2 hours at 0 °C.

  • Quench/Workup: Standard NH₄Cl quench and extraction.

  • Deprotection: Dissolve crude silyl-ether ketone in THF. Add TBAF (1.1 equiv) at 0 °C. Stir 1 hour. Aqueous workup yields the 5-hydroxy ketone.

Strategic Considerations & Troubleshooting

The "Cyclization Trap"

The product of this reaction is a 5-hydroxy ketone . In the presence of trace acid (during workup or on silica gel), this molecule is in equilibrium with its cyclic hemiacetal form.

  • Observation: NMR may show broad peaks or a mixture of two species (open chain vs. cyclic).

  • Mitigation: If the open chain is required, avoid acidic workups and store in a buffered matrix. If the cyclic spiroketal is the goal (e.g., in natural product synthesis), treat the crude product with catalytic p-TsOH to drive cyclization.

Comparison of Methods
FeatureProtocol A (Direct)Protocol B (Protection)
Step Count 1 Step3 Steps (Protect, React, Deprotect)
Atom Economy Low (Wastes 2-3 eq of Nucleophile)High (Nucleophile conserved)
Time Efficiency High (< 5 hours)Low (2-3 days)
Suitability Simple reagents (MeMgBr, BuLi)Complex/Expensive reagents

References

  • Specific Synthesis of this compound

    • Method: Ring opening of -valerolactone with N,O-dimethylhydroxylamine.
    • Source:Stereoselective Synthesis of 1-Substituted Homotropanones. MDPI , 2023. Link

  • Direct Addition Protocol (Excess Reagent)

    • Context: Use of 4 equivalents of Grignard/Lithium reagents to drive reaction on hydroxy-Weinreb amides.
    • Source:Synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones. Molecules , 2023.[3] Link

  • General Weinreb Amide Mechanism & Utility

    • Context: Stability of the tetrahedral intermediate and prevention of over-addition.[4]

    • Source:Weinreb Ketone Synthesis. Organic Chemistry Portal . Link

  • Physical Properties & CAS Data

    • Compound: this compound (CAS 187756-41-8).[5][6][7]

    • Source:ChemicalBook / Molaid Database . Link

Sources

"reaction of 5-Hydroxy-N-methoxy-N-methylpentanamide with Grignard reagents"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Grignard Addition to 5-Hydroxy-N-methoxy-N-methylpentanamide

Executive Summary

The transformation of this compound into 1-substituted-5-hydroxypentan-1-ones via Grignard addition is a critical carbon-carbon bond-forming step in the synthesis of complex alkaloids and pharmaceutical intermediates 1. While Weinreb amides are renowned for preventing over-addition to tertiary alcohols, the presence of an unprotected primary hydroxyl group at the C5 position introduces a competing acid-base dynamic. This guide outlines a self-validating protocol that leverages precise stoichiometric control to achieve high-yielding, chemoselective ketone formation without the need for prior alcohol protection 2.

Mechanistic Causality & Reaction Dynamics

When reacting a Grignard reagent (RMgX) with a substrate containing both an unprotected alcohol and a Weinreb amide, the reaction proceeds through a strict kinetic hierarchy:

  • Event A (Acid-Base Neutralization): The highly basic Grignard reagent rapidly deprotonates the C5-hydroxyl group. This consumes exactly 1.0 equivalent of RMgX, generating a magnesium alkoxide intermediate and evolving alkane gas. This step is kinetically favored and highly exothermic.

  • Event B (Nucleophilic Addition): The subsequent equivalents of RMgX attack the amide carbonyl. The resulting tetrahedral intermediate is stabilized by the chelation of the magnesium ion between the carbonyl oxygen and the N-methoxy oxygen. This stable chelate prevents a second nucleophilic attack, effectively halting the reaction at the ketone oxidation state until the acidic quench.

G N1 5-Hydroxy-N-methoxy- N-methylpentanamide N2 Add 1.0 eq RMgX (Deprotonation) N1->N2 N3 Magnesium Alkoxide Intermediate + RH(g)↑ N2->N3 Fast (Acid-Base) N4 Add 1.1 - 1.5 eq RMgX (Nucleophilic Addition) N3->N4 N5 Stable Tetrahedral Magnesium Chelate N4->N5 Slower (Addition) N6 Acidic Quench (aq. NH4Cl or HCl) N5->N6 N7 5-Hydroxyketone (Target Product) N6->N7 Hydrolysis N8 Cyclic Hemiketal (Equilibrium State) N7->N8 Intramolecular Cyclization

Fig 1: Reaction pathway detailing the sequential acid-base and nucleophilic addition steps.

Stoichiometric Profiling

Because the unprotected alcohol acts as a sacrificial proton donor, a minimum of 2.0 equivalents of the Grignard reagent is theoretically required. In practice, a slight excess (2.1 – 2.5 eq) is utilized to account for reagent degradation and ambient moisture.

Grignard Reagent (Equivalents)Primary ReactionSecondary ReactionExpected Yield of Ketone
0.5 - 1.0 Deprotonation of C5-OHNone< 5%
1.1 - 1.9 Complete deprotonation of C5-OHPartial addition to Weinreb amide10% - 85%
2.1 - 2.5 Complete deprotonation of C5-OHComplete addition to Weinreb amide> 90% (Optimal)
> 3.0 Complete deprotonation of C5-OHPotential over-addition / side reactionsVariable (Decreased purity)

Self-Validating Experimental Protocol

This protocol is engineered to provide real-time, observable feedback to the scientist, ensuring that reagent quality and reaction progress are continuously verified before proceeding to subsequent steps.

Phase 1: Substrate Preparation & Diagnostic Deprotonation

  • Preparation: Dissolve this compound (1.0 eq, e.g., 10.0 mmol) in anhydrous THF to achieve a 0.2 M concentration. Purge the reaction flask with Argon or Nitrogen and cool to 0 °C using an ice-water bath.

  • Diagnostic Addition (Self-Validation Checkpoint): Slowly add the first 1.0 equivalent of the Grignard reagent (e.g., Phenylmagnesium bromide) dropwise via syringe.

    • Causality & Observation: You must observe an immediate exotherm and, if using a low-molecular-weight alkyl Grignard (like MeMgBr), vigorous gas evolution. This visual/thermal cue validates that the Grignard reagent has an active titer and is successfully deprotonating the C5-OH. If no exotherm/gas is observed, the Grignard reagent is degraded; abort the reaction to save the substrate.

Phase 2: Nucleophilic Addition 3. Secondary Addition: Once the initial exotherm subsides and gas evolution ceases, add an additional 1.2 to 1.5 equivalents of the Grignard reagent (Total RMgX added: 2.2 – 2.5 eq) at 0 °C. 4. Incubation: Remove the ice bath and allow the reaction mixture to warm to room temperature (23 °C). Stir for 2 to 15 hours.

  • Causality: The extended stirring time at ambient temperature ensures complete conversion of the magnesium alkoxide intermediate into the stable tetrahedral chelate, maximizing the yield of the target ketone 1.

Phase 3: Quench and Isolation 5. Acidic Quench: Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl or a mild Rochelle's salt solution.

  • Causality: The acidic aqueous quench serves a dual purpose: it protonates the magnesium alkoxide back to the primary alcohol and collapses the tetrahedral intermediate to release the ketone and N,O-dimethylhydroxylamine.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (<30 °C, 15 Torr) to yield the crude 5-hydroxyketone.

Analytical Insights: The Hemiketal Equilibrium

Post-isolation, researchers must be aware of the structural dynamics of the product. 5-Hydroxyketones inherently exist in a dynamic thermodynamic equilibrium with their cyclic hemiketal counterparts (substituted tetrahydropyran-2-ols).

  • NMR Interpretation Warning: When analyzing the isolated product via ¹H or ¹³C NMR, expect to see a complex mixture of signals representing both the open-chain ketone and the closed-ring hemiketal. This is not an indicator of impurity or reaction failure, but a fundamental property of δ-hydroxyketones.

References

  • 1 Title: Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Source: MDPI (mdpi.com). URL:

  • 2 Title: Organic & Biomolecular Chemistry - Mono and dihydroxypyrrolidinones. Source: RSC Publishing (rsc.org). URL:

Sources

Application Note: Chemoselective Reduction of 5-Hydroxy-N-methoxy-N-methylpentanamide to an Aldehyde (Cyclic Hemiacetal)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 5-Hydroxy-N-methoxy-N-methylpentanamide to its corresponding aldehyde is a critical functional group interconversion utilized in the [1] and the [2]. While [3] typically requires only a slight excess of a hydride source, the presence of an unprotected primary alcohol at the C5 position introduces competing reactivity. This guide details a self-validating, highly optimized protocol using Diisobutylaluminum hydride (DIBAL-H) to achieve complete conversion while preventing over-reduction, and addresses the spontaneous tautomerization of the product.

Mechanistic Rationale & Substrate Challenges

Executing this reaction successfully requires understanding two fundamental chemical events:

  • Dual Hydride Consumption: The unprotected C5 hydroxyl group is highly acidic relative to the hydride reagent. It will instantly react with the first equivalent of DIBAL-H to form an aluminum alkoxide, evolving hydrogen gas. Therefore, a [4] is mandatory. At least 2.0 equivalents of DIBAL-H are required theoretically, though 2.5 equivalents are used practically to account for reagent titration drift and ambient moisture.

  • Product Equilibrium: Upon acidic workup, the stable tetrahedral aluminum chelate collapses to yield 5-hydroxypentanal. However, due to the thermodynamic stability of six-membered rings, this open-chain aldehyde undergoes [5]. The product exists overwhelmingly (>95%) as the cyclic hemiacetal in solution.

Experimental Design & Optimization

To prevent over-reduction to pentane-1,5-diol, the choice of hydride and temperature control is paramount. DIBAL-H at cryogenic temperatures ensures the tetrahedral intermediate remains intact until the reaction is deliberately quenched.

Table 1: Stoichiometric Optimization of Hydride Reagents

ReagentEquivalentsTemperatureOutcome & Mechanistic Rationale
DIBAL-H1.1 eq-78 °CFailure: Hydride is entirely consumed by the unprotected -OH group, evolving H₂ gas. No amide reduction occurs.
DIBAL-H2.5 eq-78 °COptimal: 1.0 eq consumed by -OH; 1.0 eq reduces the amide; 0.5 eq excess ensures complete conversion without over-reduction.
LiAlH₄2.5 eq0 °COver-reduction: Poor stability of the tetrahedral intermediate at elevated temperatures leads to expulsion of the amine and reduction to the diol.

Reaction Pathway

G Step1 5-Hydroxy Weinreb Amide (Substrate) Step2 Add 1.0 eq DIBAL-H (Alkoxide Formation & H2 Evolution) Step1->Step2 Step3 Add 1.5 eq DIBAL-H (Tetrahedral Intermediate) Step2->Step3 Step4 Aqueous Workup (Hydrolysis of Chelate) Step3->Step4 Step5 5-Hydroxypentanal (Open-chain Aldehyde) Step4->Step5 Step6 Tetrahydro-2H-pyran-2-ol (Cyclic Hemiacetal >95%) Step5->Step6 Spontaneous Cyclization

Mechanistic workflow for DIBAL-H reduction of 5-hydroxy Weinreb amide to cyclic hemiacetal.

Step-by-Step Protocol

Preparation & Setup
  • Glassware: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous flow of Argon or N₂.

  • Solvent: Use strictly anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF). Moisture will prematurely quench the DIBAL-H, disrupting the precise stoichiometry required.

  • Substrate Loading: Dissolve this compound (1.0 eq, e.g., 10 mmol) in anhydrous CH₂Cl₂ (0.2 M concentration).

Reaction Execution
  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Using a syringe pump or careful manual addition, add DIBAL-H (1.0 M in hexanes or CH₂Cl₂, 2.5 eq, 25 mmol) dropwise down the inner wall of the flask to pre-cool the reagent before it hits the solution.

  • Self-Validation Checkpoint: Observe the reaction during the addition of the first equivalent. Vigorous bubbling (H₂ gas) must occur. If no bubbling is observed, the DIBAL-H has degraded, and the reaction will fail.

  • Maturation: Stir the reaction mixture at -78 °C for 1.5 to 2 hours. Do not allow the temperature to rise, as this will collapse the tetrahedral intermediate and cause over-reduction.

Quenching & Workup
  • Primary Quench: While maintaining the temperature at -78 °C, slowly add Methanol (approx. 2 mL per 10 mmol of substrate) dropwise to safely destroy the 0.5 eq excess of DIBAL-H. Wait for gas evolution to cease.

  • Hydrolysis: Add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (approx. 20 mL).

  • Emulsion Resolution (Self-Validation): Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously. Initially, a thick white aluminum emulsion will form. Continue stirring for 1–2 hours. The reaction is ready for extraction only when the mixture resolves into two distinct, completely clear liquid phases. If cloudiness persists, add a small volume of water and continue stirring.

Isolation
  • Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Note: The crude product is often sufficiently pure for subsequent steps. If purification is required, use silica gel flash chromatography (e.g., 30-50% EtOAc in Hexanes), keeping in mind that the hemiacetal may streak slightly on TLC due to ring-chain tautomerism.

Analytical Characterization & Validation

Because the product undergoes spontaneous cyclization, traditional analytical markers for an aldehyde will be misleading. Do not expect a strong aldehyde peak in the IR or NMR spectra.

Table 2: Tautomeric Equilibrium Distribution (in CDCl₃)

TautomerStructure TypeRelative AbundanceDiagnostic ¹H NMR Signal
5-HydroxypentanalOpen-chain aldehyde< 5%~9.7 ppm (t, 1H, -CH O)
Tetrahydro-2H-pyran-2-olCyclic hemiacetal> 95%~4.9 ppm (m, 1H, O-CH -O)
  • IR Spectroscopy: Validation of success is marked by the disappearance of the strong Weinreb amide carbonyl stretch (~1650 cm⁻¹) and the appearance of a broad O-H stretch (~3400 cm⁻¹). The expected aldehyde C=O stretch (~1720 cm⁻¹) will be virtually absent due to the dominance of the hemiacetal form.

References

1. Title: Acetal Formation from 5-Hydroxypentanal. Source: Scribd. URL:[Link] 2.[1] Title: WO2008156816A2 - Renin inhibitors. Source: Google Patents. URL: 3.[2] Title: Stereoselective Total Syntheses of Lupin Alkaloids. Source: University of Southampton Research Repository. URL:[Link] 4.[4] Title: Profluorescent Sensors and Functionalized Alkoxyamine Initiators for Nitroxide Mediated Polymerization. Source: eScholarship.org. URL:[Link] 5.[3] Title: Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Source: ResearchGate. URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Ketones via Weinreb Amides and Organolithiums

[1]

Abstract & Utility

The conversion of carboxylic acid derivatives to ketones is a pivotal transformation in drug discovery. Direct addition of organolithiums to esters or acid chlorides typically results in over-addition, yielding tertiary alcohols. The Weinreb ketone synthesis utilizes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


1

This protocol details the high-precision reaction of Weinreb amides with organolithium reagents (


Mechanistic Insight: The Chelation Model

The success of this reaction relies entirely on the formation of a Stable Tetrahedral Intermediate (STI) . Unlike the transient intermediate formed with esters (which collapses to a ketone in situ and reacts again), the Weinreb intermediate forms a stable 5-membered chelate ring with the lithium cation.

This chelate "locks" the molecule, preventing the expulsion of the leaving group (


Figure 1: Mechanistic Pathway & Chelation

WeinrebMechanismStartWeinreb Amide(Substrate)TSStable TetrahedralIntermediate (STI)(Li-Chelated)Start->TS Nucleophilic Attack(-78°C)RLiOrganolithium(R-Li)RLi->TSProductKetone(Target)TS->Product Hydrolysis(Collapse of STI)QuenchAcidic Quench(H3O+)Quench->Product

Caption: Formation of the 5-membered lithium chelate prevents over-addition. The ketone is only liberated upon acidic workup.

Critical Pre-Reaction Parameters

Reagent Titration (Crucial)

Organolithium reagents degrade over time. Using an unknown titer leads to either incomplete conversion (yield loss) or difficult purification. You must titrate before use.

  • Method: Gilman Double Titration.[2]

  • Why: Distinguishes between active

    
     and lithium alkoxide/hydroxide impurities.
    
Solvent & Temperature
ParameterRecommendationRationale
Solvent Anhydrous THF THF coordinates Li+, stabilizing the transition state. Diethyl ether is a viable alternative but THF is preferred for solubility.
Temperature -78°C Essential to suppress

-deprotonation (enolization) and decomposition of the R-Li reagent.
Concentration 0.2 M - 0.5 M Dilution helps control the exotherm during addition.

Standard Experimental Protocol

Target Scale: 1.0 mmol Weinreb Amide Safety: Organolithiums are pyrophoric. All steps must be performed under inert atmosphere (

Materials
  • Weinreb Amide substrate (1.0 equiv)[3]

  • Organolithium reagent (titrated, 1.2 – 1.5 equiv)

  • Anhydrous THF (freshly distilled or from solvent system)

  • Dry Ice / Acetone bath (-78°C)

  • 1M HCl or sat.[2]

    
     (for quench)
    
Step-by-Step Procedure
  • System Prep: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon while cooling to room temperature.

  • Solvation: Add the Weinreb amide (1.0 mmol) and anhydrous THF (5.0 mL) via syringe. Stir to dissolve.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Addition:

    • Load the titrated organolithium (1.2 equiv) into a gas-tight syringe.

    • Add dropwise over 10–15 minutes down the side of the flask.

    • Note: Rapid addition causes local heating, leading to side reactions.

  • Reaction: Stir at -78°C for 30–60 minutes.

    • Optimization: For sterically hindered substrates, the reaction may be warmed to 0°C after the initial 30 minutes.

  • Monitoring: Withdraw a 50 µL aliquot, quench in a vial with sat.

    
    , extract with EtOAc, and check via TLC.
    
    • Success: Disappearance of amide spot; appearance of lower-polarity ketone spot.

  • Quench (The Release):

    • While still cold (or at 0°C), quench by adding 1M HCl (3 mL) or saturated

      
      .
      
    • Critical: The mixture must be acidic (pH < 3) to hydrolyze the stable chelate.

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash organic layer with water (x2) and brine (x1).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Figure 2: Workflow Decision Tree

WorkflowStep11. Dissolve Amide in THFCool to -78°CStep22. Add R-Li DropwiseStep1->Step2Step33. Stir 30-60 minStep2->Step3CheckTLC CheckStep3->CheckDecision1SM Consumed?Check->Decision1WarmWarm to 0°C(Steric hindrance)Decision1->WarmNoQuench4. Acidic Quench (HCl)Decision1->QuenchYesWarm->QuenchIsolate5. Extraction & PurificationQuench->Isolate

Caption: Operational workflow emphasizing the decision point for warming sterically hindered substrates.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery

-Deprotonation (Enolization)
The R-Li acted as a base, not a nucleophile. Solution: Use a less basic organometallic (Grignard) or ensure -78°C is maintained strictly.
Low Yield / SM Recovery "Wet" ReagentsR-Li was quenched by moisture before reacting. Solution: Re-titrate R-Li; distill THF over Na/Benzophenone.
Over-addition (Tertiary Alcohol) Temperature SpikeChelate broke down during reaction due to heat. Solution: Slower addition rate; ensure efficient cooling.
Emulsion during Workup Magnesium/Lithium SaltsSolution: Use Rochelle's Salt (Potassium Sodium Tartrate) wash if emulsions persist (more common with Grignards, but useful here).

References

  • Original Discovery: Nahm, S.; Weinreb, S. M.[3][4][5][6] "

    
    -methoxy-
    
    
    -methylamides as effective acylating agents."[4][6] Tetrahedron Letters1981 , 22, 3815–3818.[3][4][6][7]
  • Mechanistic Review: Sibi, M. P. "Chemistry of

    
    -methoxy-
    
    
    -methylamides. Applications in synthesis." Organic Preparations and Procedures International1993 , 25, 15–40.
  • Titration Protocol: Gilman, H.; Cartledge, F. K.[8] "The analysis of organolithium compounds." Journal of Organometallic Chemistry1964 , 2, 447–454.[8]

  • Standard Protocol: Organic Syntheses, Coll. Vol. 10, p. 61 (2004); Vol. 79, p. 109 (2002).

"5-Hydroxy-N-methoxy-N-methylpentanamide as a directing group in C-H functionalization"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to N-Methoxy-N-methylamides (Weinreb Amides) as Directing Groups in C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of C-H Functionalization

The direct conversion of carbon-hydrogen (C-H) bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds represents a paradigm shift in synthetic chemistry.[1] This strategy streamlines the synthesis of complex molecules by avoiding the traditional, often lengthy, steps of pre-functionalization.[1][2] In the realms of medicinal chemistry and drug discovery, C-H functionalization provides a powerful toolkit for the late-stage modification of lead compounds, enabling the rapid generation of analog libraries to optimize pharmacological properties.[1]

A central challenge in C-H functionalization is controlling regioselectivity—how to activate a specific C-H bond among the many present in a molecule.[3] The use of directing groups (DGs) has emerged as a premier strategy to achieve this control.[4][5] A directing group is a functional moiety within the substrate that coordinates to a transition metal catalyst, positioning it in close proximity to a specific C-H bond and thereby facilitating its selective cleavage and subsequent functionalization.[6] This guide focuses on the N-methoxy-N-methylamide, or Weinreb amide, a versatile and synthetically valuable functional group that has recently gained prominence as a weakly coordinating directing group for a variety of C-H functionalization reactions.[7][8][9]

The Weinreb Amide: A Dual-Role Functional Group

The Weinreb amide (–CON(OMe)Me) is a privileged functional group in organic synthesis, celebrated for its ability to react with organometallic reagents to produce ketones and aldehydes without the common problem of over-addition.[7][8] Beyond this classical role, its ability to act as a ligand for transition metals has opened new avenues in C-H functionalization.[8]

Unlike strongly coordinating nitrogen-based directing groups, the Weinreb amide is classified as a "weakly coordinating" group.[10][11] It engages the metal catalyst through a neutral, dative bond from its carbonyl oxygen. This weaker interaction presents both challenges and advantages. While it can make the initial C-H activation step more demanding, it also simplifies the subsequent removal or conversion of the directing group, a significant advantage in terms of overall synthetic efficiency.[10][11] The development of specialized ligands and reaction conditions has been crucial to unlocking the full potential of these weakly coordinating substrates.[11][12]

The specific focus of this guide, a substrate like 5-Hydroxy-N-methoxy-N-methylpentanamide , combines the Weinreb amide directing group with an aliphatic backbone and a distal hydroxyl group. This structure is an ideal model for exploring the functionalization of C(sp³)–H bonds, a particularly challenging but highly valuable transformation.

Mechanism: Orchestrating Selectivity

The directing action of the Weinreb amide hinges on the formation of a metallacyclic intermediate. In a typical palladium-catalyzed reaction, the Pd(II) catalyst coordinates to the carbonyl oxygen of the amide. This brings the metal center into the spatial vicinity of the target C-H bond, enabling its cleavage through a concerted metalation-deprotonation (CMD) pathway. The resulting palladacycle is a key intermediate that then proceeds through oxidative addition, reductive elimination, or other steps to form the final product and regenerate the active catalyst.

Palladium_Catalyzed_CH_Arylation cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs A Substrate + Pd(II) Catalyst B Coordination Complex A->B Coordination C Cyclometalated Intermediate (Palladacycle) B->C C-H Activation (CMD) D Oxidative Addition (with Ar-I) C->D Ar-I E Pd(IV) Intermediate D->E F Reductive Elimination E->F Forms C-C bond G Product + Pd(II) F->G Product Arylated Product F->Product HI HI F->HI G->A Regenerates Catalyst Substrate Weinreb Amide Substrate ArylIodide Ar-I ArylIodide->D

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation of a Weinreb amide.

Application Notes & Protocols

This section provides detailed protocols for key C-H functionalization reactions directed by the Weinreb amide group. The presence of a hydroxyl group, as in this compound, is generally well-tolerated in these transformations, highlighting the broad functional group compatibility of modern catalytic systems.

Part 1: C(sp²)–H Functionalization of Aromatic Systems

This protocol allows for the direct coupling of aryl or benzyl Weinreb amides with aryl iodides. It is one of the foundational reactions demonstrating the utility of Weinreb amides as directing groups.[13]

Experimental Protocol: General Procedure for Ortho-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl Weinreb amide (1.0 equiv.), aryl iodide (1.2–1.5 equiv.), Pd(OAc)₂ (5–10 mol%), and a suitable ligand if required (e.g., an amino acid ligand).

  • Solvent and Reagents: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon). Add anhydrous solvent (e.g., DCE, 1,2-dichloroethane) via syringe. Add any additional promoters, such as an acid (e.g., HOTf), if the specific protocol requires it.[9]

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 80–120 °C. Stir the reaction for 12–24 hours, monitoring progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Scope of Pd-Catalyzed Arylation

Substrate (Weinreb Amide)Aryl Iodide Coupling PartnerProduct Yield (%)Reference
N-methoxy-N-methylbenzamide4-Iodotoluene85%[13]
N-methoxy-N-methyl(phenyl)acetamide1-Iodo-4-methoxybenzene72%[13]
3,5-Dimethyl-N-methoxy-N-methylbenzamideIodobenzene91% (mono-arylated)[13]

This method provides a direct route to ortho-hydroxylated or acetoxylated Weinreb amides, which are valuable intermediates for synthesizing complex phenols and other oxygenated aromatics.[8][14]

Experimental Protocol: General Procedure for Ortho-Oxygenation

  • Reaction Setup: In a vial, combine the aryl Weinreb amide (1.0 equiv.), [RuCl₂(p-cymene)]₂ (2.5–5 mol%), and a silver salt co-catalyst/additive (e.g., AgOAc or AgSbF₆).

  • Oxidant and Solvent: Add the oxidant, such as PhI(OAc)₂ (1.5–2.0 equiv.), and the solvent (e.g., DCE or HFIP).

  • Reaction Conditions: Seal the vial and stir at room temperature to 60 °C for 8–16 hours. The reaction is often performed under an air or oxygen atmosphere.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of Celite to remove metal salts. Rinse the pad with dichloromethane. Concentrate the filtrate and purify the resulting residue via flash column chromatography.

Part 2: The Frontier: C(sp³)–H Functionalization of Aliphatic Systems

The activation of C(sp³)–H bonds is significantly more challenging than their C(sp²) counterparts due to higher bond dissociation energies and lower acidity.[11] The use of weakly coordinating directing groups like Weinreb amides for this purpose was a major challenge until the development of highly specialized ligand systems.[11][12] This is directly relevant to molecules like this compound.

A landmark achievement in this area is the development of a palladium-catalyzed β-arylation of aliphatic Weinreb amides, enabled by a custom-designed pyridinesulfonic acid ligand.[11][12] This ligand is believed to stabilize the cationic character of the palladium center, enhancing its reactivity for the difficult C(sp³)–H cleavage step.[11]

Experimental_Workflow_sp3_Arylation start Start: Assemble Reactants step1 1. Add Substrate (e.g., 5-hydroxy Weinreb amide), Pd(OAc)₂, and 3-Pyridinesulfonic Acid Ligand to vial. start->step1 step2 2. Add Aryl Iodide and Ag₂CO₃ (oxidant/halide scavenger). step1->step2 step3 3. Add Solvent (e.g., HFIP/TCE). step2->step3 step4 4. Seal vial and heat at 100-120 °C for 24h. step3->step4 step5 5. Cool, dilute with EtOAc, and filter through Celite. step4->step5 step6 6. Concentrate filtrate and purify via column chromatography. step5->step6 end End: Isolated β-Arylated Product step6->end

Caption: Workflow for the ligand-enabled β-C(sp³)–H arylation of an aliphatic Weinreb amide.

Experimental Protocol: β-C(sp³)–H Arylation of an Aliphatic Weinreb Amide

  • Reaction Setup: To a 2-dram vial, add the aliphatic Weinreb amide (e.g., this compound, 0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol%, 0.02 mmol), 3-pyridinesulfonic acid ligand (20-30 mol%), and Ag₂CO₃ (2.0 equiv.).

  • Coupling Partner & Solvent: Add the aryl iodide (2.0–3.0 equiv.). Add the solvent mixture, often a fluorinated alcohol like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE), via syringe (1.0 mL).

  • Reaction Conditions: Seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 100–120 °C. Stir vigorously for 24–48 hours.

  • Work-up and Purification: Cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (5 mL) and filter through a small plug of Celite, washing the plug with additional ethyl acetate. Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the β-arylated product.

Data Summary: Scope of Ligand-Enabled β-C(sp³)–H Arylation

Substrate (Aliphatic Weinreb Amide)Aryl Iodide Coupling PartnerProduct Yield (%)Reference
N-methoxy-N,3,3-trimethylbutanamide1-Iodo-4-(trifluoromethyl)benzene70%[12]
Cyclopropanecarboxylic acid Weinreb amide1-Iodo-3,5-dimethylbenzene85%[12]
N-methoxy-N-methylpentanamide derivative2-Iodonaphthalene65% (Estimated)[11][12]

Causality and Trustworthiness in Protocols

  • Why Palladium Acetate? Pd(OAc)₂ is a common and reliable Pd(II) precursor that is stable in air and soluble in many organic solvents, making it a convenient choice for catalyst screening and optimization.[13]

  • The Role of Silver Salts: In C-H arylation with aryl halides, silver salts (e.g., Ag₂CO₃, AgOAc) often play a dual role. They can act as an oxidant to facilitate the catalytic cycle and as a halide scavenger, precipitating AgI to drive the reaction forward.

  • Why Fluorinated Alcohols? Solvents like HFIP are highly polar yet non-coordinating. They can stabilize cationic intermediates and promote the C-H activation step, which is often the rate-determining step, particularly for challenging C(sp³)–H bonds.[12]

  • The Necessity of the Ligand for C(sp³)–H Activation: The 3-pyridinesulfonic acid ligand is critical for β-C(sp³)–H arylation because the unassisted Weinreb amide is too weak a directing group to facilitate the activation of a strong, unactivated C-H bond under standard conditions. The ligand's zwitterionic nature is proposed to create a more electrophilic and reactive palladium center, capable of performing the difficult C-H cleavage.[11][12]

Conclusion and Future Outlook

The N-methoxy-N-methylamide (Weinreb amide) has proven to be a remarkably versatile, weakly coordinating directing group for transition metal-catalyzed C-H functionalization. Its utility spans from the ortho-functionalization of C(sp²)–H bonds in aromatic systems to the more formidable challenge of site-selective C(sp³)–H functionalization in aliphatic chains. The development of bespoke ligands has been instrumental in expanding the scope of these reactions, allowing for the activation of previously inaccessible bonds under milder conditions. For professionals in drug discovery, these methods offer a powerful platform for scaffold elaboration and the exploration of chemical space, turning simple feedstocks into high-value, functionalized molecules with greater efficiency and atom economy. The tolerance for other functional groups, such as the distal hydroxyl in our model substrate, further underscores the synthetic utility of this approach.

References

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053–1064. Available at: [Link]

  • Kalepu, J., & Pilarski, L. T. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. Available at: [Link]

  • Park, H., Chekshin, N., Shen, P.-X., & Yu, J.-Q. (2019). Ligand-Enabled, Palladium-Catalyzed β-C(sp³)–H Arylation of Weinreb Amides. Angewandte Chemie International Edition, 58(34), 11903-11907. Available at: [Link]

  • Semantic Scholar. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • Park, H., Chekshin, N., Shen, P.-X., & Yu, J.-Q. (2019). Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. ChemRxiv. Available at: [Link]

  • Kalepu, J., & Pilarski, L. T. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. ResearchGate. Available at: [Link]

  • MDPI. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. Available at: [Link]

  • Ackermann, L., et al. (2013). Ruthenium-Catalyzed C–H Oxygenation on Aryl Weinreb Amides. Organic Letters, 15(4), 780–783. Available at: [Link]

  • Das, S., & Kapur, M. (2018). Weinreb Amide as a Multifaceted Directing Group in C–H Activation. Asian Journal of Organic Chemistry, 7(9), 1715-1728. Available at: [Link]

  • Zhao, X., & Yu, Z. (2008). Rhodium-Catalyzed Regioselective C−H Functionalization via Decarbonylation of Acid Chlorides and C−H Bond Activation under Phosphine-Free Conditions. Organic Letters, 10(13), 2873–2876. Available at: [Link]

  • Han, S. H., et al. (2014). Using Rh(III)-Catalyzed C–H Activation as a Tool for the Selective Functionalization of Ketone-Containing Molecules. Organic Letters, 16(6), 1756–1759. Available at: [Link]

  • Dhankhar, J., & Čorić, I. (2023). Direct C–H Arylation. CHIMIA, 77(5), 324-329. Available at: [Link]

  • Wang, D.-H., & Yu, J.-Q. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Current Opinion in Green and Sustainable Chemistry, 7, 24-31. Available at: [Link]

  • Gandeepan, P., & Maiti, D. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(76), 9576-9593. Available at: [Link]

  • Roy, S., & Maiti, D. (2023). Enroute sustainability: metal free C–H bond functionalisation. Chemical Society Reviews, 52(8), 2874-2917. Available at: [Link]

  • Rej, S., & Maiti, D. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – A European Journal, 27(54), 13444-13476. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Directing groups – Knowledge and References. Retrieved from [Link]

Sources

Application Note: One-Pot Synthesis of Hydroxy-Ketones via 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Principles

The Weinreb ketone synthesis is a cornerstone methodology in modern organic chemistry, enabling the precise construction of carbon-carbon bonds through the reaction of N-methoxy-N-methylamides (Weinreb amides) with organometallic reagents . The hallmark of this reaction is the formation of a stable, five-membered metal-chelated tetrahedral intermediate that resists premature collapse, thereby preventing the over-addition of the nucleophile to form tertiary alcohols.

However, when the target molecule contains an unprotected protic functional group—such as the terminal hydroxyl in 5-hydroxy-N-methoxy-N-methylpentanamide —chemists traditionally resort to lengthy protection and deprotection sequences. This application note details a highly efficient, field-proven one-pot deprotonation-addition sequence that bypasses protecting group chemistry entirely . By leveraging the precise stoichiometry of Grignard or organolithium reagents, the hydroxyl group is protected in situ as a transient metal alkoxide, allowing subsequent equivalents of the nucleophile to selectively attack the amide.

Mechanistic Insights & Causality (E-E-A-T)

The success of this one-pot protocol relies on the differential reactivity of the functional groups and the stabilization of reactive intermediates. Understanding the causality behind these steps is critical for troubleshooting and scaling:

  • In Situ Alkoxide Formation (Deprotonation) : The terminal hydroxyl group is highly acidic (pKa ~16) compared to the amide electrophile. The first equivalent of the organometallic reagent (e.g., RMgBr) acts exclusively as a base, rapidly deprotonating the hydroxyl group to form a magnesium alkoxide and an alkane byproduct. This step is highly exothermic and must be strictly controlled at -78 °C to prevent substrate degradation.

  • Chelation-Controlled Addition : Subsequent equivalents of the organometallic reagent act as nucleophiles, attacking the carbonyl carbon. The N-methoxy oxygen coordinates with the magnesium or lithium ion, forming a stable bimetallic tetrahedral intermediate. This chelation prevents the expulsion of the N,O-dimethylhydroxylamine leaving group in the highly basic reaction medium.

  • Aqueous Quench & Hydrolysis : Upon the addition of a mild aqueous acid, the tetrahedral intermediate collapses to the ketone, and the alkoxide is simultaneously protonated to regenerate the free hydroxyl group.

Mechanism Substrate 5-Hydroxy Weinreb Amide (HO-R-CON(OMe)Me) Alkoxide Transient Magnesium Alkoxide (XMg-O-R-CON(OMe)Me) Substrate->Alkoxide 1st eq. R'MgX (Rapid Deprotonation) Tetrahedral Bimetallic Tetrahedral Chelate (Stable Intermediate) Alkoxide->Tetrahedral 2nd+ eq. R'MgX (Nucleophilic Addition) Product 5-Hydroxy Ketone (HO-R-CO-R') Tetrahedral->Product Aqueous Acid (H3O+) (Hydrolysis & Quench)

Mechanistic pathway of the one-pot deprotonation-addition sequence.

Experimental Protocols

The following self-validating protocols describe the two-stage synthesis starting from δ-valerolactone, culminating in the one-pot synthesis of a hydroxy-ketone .

Protocol A: Synthesis of this compound

Objective: Ring-opening of δ-valerolactone to form the Weinreb amide intermediate.

  • Preparation : Flame-dry a round-bottom flask under argon. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and anhydrous CH₂Cl₂ (0.5 M).

  • Activation : Cool the suspension to 0 °C. Add trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 eq) dropwise over 30 minutes. Caution: AlMe₃ is highly pyrophoric.

    • Self-Validation: Stir for 30 minutes until methane gas evolution ceases and the suspension becomes a clear solution. This visual cue validates the complete formation of the active aluminum amide complex.

  • Ring-Opening : Add a solution of δ-valerolactone (1.0 eq) in dry CH₂Cl₂ dropwise. Allow the reaction to warm to 23 °C and stir for 2 hours.

  • Workup : Carefully quench the reaction at 0 °C with an aqueous solution of Rochelle's salt (potassium sodium tartrate). Filter the resulting suspension through a Celite pad, wash with CH₂Cl₂, and concentrate under vacuum.

    • Self-Validation: The resulting colorless oil (typically >95% yield) is sufficiently pure for the next step. TLC (hexane/EtOAc 1:4) should show a single spot at Rf ~0.33.

Protocol B: One-Pot Synthesis of Hydroxy-Ketones (e.g., 5-Hydroxy-1-phenylpentan-1-one)

Objective: Direct conversion of the unprotected hydroxy-Weinreb amide to the target ketone.

  • Preparation : Dissolve this compound (1.0 eq) in anhydrous THF (0.12 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organometallic Addition : Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide, 4.0 eq) dropwise.

    • Causality Note: Exactly 4.0 equivalents are utilized—1 eq for OH deprotonation, 1 eq for carbonyl addition, and 2 eq excess to drive the reaction to completion at cryogenic temperatures against the severe steric hindrance of the transient alkoxide network.

  • Reaction : Stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to slowly warm to 23 °C over 15 hours.

  • Hydrolysis & Extraction : Quench the reaction by adding water or saturated NH₄Cl (10 mL per 6 mmol substrate). Extract the aqueous layer with ethyl acetate (3 × 20 mL).

    • Causality Note: The use of Rochelle's salt or NH₄Cl prevents the formation of intractable magnesium emulsions, ensuring clean phase separation.

  • Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (hexane/EtOAc).

    • Self-Validation: The final product can be verified via IR spectroscopy (broad OH stretch ~3400 cm⁻¹, sharp carbonyl stretch ~1680 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Workflow A δ-Valerolactone (Starting Material) C 5-Hydroxy-N-methoxy- N-methylpentanamide A->C AlMe3, MeO(Me)NH·HCl CH2Cl2, 0 °C E 5-Hydroxy-1-R-pentan-1-one (Target Ketone) C->E 1. RMgX (Excess), THF, -78 °C 2. H2O / Rochelle's Salt

Experimental workflow from δ-valerolactone to the target hydroxy-ketone.

Quantitative Data Summary

The table below summarizes the reaction conditions and typical yields for the one-pot synthesis of various hydroxy-ketones using this compound as the common intermediate.

NucleophileReagent TypeEquivalentsTarget ProductTypical Yield (%)
PhenylPhMgBr4.05-Hydroxy-1-phenylpentan-1-one55%
MethylMeLi4.06-Hydroxyhexan-2-one60 - 65%
VinylVinylMgBr4.07-Hydroxyhept-1-en-3-one50 - 58%
AlkynylPhC≡CLi4.07-Hydroxy-1-phenylhept-1-yn-3-one45 - 52%

(Note: Yields represent isolated, chromatographically pure products. The moderate yields are characteristic of the highly polar nature of the hydroxy-ketone products, which can complicate aqueous extraction.)

References

  • Weinreb Ketone Synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules (MDPI), 2023, 28(5), 2414.[Link]

  • General Methodologies for Weinreb Amide Ketone Synthesis. Organic Syntheses. [Link]

"scale-up synthesis of ketones from 5-Hydroxy-N-methoxy-N-methylpentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of Ketones from 5-Hydroxy-N-methoxy-N-methylpentanamide

Executive Summary

This guide details the scale-up protocols for converting This compound (Structure 1 ) into functionalized ketones via nucleophilic acyl substitution.[1] While the Weinreb amide functionality prevents over-addition of nucleophiles (forming tertiary alcohols), the presence of the unprotected


-hydroxyl group presents a specific process engineering challenge.

The Core Challenge: The free hydroxyl group is acidic (


) relative to the organometallic nucleophiles (Grignard or Organolithium reagents). This necessitates a strategic decision between a Sacrificial Nucleophile Route  (faster, fewer steps, higher reagent consumption) and a Protection-Deprotection Route  (cleaner, atom-economical for expensive nucleophiles).[1]

Furthermore, the resulting product is a 5-hydroxy ketone , which exists in a dynamic equilibrium with its cyclic hemiacetal form (2-substituted tetrahydro-2H-pyran-2-ol).[1] This guide addresses the isolation and characterization nuances of this equilibrium to prevent false negatives during QC.

Strategic Analysis & Decision Matrix

Before initiating the batch, the process chemist must select the route based on the "Cost of Nucleophile" (


) versus "Cost of Operation" (

).
Route A: The Sacrificial Nucleophile (Direct Addition)
  • Best for: Cheap, commercially available nucleophiles (e.g., Methylmagnesium bromide, Phenylmagnesium bromide).[1]

  • Mechanism: The first equivalent of organometallic acts as a base, deprotonating the hydroxyl to form a magnesium alkoxide. The second equivalent attacks the amide.

  • Stoichiometry: Requires

    
     equivalents of nucleophile.
    
Route B: Hydroxyl Protection Strategy
  • Best for: Expensive, custom-synthesized, or complex organometallics.[1]

  • Mechanism: The hydroxyl is capped (e.g., TMS, TBS, or THP) prior to addition.[1]

  • Stoichiometry: Requires

    
     equivalents of nucleophile.
    

RouteSelection Start Start: 5-Hydroxy-Weinreb Amide Decision Is Nucleophile (R-M) Expensive/Complex? Start->Decision RouteA Route A: Direct Addition (Sacrificial Base) Decision->RouteA No (Cheap) RouteB Route B: Protection Strategy (Silyl/Acetal) Decision->RouteB Yes (Expensive) StepA1 Add 2.2+ equiv R-M (1 eq. deprotonates -OH) RouteA->StepA1 StepB1 Protect -OH (e.g., TBSCl) RouteB->StepB1 Quench Acidic Quench (Hydrolysis) StepA1->Quench StepB2 Add 1.1 equiv R-M StepB1->StepB2 StepB2->Quench Product Product: 5-Hydroxy Ketone (Hemiacetal Equilibrium) Quench->Product

Figure 1: Decision tree for selecting the optimal synthesis pathway based on nucleophile cost and complexity.

Mechanistic Insight

The success of the Weinreb synthesis relies on the formation of a stable five-membered chelate intermediate. In the case of the 5-hydroxy substrate, the reaction proceeds through a dianionic species in Route A.

  • Deprotonation:

    
     (Exothermic, gas evolution).[1]
    
  • Nucleophilic Attack: The second equivalent of

    
     attacks the carbonyl carbon.
    
  • Chelation: The magnesium atom coordinates between the amide oxygen and the methoxy oxygen, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.

Mechanism Substrate Weinreb Amide Intermed Stable Tetrahedral Chelate (Mg) Substrate->Intermed + R-MgX (Nucleophilic Attack) Collapse Ketone Release (Post-Quench) Intermed->Collapse + H3O+ (Hydrolysis)

Figure 2: Simplified mechanistic flow. The stability of the chelate prevents double-addition.

Detailed Protocols

Protocol A: Direct Addition (Scale: 100 g)

Use this for robust, inexpensive Grignard reagents (e.g., MeMgBr, EtMgBr).[1]

Materials:

  • This compound (1.0 equiv, 100 g, ~0.62 mol)[1]

  • Grignard Reagent (e.g., 3.0 M in THF) (2.5 equiv, 1.55 mol)[1]

  • Anhydrous THF (1.0 L, 10 vol)

  • Sat. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution (Quench)
    

Procedure:

  • Setup: Charge a 3-L jacketed reactor with the Weinreb amide and anhydrous THF. Cool to 0°C .

  • Inertion: Ensure the system is under a positive pressure of Nitrogen (

    
    ).
    
  • Addition (Phase 1 - Deprotonation): Add the first 1.1 equivalents of Grignard reagent dropwise via addition funnel.

    • Observation: Expect immediate exotherm and gas evolution (alkane release). Control addition rate to keep internal temperature (

      
      ) 
      
      
      
      .
    • Note: The mixture may become heterogeneous (formation of magnesium alkoxide aggregates).

  • Addition (Phase 2 - Reaction): Cool to -10°C . Add the remaining 1.4 equivalents of Grignard reagent.

  • Reaction: Stir at 0°C for 2 hours. Monitor conversion by TLC or HPLC (quench aliquot in dilute HCl).

  • Quench (Critical):

    • Cool to -10°C .

    • Add sat.

      
       solution slowly. Caution: Violent exotherm and precipitation of Magnesium salts.
      
    • Adjust pH to ~3-4 with 1M HCl to break the chelate and solubilize Mg salts.

  • Workup: Extract with EtOAc (3 x 500 mL). Wash combined organics with Brine. Dry over

    
     and concentrate.
    
Protocol B: Protection-Addition-Deprotection

Use this for high-value nucleophiles.[1]

Procedure Summary:

  • Protection: React amide with TBSCl (1.1 equiv) and Imidazole (1.2 equiv) in DCM. Workup and obtain silyl ether.

  • Addition: React silyl-protected amide with Organometallic (1.1 equiv) in THF at -78°C to 0°C.

  • Quench/Deprotection: Treat the crude mixture with TBAF (Tetra-n-butylammonium fluoride) or mild acid (AcOH/THF/Water) to reveal the ketone and alcohol simultaneously.

Product Isolation & Characterization (The "Expert" Trap)

Researchers often believe their reaction failed because the NMR looks complex.

The Hemiacetal Equilibrium: The product, a 5-hydroxy ketone, will spontaneously cyclize to form a six-membered cyclic hemiacetal.[1]



  • NMR Signature: You will likely see two sets of peaks. The "ketone" methyl (if R=Me) will appear as a singlet ~2.1 ppm. The cyclic methyl will appear as a singlet shifted upfield (~1.4 ppm).

  • TLC: Often appears as a streak or two overlapping spots.

  • Purification Warning: If you use acidic silica gel, you risk dehydrating the hemiacetal to form a dihydropyran (enol ether), which is an irreversible impurity.

    • Recommendation: Add 1% Triethylamine (Et3N) to your silica column solvent system to buffer the acidity.

Process Safety Data

ParameterSpecificationHazard Note
Exotherm (Deprotonation)

can exceed 20°C rapidly
Methane/Ethane gas release creates pressure.[1] Venting required.
Exotherm (Quench) HighHydrolysis of excess Grignard releases heat and alkanes.
Solvent Compatibility THF or 2-MeTHFDo not use chlorinated solvents with Mg metal (if preparing Grignard in situ).
Impurity Profile LactonizationIf pH < 2 during workup, acid-catalyzed lactonization may occur.[1]

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

  • Mentzel, M.; Lashley, D. "Weinreb Amides in Modern Organic Synthesis."[1] Organic Process Research & Development, 2013 , 17, 1321–1329.[1] Link

  • Marx, V. M.; Burnell, D. J. "Synthesis of 5-Hydroxycyclopent-2-enones..."[1][2] Organic Letters, 2009 , 11(6), 1229–1231.[1] (Reference for 5-hydroxy ketone cyclization/stability). Link

  • Common Organic Chemistry. "Grignard Reaction + Weinreb Amide Protocols." Link

Sources

Application Note: 5-Hydroxy-N-methoxy-N-methylpentanamide as a Bifunctional C5 Synthon in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of complex alkaloid frameworks—such as the homotropane and lupin alkaloid families—requires highly versatile, orthogonally reactive building blocks. 5-Hydroxy-N-methoxy-N-methylpentanamide (CAS: 187756-41-8) has emerged as a premier bifunctional C5 synthon for these applications. By featuring a terminal primary hydroxyl group and a Weinreb amide moiety, this building block allows for the precise, step-wise construction of differentiated diketones and keto-aldehydes. This application note details the mechanistic rationale, quantitative substrate scope, and validated protocols for utilizing this compound in the total synthesis of natural products.

Mechanistic Rationale: The Bifunctional Advantage

The strategic value of this compound lies in its dual termini, which permit orthogonal functionalization without the need for extensive protecting group manipulations:

  • The Weinreb Amide Terminus (C1): Unlike standard esters or amides, the N-methoxy-N-methyl amide reacts with organometallic reagents (Grignard or organolithium) to form a highly stable, five-membered cyclic metal chelate[1]. This tetrahedral intermediate is stable under the reaction conditions, effectively preventing the expulsion of the leaving group and subsequent over-addition to a tertiary alcohol. The desired ketone is only revealed upon aqueous acidic workup.

  • The Hydroxyl Terminus (C5): The terminal primary alcohol serves as a latent electrophile. Following the installation of the C1 ketone, the C5 hydroxyl can be subjected to Swern or Wacker oxidation to yield a keto-aldehyde[2]. This sets the stage for stereoselective imine formation and subsequent intramolecular cyclizations (e.g., decarboxylative Mannich reactions)[3].

Retrosynthetic Strategy & Workflow

The integration of this compound into a total synthesis workflow typically begins with the ring-opening of inexpensive


-valerolactone and culminates in complex bicyclic or tricyclic frameworks.

G N1 δ-Valerolactone (Commercially Available) N3 5-Hydroxy-N-methoxy- N-methylpentanamide (Bifunctional C5 Synthon) N1->N3 N2 AlMe3 + HN(OMe)Me·HCl (Amidation Reagents) N2->N3 N5 δ-Hydroxyketone (Stable Intermediate) N3->N5 N4 R-MgX or R-Li (Nucleophilic Addition) N4->N5 N7 Keto-Aldehyde (Pre-cyclization) N5->N7 N6 Swern Oxidation (Alcohol to Aldehyde) N6->N7 N9 Homotropane Alkaloids (e.g., (-)-Adaline) N7->N9 N8 Chiral Sulfinamide & Mannich Cyclization N8->N9

Figure 1: Synthetic workflow utilizing this compound for alkaloid synthesis.

Quantitative Reaction Scope

The conversion of the Weinreb amide to various


-hydroxyketones is highly efficient and tolerates a wide range of aliphatic, unsaturated, and aromatic organometallic reagents. The table below summarizes key intermediates synthesized via this methodology[1],[3].

Table 1: Substrate Scope for Nucleophilic Addition to this compound

Organometallic ReagentResulting

-Hydroxyketone
Yield (%)Downstream Natural Product Target
Phenylmagnesium bromide5-Hydroxy-1-phenylpentan-1-one55%1-Phenyl homotropanones
Pentylmagnesium bromide1-Hydroxydecane-5-one62%(-)-Adaline / (+)-Adaline
Hex-3-enylmagnesium bromide1-Hydroxyundec-10-en-5-one72%(+)-Euphococcinine analogs
Lithium chiral amides

-amino ester derivatives
82%(+)-Isosophoridine / (+)-Lupinine

*Yields represent the overall isolated yield after the subsequent imine formation step, indicating highly efficient upstream Grignard addition[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical parameters is explicitly detailed to ensure reproducibility across different laboratory environments.

Protocol A: Synthesis of this compound

Adapted from established methodologies for the stereoselective synthesis of homotropanones[3].

Objective: Chemoselective ring-opening of


-valerolactone to establish the bifunctional C5 scaffold.
  • Preparation of the Active Aluminum Complex:

    • Suspend N,O-dimethylhydroxylamine hydrochloride (3.0 equiv, 54.0 mmol) in dry

      
       (30.0 mL) under an argon atmosphere. Cool the suspension to −78 °C.
      
    • Causality: The hydrochloride salt is insoluble in

      
       initially. Cooling is critical to control the highly exothermic reaction in the next step.
      
  • Activation:

    • Slowly add a 2.0 M solution of trimethylaluminum (

      
      ) in toluene (3.0 equiv, 54.0 mmol) dropwise over 1 hour.
      
    • Observation: Methane gas evolution will be observed. The suspension will gradually clear as the active dimethylaluminum N,O-dimethylhydroxylamide complex forms.

    • Allow the mixture to warm to 23 °C and stir for 12 hours to ensure complete complexation[3].

  • Lactone Ring Opening:

    • Cool the reaction flask to 0 °C. Add

      
      -valerolactone (1.0 equiv, 18.0 mmol) dropwise.
      
    • Causality: The aluminum complex acts dually as a Lewis acid to activate the lactone carbonyl and as a nucleophile to open the ring.

    • Stir for 30 minutes at 0 °C, then allow to warm to 23 °C for 2 hours.

  • Quench and Workup (Critical Step):

    • Carefully hydrolyze the reaction by adding an aqueous solution of Rochelle's salt (potassium sodium tartrate, 7.0 g in 10 mL water).

    • Causality: Aluminum salts form intractable gels in water. Rochelle's salt acts as a bidentate chelator, trapping aluminum ions and breaking the emulsion, allowing for clean phase separation.

    • Filter the suspension through a pad of Celite, wash with

      
       (3 × 10 mL), and concentrate under vacuum (<30 °C, 15 Torr).
      
  • Validation Checkpoint:

    • Yield: ~99% (Colorless oil).

    • TLC:

      
       = 0.33 (Hexane/EtOAc 1:4)[3].
      
    • 1H NMR (400 MHz,

      
      ):  Look for the distinct Weinreb amide methyl singlets at 
      
      
      
      3.68 (s, 3H,
      
      
      ) and
      
      
      3.17 (s, 3H,
      
      
      ), alongside the terminal hydroxyl methylene triplet at
      
      
      3.63 (t, J = 6.3 Hz, 2H)[3].
Protocol B: Chemoselective Grignard Addition

Objective: Installation of the C1 side-chain without over-addition.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF at 0 °C under argon.

  • Nucleophilic Addition: Slowly add the desired Grignard reagent (e.g., pentylmagnesium bromide, 2.5 equiv).

    • Causality: Excess reagent is required because the first equivalent will deprotonate the unprotected C5 terminal hydroxyl group, forming a magnesium alkoxide. The second equivalent attacks the Weinreb amide[4].

  • Intermediate Stabilization: Allow the reaction to warm to 23 °C and stir for 15 hours.

    • Causality: The five-membered magnesium chelate at the C1 position is highly stable at room temperature, halting the reaction at the tetrahedral intermediate stage and preventing tertiary alcohol formation[1].

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with EtOAc (3 × 20 mL), dry over 
    
    
    
    , and evaporate. The resulting
    
    
    -hydroxyketone is typically pure enough for immediate downstream oxidation.

Application in Total Synthesis: Case Studies

The (-)-Adaline Synthesis: In the synthesis of the ladybird beetle alkaloid (-)-adaline, researchers utilized this compound to install the necessary aliphatic tail. Following Grignard addition with pentylmagnesium bromide, the terminal hydroxyl was oxidized via Swern oxidation. The resulting keto-aldehyde was condensed with a chiral (R)-tert-butanesulfinamide auxiliary. This set up a highly stereoselective L-proline organocatalyzed intramolecular Mannich cyclization, successfully forging the 9-azabicyclo[3.3.1]nonan-3-one core of the natural product[1],[3].

Lupin Alkaloids ((+)-Isosophoridine & (+)-Lupinine): The same C5 synthon has been pivotal in the stereoselective total synthesis of lupin alkaloids. By utilizing the Weinreb amide for an anti-selective formal imino-aldol reaction, researchers achieved excellent control over contiguous stereocenters (dr >10:1), enabling the first total synthesis of (+)-isosophoridine and (-)-epilamprolobine[5],[2].

References

  • University of Southampton Research Repository. Stereoselective Total Syntheses of Lupin Alkaloids. PhD Thesis. Discusses the application of this compound in the synthesis of (+)-lupinine, (-)-epitashiromine, and (+)-isosophoridine. [Link]

  • Sirvent, A.; Yus, M.; Foubelo, F. (2023). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. Molecules (MDPI), 28(5), 2414. Details the quantitative yields, NMR spectra, and step-by-step synthesis of the Weinreb amide and downstream Mannich cyclizations.[Link]

  • Molaid Chemical Database. this compound - CAS 187756-41-8. Chemical properties and synthetic routing data.[Link]

  • Google Patents (WO2008156816A2).Renin inhibitors. Demonstrates the broader pharmaceutical application of this compound in drug development and Grignard addition protocols.

Sources

Application Note: Protecting Group Strategies for 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026


-hydroxyl moiety in Weinreb amide linkers.

Part 1: Strategic Analysis & Chemical Logic

The Bifunctional Challenge

The molecule 5-Hydroxy-N-methoxy-N-methylpentanamide (Structure 1 ) represents a critical bifunctional building block in medicinal chemistry. It contains two reactive centers with opposing demands:

  • The Weinreb Amide: An electrophilic "ketone precursor" designed to react with hard nucleophiles (Grignard, Organolithium) to form stable tetrahedral chelates, releasing ketones upon hydrolysis.[1]

  • The Primary Alcohol (

    
    -OH):  A nucleophilic and acidic proton source (
    
    
    
    ).

The Conflict: Attempting to utilize the Weinreb amide (e.g., adding


) without protecting the alcohol results in immediate deprotonation of the hydroxyl group. This consumes one equivalent of the nucleophile and generates a magnesium alkoxide. While the alkoxide is generally stable, it alters the solubility profile and can interfere with the formation of the stable metal-chelated intermediate required for clean Weinreb chemistry. Furthermore, in the presence of strong bases, the free alkoxide can attack the amide intramolecularly, reforming the starting material (

-valerolactone) or leading to polymerization.
Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group (PG) is dictated by the downstream chemistry intended for the Weinreb amide.

FeatureStrategy A: Silyl Ethers (TBDMS/TBDPS) Strategy B: Acetals (THP) Strategy C: Benzyl Ethers (Bn)
Primary Utility General purpose; Organometallic additions.Large scale; Economy; Acid-labile routes.Harsh conditions; Hydrogenolysis release.
Stability (Base) Excellent (Stable to

,

).
Excellent.Excellent.
Stability (Acid) Moderate (Cleaves with mild acid).Low (Cleaves with PPTS/TsOH).High (Stable to aqueous acid).
Chirality Achiral (Clean NMR).Creates Stereocenter (Messy NMR).Achiral.
Removal Fluoride (

) or Acid.[2][3][4]
Mild Acid (

,

).

or Lewis Acids.[5]
Recommendation High Priority for drug discovery.Medium Priority (Scale-up only).Special Case (Pre-install on lactone).

Part 2: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Synthesis of this compound from


-Valerolactone.

Rationale: The most efficient entry to this scaffold is the nucleophilic ring-opening of


-valerolactone. While the classic Weinreb method uses trimethylaluminum (

), this protocol utilizes the safer, modern isopropylmagnesium chloride (

) method to generate the amine anion in situ.

Reagents:

  • 
    -Valerolactone (1.0 equiv)
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

  • Isopropylmagnesium chloride (2.0 M in THF, 2.4 equiv)

  • THF (Anhydrous)[6]

Step-by-Step:

  • Amine Activation: Flame-dry a 500 mL round-bottom flask (RBF) under

    
    . Charge with N,O-dimethylhydroxylamine HCl (1.2 equiv) and anhydrous THF (
    
    
    
    concentration relative to lactone). Cool to
    
    
    .
  • Base Addition: Dropwise add

    
     (2.4 equiv). Note: 1st equiv deprotonates the HCl salt; 2nd equiv deprotonates the amine. Stir for 30 min at 
    
    
    
    to form the magnesium amide.
  • Lactone Opening: Add

    
    -valerolactone (1.0 equiv) dropwise (neat or in minimal THF).
    
  • Reaction: Allow the mixture to warm to

    
     and stir for 1-2 hours. Monitor by TLC (EtOAc/Hex 1:1, stain with PMA).
    
  • Quench: Carefully quench with saturated aqueous

    
     at 
    
    
    
    .
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine.[7] Dry over 
    
    
    
    .[7]
  • Purification: Flash chromatography (typically 50-80% EtOAc in Hexanes). The product is a polar oil.

Protocol 2: TBDMS Protection (Recommended)

Formation of 5-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpentanamide.

Rationale: TBDMS is the "Gold Standard" here. It is robust enough to survive the subsequent addition of Grignard reagents to the amide but is easily removed later with TBAF, leaving the newly formed ketone intact.

Reagents:

  • Core Scaffold (from Protocol 1)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv)[4]

  • Imidazole (2.5 equiv)[4]

  • DMF (Anhydrous) or DCM

Step-by-Step:

  • Setup: Dissolve the 5-hydroxy amide (1.0 equiv) in anhydrous DMF (

    
    ) in a flask under inert atmosphere.
    
  • Buffer: Add Imidazole (2.5 equiv).[4] Stir until dissolved.

  • Silylation: Add TBDMS-Cl (1.2 equiv) portion-wise at

    
    .
    
  • Execution: Warm to Room Temperature (RT) and stir for 3-6 hours.

    • QC Check: TLC should show complete conversion of the polar alcohol (

      
      ) to a non-polar silyl ether (
      
      
      
      in 1:1 Hex/EtOAc).
  • Workup: Dilute with

    
     (Ether is preferred over EtOAc to remove DMF during washing). Wash with water (
    
    
    
    ) and brine (
    
    
    ).
  • Purification: Flash chromatography (10-30% EtOAc in Hexanes).

    • Yield Expectation: >90%.[8][9]

Protocol 3: THP Protection (Economy Route)

Formation of N-methoxy-N-methyl-5-((tetrahydro-2H-pyran-2-yl)oxy)pentanamide.

Rationale: Tetrahydropyranyl (THP) ethers are cost-effective and stable to basic conditions. However, the formation of a new stereocenter at the acetal carbon creates diastereomers, resulting in complex NMR spectra (doubled peaks).

Reagents:

  • Core Scaffold (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Setup: Dissolve the 5-hydroxy amide in anhydrous DCM (

    
    ) at RT.
    
  • Catalysis: Add DHP (1.5 equiv) followed by PPTS (10 mol%).

  • Execution: Stir at RT for 4-12 hours.

  • Workup: Dilute with

    
    , wash with half-saturated 
    
    
    
    (to neutralize acid) and brine.
  • Purification: Flash chromatography.

    • Note: The product will likely elute as two closely spaced spots or a broad streak due to diastereomers.

Part 3: Visualization & Logic

Decision Logic (DOT Diagram)

ProtectionStrategy Start Start: 5-Hydroxy-Weinreb Amide Q1 Downstream Chemistry? Start->Q1 RouteA Organometallics (Grignard/Li) Target: Ketone Synthesis Q1->RouteA High Selectivity RouteB Scale-Up / Low Cost Target: General Intermediate Q1->RouteB Economy RouteC Harsh Acidic Steps Required Q1->RouteC Robustness TBDMS Strategy: TBDMS Protection (Protocol 2) RouteA->TBDMS THP Strategy: THP Protection (Protocol 3) RouteB->THP Benzyl Strategy: Benzyl Ether (Pre-install on Lactone) RouteC->Benzyl OutcomeA Clean NMR, Easy F- Deprotection TBDMS->OutcomeA OutcomeB Diastereomers (Messy NMR), Acid Labile THP->OutcomeB OutcomeC Stable to Acid/Base, H2/Pd Removal Benzyl->OutcomeC

Caption: Decision matrix for selecting the optimal protecting group based on downstream application requirements.

Synthesis Workflow (DOT Diagram)

SynthesisFlow Lactone delta-Valerolactone Intermediate Tetrahedral Mg-Intermediate Lactone->Intermediate Ring Opening (-20C to 0C) Reagents MeNH(OMe)-HCl iPrMgCl (THF) Reagents->Intermediate Product 5-Hydroxy-Weinreb Amide (Unprotected) Intermediate->Product NH4Cl Quench Protected Protected Scaffold (TBDMS or THP) Product->Protected Protocol 2 or 3 Ketone Target Ketone Protected->Ketone R-MgBr / THF

Caption: Workflow from commercial starting material to the protected bifunctional linker ready for ketone synthesis.

Part 4: References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Williams, J. M., et al. (1995). "General method for the preparation of Weinreb amides from esters and lactones". Tetrahedron Letters, 36(31), 5461-5464. (Describes the AlMe3/Mg mediated opening).

  • Corey, E. J.; Venkateswarlu, A. (1972).[4] "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives". Journal of the American Chemical Society, 94(17), 6190–6191.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Standard reference for TBDMS/THP stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Weinreb Amide Synthesis from Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Ring-opening of lactones to


-hydroxy Weinreb amides.

Introduction: The Transformation

Welcome to the technical support center. You are likely here because you are attempting to open a lactone ring using


-dimethylhydroxylamine (the Weinreb amine) to generate a stable Weinreb amide.

Unlike standard ester-to-amide conversions, lactone opening is thermodynamically and kinetically distinct. You are not just swapping a leaving group; you are breaking a cyclic system to generate a bifunctional product (an alcohol and an amide).

The Standard Protocol (AlMe


 mediated): 
The most robust method involves activating the amine with trimethylaluminum (AlMe

) to form a dimethylaluminum amide species, which acts as a potent nucleophile.
Critical Safety Notice

DANGER: Trimethylaluminum (AlMe


) is pyrophoric . It ignites spontaneously in air. All transfers must be performed under strict inert atmosphere (Argon/Nitrogen) using cannula or gas-tight syringe techniques.

Module 1: The Core Protocol & Mechanism

Before troubleshooting, we must establish the baseline "Gold Standard" protocol. Deviations from this mechanism are the root cause of 80% of failures.

The Mechanism of Action

The reaction does not proceed via simple nucleophilic attack. It requires the formation of an activated aluminum-amine complex.

WeinrebMechanism AlMe3 AlMe3 (Trimethylaluminum) Complex Active Species [Me2Al-N(OMe)Me] + CH4 (Gas) AlMe3->Complex Activation (-78°C to 0°C) Amine HN(OMe)Me (Weinreb Amine) Amine->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate + Lactone (Nucleophilic Attack) Lactone Lactone (Substrate) Lactone->Intermediate Product Hydroxy-Weinreb Amide Intermediate->Product Acidic Quench (Ring Opening)

Figure 1: The activation pathway. Note that Methane gas is evolved during the complex formation, which must be vented.

Standard Operating Procedure (SOP)
  • Activation: Cool dry DCM or DCE (1,2-dichloroethane) to 0°C. Add AlMe

    
     (e.g., 2.0 M in toluene).
    
  • Amine Addition: Slowly add

    
    -dimethylhydroxylamine HCl (solid) or free base. Wait for gas evolution to cease.  Stir 30-60 mins at RT.
    
    • Why? You are generating the active reagent

      
      .
      
  • Substrate Addition: Add the lactone (dissolved in minimal solvent).

  • Reaction: Reflux or stir at RT until consumption (TLC monitoring).

Module 2: Troubleshooting Conversion & Yield

Q: The reaction stalls at 50% conversion. Adding more AlMe later doesn't help. Why?

Diagnosis: "Proton Quench" or Improper Stoichiometry. The active reagent (


) is moisture sensitive. If your lactone is wet, or if you have free hydroxyls elsewhere, the reagent is consumed immediately. Furthermore, the product (an alkoxide) stays bound to the aluminum. If the stoichiometry is 1:1, the reaction slows down as the reagent is sequestered by the product.

Solution:

  • Increase Equivalents: Use 3.0 to 5.0 equivalents of the AlMe

    
    /Amine complex relative to the lactone.
    
  • Concentration: This is a bimolecular reaction. Ensure concentration is high (0.5 M to 1.0 M).

  • Temperature: If using DCM, switch to DCE (1,2-dichloroethane) and heat to reflux (83°C). Sterically hindered lactones (e.g.,

    
    -substituted) require thermal energy to overcome the activation barrier.
    
Q: I see a new spot on TLC, but after workup, I recover starting material (Lactone).

Diagnosis: Reversible Ring Opening. In some thermodynamic wells, the aluminum-alkoxide intermediate forms, but upon acidic quench, it re-cyclizes back to the lactone faster than it hydrolyzes to the stable amide.

Solution:

  • Avoid Strong Acid Quench: Do not use HCl for the initial quench.

  • Trapping: If the hydroxyl group is the issue, consider adding a silyl chloride (TMSCl) in situ before workup to trap the alkoxide as a silyl ether, preventing re-lactonization.

Module 3: The "Aluminum Emulsion" (Work-up)

The most common pain point is the gelatinous aluminum hydroxide emulsion formed during aqueous workup.

Q: My separatory funnel is full of white slime. The layers won't separate.

Diagnosis: Aluminum Hydroxide Gel. Standard water/bicarb washes generate


, a surfactant-like gel that stabilizes emulsions.

The Fix: Rochelle's Salt (Potassium Sodium Tartrate) Rochelle's salt acts as a ligand, chelating the aluminum into a water-soluble tartrate complex.

WorkupLogic Start Reaction Complete (Aluminum Species Present) Decision Is Product Acid Sensitive? Start->Decision HClQuench 1M HCl Quench (Dissolves Al salts) Decision->HClQuench No (Robust) Rochelle Rochelle's Salt (Sat. Aq. K-Na Tartrate) Decision->Rochelle Yes (Sensitive) AcidYes No AcidNo Yes Stir VIGOROUS STIRRING (1-3 Hours) Rochelle->Stir Separation Two Clear Layers Stir->Separation

Figure 2: Work-up decision tree. Rochelle's salt is the preferred method for high-value intermediates.

Comparison of Quench Methods
MethodReagentsProsCons
Rochelle's Salt Sat.[1] K/Na TartrateGentle, neutral pH, excellent separation.Slow (requires 1-4h vigorous stirring).
Fieser Method

, 15% NaOH,

Fast, granular precipitate (easy filtration).High pH can hydrolyze sensitive amides/esters.
Acid Wash 1M HClInstantly dissolves Al salts.Can cleave acid-sensitive groups (e.g., TBS, Boc).
Fluoride NaF (s) +

Forms insoluble

(filterable).
Fluoride waste; can strip silyl groups.

Module 4: Substrate-Specific Challenges

Q: My lactone has a Boc-protected amine. The Boc group is falling off.

Diagnosis: Lewis Acidity of AlMe


. 
Trimethylaluminum is a strong Lewis acid. At reflux temperatures, it can facilitate the cleavage of acid-labile protecting groups like Boc.

Solution:

  • Switch Reagents: Use the Turbo Grignard method (Isopropylmagnesium chloride

    
     LiCl complex).
    
    • Protocol: Mix Amine +

      
       at -20°C to form the magnesium amide. Add lactone. This is less Lewis-acidic than the Aluminum species.
      
  • Lower Temperature: Attempt the AlMe

    
     reaction at 0°C or RT with higher equivalents (5 eq) and longer time (24-48h).
    
Q: I have an ester and a lactone. Can I open just the lactone?

Diagnosis: Chemoselectivity. Generally, no . The Weinreb amine/AlMe


 complex is highly aggressive toward both lactones and esters. It will convert both to Weinreb amides.

Strategy:

  • Differentiation relies on steric hindrance. If the lactone is strained (e.g.,

    
    -lactone) or less hindered than the ester, you might achieve kinetic selectivity at -78°C, but this is rare.
    
  • Alternative: Reduce the lactone to the lactol (DIBAL-H, -78°C) and then perform oxidative amidation, though this changes the synthetic route.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12(13), 989–993. Link

  • Collum, D. B. "Solution Structures of Lithium Amides and Related Species." Accounts of Chemical Research, 1993, 26, 227.
  • Shimizu, T.; Osako, K.; Nakata, T. "Efficient Method for Preparation of N-Methoxy-N-methylamides from Lactones Using AlMe3." Tetrahedron Letters, 1997 , 38(15), 2685-2688. Link

Sources

Weinreb Amidation Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Weinreb amide synthesis. As a Senior Application Scientist, I have compiled this guide to address the most pervasive side reactions and workflow bottlenecks encountered when synthesizing N-methoxy-N-methylamides.

Rather than simply listing steps, this guide deconstructs the causality behind reaction failures—whether from oxazolone-induced racemization, Lewis acid over-reactivity, or 1,3-rearrangements—and provides field-proven, self-validating protocols to ensure your syntheses succeed on the first attempt.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first map where the synthesis diverges from the intended pathway. The diagram below illustrates the standard activation routes and the critical junctures where side reactions branch off.

WeinrebWorkflow Start Starting Material (Carboxylic Acid / Ester) Acid Carboxylic Acid Activation (e.g., EDC, CDMT, COMU) Start->Acid Ester Ester Activation (e.g., AlMe3, iPrMgCl) Start->Ester OActive Activated Ester Intermediate (e.g., O-Acylisourea) Acid->OActive AlComplex Metal-Amine Complex (Me-Al / iPr-Mg) Ester->AlComplex Racemization Side Reaction: Oxazolone Formation & Racemization OActive->Racemization Urea Side Reaction: 1,3-Rearrangement to N-Acylurea OActive->Urea Weinreb Weinreb Amide (N-methoxy-N-methylamide) OActive->Weinreb + HN(OMe)Me Methylation Side Reaction: Over-methylation & Cleavage (AlMe3) AlComplex->Methylation AlComplex->Weinreb + Ester Substrate

Fig 1. Weinreb amide synthesis workflows and associated side reaction branches.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant racemization when synthesizing Weinreb amides from N-protected α-amino acids?

The Causality: When activating chiral carboxylic acids with standard carbodiimides (like EDC or DCC), the highly reactive O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone. Deprotonation at the α-carbon of this oxazolone leads to rapid epimerization/racemization. This is heavily exacerbated by the use of excess tertiary amine bases (like DIPEA) and the inherently slow nucleophilic attack of the sterically hindered N,O-dimethylhydroxylamine. The Solution: Shift away from standard carbodiimides. Utilizing 2-chloro-4,6-dimethoxy[1,3,5]triazine (CDMT) with N-methylmorpholine (NMM) forms a highly reactive but structurally stable super-acylated triazine intermediate that undergoes rapid amidation, avoiding significant racemization[1]. Alternatively, the coupling agent COMU produces water-soluble byproducts and delivers high yields (63-97%) with suppressed racemization. For highly challenging substrates like serine or threonine derivatives, employing a diboronic acid anhydride-catalyzed hydroxy-directed amidation has been shown to completely suppress racemization[2].

Q2: I am converting a methyl ester to a Weinreb amide using trimethylaluminum (AlMe₃), but I am seeing methylation side products and degradation. How can I optimize this?

The Causality: The classic Weinreb amidation from esters utilizes AlMe₃ to form a highly reactive dimethylaluminum N-methoxy-N-methylamide complex. However, AlMe₃ is both a potent Lewis acid and a strong methylating agent. It can prematurely attack sensitive ketones, cleave certain protecting groups, or cause over-methylation side reactions before the desired amidation completes. The Solution: Replace AlMe₃ with isopropylmagnesium chloride (iPrMgCl). iPrMgCl is a non-nucleophilic Grignard reagent that effectively deprotonates N,O-dimethylhydroxylamine hydrochloride to form a highly nucleophilic magnesium amide complex[3]. This complex reacts cleanly with esters at low temperatures (-20 °C to 0 °C) without the harsh Lewis acidity or methylating potential of AlMe₃, preserving sensitive functional groups.

Q3: My EDC-mediated coupling is stalling with unreactive byproducts, and the aqueous workup is forming an unbreakable emulsion. What is happening?

The Causality: The stalling is caused by the 1,3-O-to-N rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. This side reaction outcompetes the desired amine attack if the amine is too hindered. Regarding the workup: EDC is favored because its urea byproduct is water-soluble in acidic media. However, if you neutralize the acidic quench with sodium bicarbonate, the EDC-urea partially deprotonates, drastically reducing its aqueous solubility and causing severe emulsions[4]. The Solution: To prevent the 1,3-rearrangement, always add a nucleophilic additive like HOBt or HOAt, which rapidly intercepts the O-acylisourea to form an active ester immune to rearrangement. For the workup, avoid neutralizing the acidic quench if possible. Instead, add saturated brine (NaCl) to the aqueous layer to "salt out" the organics, increasing the density difference and breaking the emulsion cleanly[4].

Quantitative Data: Reagent Selection Matrix

To streamline your experimental design, use the following matrix to select the optimal coupling strategy based on your substrate's sensitivity.

Coupling Reagent / StrategyStarting PrecursorRacemization RiskByproduct ManagementTypical Yield
EDC + HOBt Carboxylic AcidModerateAcidic aqueous wash70–85%
CDMT + NMM Carboxylic AcidVery LowSimple aqueous wash85–95%[1]
COMU Carboxylic AcidLowWater-soluble byproducts63–97%
AlMe₃ EsterN/A (High side-reaction risk)Careful quenching required60–80%
iPrMgCl EsterN/A (Low side-reaction risk)Simple aqueous quench75–95%[3]

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Visual cues are embedded within the steps to confirm intermediate formation, ensuring you do not proceed with a failed reaction.

Protocol A: Racemization-Free Synthesis Using CDMT[1]

Ideal for N-protected α-amino acids and chiral substrates.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Add CDMT (1.05 eq) and N-methylmorpholine (NMM, 1.1 eq). Stir at room temperature for 1–2 hours.

    • Self-Validation Checkpoint: A white precipitate of NMM·HCl will form in the flask. If the solution remains completely clear, the activation has failed; check reagent moisture.

  • Amidation: To the activated suspension, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by an additional equivalent of NMM (1.1 eq). Stir at room temperature for 2–4 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine and NMM), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is typically pure enough for subsequent organometallic additions without chromatography.

Protocol B: Direct Ester-to-Weinreb Amide Conversion Using iPrMgCl[4]

Ideal for converting methyl/ethyl esters while avoiding AlMe₃-induced methylation.

  • Complex Formation: Suspend N,O-dimethylhydroxylamine hydrochloride (2.0 eq) in anhydrous THF (0.5 M) and cool to -20 °C under an inert atmosphere (Nitrogen or Argon).

  • Grignard Addition: Dropwise add iPrMgCl (2.0 M in THF, 4.0 eq) while maintaining the internal temperature below 0 °C. Stir for 30 minutes at -10 °C.

    • Self-Validation Checkpoint: The initial opaque suspension will clear up, and you will observe the evolution of ethane gas (bubbling). This confirms the successful formation of the active magnesium amide complex.

  • Ester Addition: Dissolve the ester substrate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the complex. Allow the reaction to slowly warm to 0 °C and stir until completion (typically 1–3 hours, monitor by TLC).

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise at 0 °C (Caution: Exothermic). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

References

  • Lidia De Luca, Giampaolo Giacomelli, Maurizio Taddei. "An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates." Journal of Organic Chemistry, 2001. URL: [Link]

  • "Weinreb ketone synthesis." Wikipedia. URL: [Link]

  • "Recent Developments in Weinreb Synthesis and their Applications." Oriental Journal of Chemistry, 2019. URL: [Link]

  • "Weinreb amide workup extraction issues." Reddit - r/OrganicChemistry, 2023. URL: [Link]

Sources

"optimizing reaction conditions for 5-Hydroxy-N-methoxy-N-methylpentanamide"

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: W-AMIDE-5OH-OPT

Executive Summary: The "Lactone Trap"

The synthesis of 5-Hydroxy-N-methoxy-N-methylpentanamide presents a unique thermodynamic challenge: Cyclization .

Unlike standard Weinreb amide syntheses, this substrate possesses a terminal hydroxyl group (


-position) capable of intramolecular attack on the activated carbonyl. The starting material is typically 

-valerolactone
(more stable than the linear acid), and the product, if left in acidic or thermal conditions, will spontaneously revert to the lactone.

The Core Philosophy: You cannot use standard acid activation (EDC/NHS, SOCl


) on the linear 5-hydroxypentanoic acid without protecting the alcohol first. The most robust route is the direct aminolysis of 

-valerolactone
using an organoaluminum-activated amine.

Primary Protocol: Aluminum-Mediated Ring Opening

This is the "Gold Standard" method (based on Levin/Weinreb, 1982). It bypasses the linear acid entirely, driving the equilibrium toward the amide using a highly nucleophilic aluminum species.

The Mechanism (Why this works)

Trimethylaluminum (AlMe


) reacts with N,O-dimethylhydroxylamine to form a dimethylaluminum amide species. This species is sufficiently nucleophilic to attack the lactone ester. Crucially, the aluminum atom coordinates to the hydroxyl oxygen in the resulting intermediate, "locking" the molecule in the open form until the reaction is quenched.
Visual Workflow: The Aluminum Pathway

WeinrebAlMe3 Start δ-Valerolactone (Stable Cyclic) Intermed Tetrahedral Al-Chelate (Ring Opened) Start->Intermed Nucleophilic Attack Reagent N,O-Dimethylhydroxylamine HCl + AlMe3 (in Toluene/DCM) Complex Active Species: Me2Al-N(OMe)Me Reagent->Complex -CH4 (Gas Evolution) Complex->Intermed Quench Rochelle's Salt (Tartrate) Quench Intermed->Quench Hydrolysis Product 5-Hydroxy-N-methoxy- N-methylpentanamide Quench->Product Kinetic Control Trap Reversion to Lactone (Acidic/Thermal Risk) Product->Trap H+ or Heat

Figure 1: The AlMe


 mediated ring-opening pathway. Note the critical risk of reversion to lactone if conditions are not controlled.
Step-by-Step Protocol

Reagents:

  • 
    -Valerolactone (1.0 equiv)
    
  • N,O-Dimethylhydroxylamine hydrochloride (1.2 - 1.5 equiv)

  • Trimethylaluminum (AlMe

    
    ) (2.0 M in hexanes/toluene) (1.2 - 1.5 equiv)
    
  • Solvent: Dry CH

    
    Cl
    
    
    
    or THF (Anhydrous is critical).

Procedure:

  • Activation (The "Fuming" Step):

    • In a flame-dried flask under Argon, suspend the amine salt (

      
      ) in dry DCM at 0°C.
      
    • Slowly add AlMe

      
       dropwise. Caution:  Methane gas will evolve vigorously.
      
    • Allow the mixture to stir at room temperature (RT) for 30–60 minutes. The solution should become clear as the active aluminum-amide species forms.

  • Addition:

    • Cool the mixture back to 0°C.

    • Add

      
      -valerolactone (diluted in minimal DCM) dropwise.
      
    • Allow to warm to RT and stir for 1–3 hours. Monitor by TLC (stain with PMA or KMnO

      
      ; UV is weak for this molecule).
      
  • The "Rochelle" Quench (Critical for Yield):

    • Aluminum emulsions are notorious. Do not use simple water/HCl.

    • Cool to 0°C. Carefully add excess saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

    • Stir vigorously at RT for 1–2 hours until two clear layers separate (the tartrate chelates the aluminum).

  • Extraction:

    • Extract with DCM (3x).

    • Wash combined organics with brine.

    • Dry over Na

      
      SO
      
      
      
      (avoid MgSO
      
      
      if it is slightly acidic) and concentrate gently (bath < 30°C).

Alternative Route: Protected Linear Acid

If you cannot use AlMe


 (safety restrictions) or already have linear precursors, you must use a Protection-Coupling-Deprotection  strategy.
VariableDirect Opening (AlMe

)
Protected Coupling (TBS-Ether)
Steps 1 Step3 Steps (Protect -> Couple -> Deprotect)
Atom Economy HighLower
Safety Profile High Risk (Pyrophoric AlMe

)
Low Risk (Standard reagents)
Yield 75–90%50–70% (overall)
Rec. Use Case Small-to-mid scale; experienced chemist.Large scale; safety-restricted labs.

Protocol Summary:

  • Protect: 5-hydroxypentanoic acid

    
     5-((tert-butyldimethylsilyl)oxy)pentanoic acid.
    
  • Couple: React with

    
     using EDC/HOBt  or HATU/DIPEA .
    
  • Deprotect: TBAF or mild acid (AcOH/THF/Water). Warning: Deprotection can trigger cyclization if too acidic.

Troubleshooting Guide

Issue 1: "I isolated the starting material (Lactone) after workup."
  • Diagnosis A: The reaction didn't start. The AlMe

    
     may have been "dead" (hydrolyzed by moisture) or the amine salt was wet.
    
  • Diagnosis B (More Likely): Re-cyclization. You successfully made the product, but during concentration or on the silica column, it reverted to the lactone.

  • Fix: Ensure the workup is neutral. Add 1% Triethylamine to your chromatography solvent to keep the silica basic. Do not heat the rotovap bath above 30°C.

Issue 2: "The reaction turned into a gelatinous blob during quench."
  • Diagnosis: Aluminum hydroxide formation.[1]

  • Fix: You rushed the Rochelle's salt step. The biphasic mixture must stir until the layers are crystal clear. If it's still cloudy/gelatinous, add more tartrate solution and wait.

Issue 3: "Low yield with standard coupling (EDC/NHS)."
  • Diagnosis: If you tried to couple unprotected 5-hydroxypentanoic acid, the hydroxyl group competed with the amine for the activated ester, forming oligomers (polyesters).

  • Fix: You must use the AlMe

    
     route or protect the alcohol first.
    

Frequently Asked Questions (FAQs)

Q: Can I use isopropylmagnesium chloride (


) instead of AlMe

?
A: Yes. This is the "Williams" modification. It is less pyrophoric than AlMe

.
  • Protocol: Add

    
     (2.0 equiv) to 
    
    
    
    (1.0 equiv) at -20°C, stir 30 min, then add lactone.
  • Caveat: Magnesium chelates are generally less tight than Aluminum chelates, so the reaction might be slower or require warming.

Q: How stable is the 5-hydroxy Weinreb amide? A: Moderately unstable. It exists in equilibrium with the lactone. Store it at -20°C in a benzene or toluene matrix if possible. If you need to oxidize it to the aldehyde or react with a Grignard, do it immediately after isolation.

Q: My NMR shows a mix of broad peaks. Is it pure? A: Weinreb amides often show rotamers in NMR due to restricted rotation around the amide bond (


). However, if you see sharp triplets at ~4.3 ppm (characteristic of the lactone 

), you have decomposition. The Weinreb product

should be a triplet around 3.6 ppm.

References

  • Original AlMe3 Methodology: Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides." Synthetic Communications, 1982 , 12(13), 989-993.

  • Lactone Ring Opening Specifics: Shimizu, T.; Osako, K.; Nakata, T. "Efficient conversion of lactones to Weinreb amides." Tetrahedron Letters, 1997 , 38(15), 2685-2688.

  • Grignard Alternative (Williams): Williams, J. M., et al. "General method for the conversion of esters and lactones to Weinreb amides using Grignard reagents." Tetrahedron Letters, 1995 , 36(31), 5461-5464.

Sources

"purification of 5-Hydroxy-N-methoxy-N-methylpentanamide by column chromatography"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating bifunctional polar intermediates.

Mechanistic Overview & Causality

5-Hydroxy-N-methoxy-N-methylpentanamide is a highly versatile intermediate, typically synthesized via the nucleophilic ring-opening of δ-valerolactone with N,O-dimethylhydroxylamine[1]. The purification of this compound by normal-phase silica gel chromatography is notoriously challenging due to its dual functional groups: a terminal primary hydroxyl (-OH) and a Weinreb amide moiety.

The Causality of Retention: Both the Weinreb amide oxygen and the hydroxyl group act as potent hydrogen-bond acceptors and donors. When exposed to normal-phase silica gel (


), these groups engage in multi-point hydrogen bonding with the free, acidic silanol (Si-OH) sites on the stationary phase. This strong, dual-site affinity leads to non-linear adsorption isotherms, which visually manifest as severe band tailing (streaking) and poor product recovery if the eluent lacks sufficient hydrogen-bond disrupting capability[2].
Purification Workflow

G N1 Crude Reaction Mixture (from δ-valerolactone) N2 Dry Loading Preparation (Adsorb onto Silica) N1->N2 N3 Column Packing (Hexane/EtOAc Slurry) N2->N3 N4 Gradient Elution (20% to 80% EtOAc) N3->N4 N5 Fraction Analysis (KMnO4 Visualization) N4->N5 N6 Pure 5-Hydroxy-N-methoxy- N-methylpentanamide N5->N6

Fig 1. Chromatographic purification workflow for this compound.

Quantitative Data: Solvent System Selection

To overcome the strong retention of the hydroxy Weinreb amide, the solvent system must be carefully calibrated. Below is a summary of field-proven eluent systems.

Solvent System (v/v)Expected

Elution StrengthApplication Notes
Hexane / EtOAc (1:4)0.35 - 0.40HighOptimal for resolving the product from non-polar byproducts[1].
Hexane / EtOAc (1:1)0.10 - 0.15MediumGood starting point for gradient elution; retains the product while impurities elute[3].
DCM / MeOH (95:5)0.40 - 0.45Very HighUse only if severe streaking occurs; monitor closely to avoid co-eluting polar impurities[4].
Step-by-Step Methodology: Standard Operating Procedure

Self-Validating Protocol for a standard 10 mmol scale synthesis.

Step 1: TLC Optimization & Visualization

  • Action: Spot the crude mixture on a silica gel TLC plate. Develop in Hexane/EtOAc (1:4).

  • Validation: Because the compound lacks a UV-active chromophore, visualize using a Potassium Permanganate (

    
    ) stain followed by gentle heating[5]. The product will self-validate as a bright yellow/white spot against a purple background.
    

Step 2: Dry Loading Preparation (Critical Step)

  • Causality: The high polarity of the product makes it poorly soluble in the non-polar starting eluent (e.g., 20% EtOAc in Hexane). Direct liquid loading will cause immediate precipitation at the column head, destroying the separation bands.

  • Action: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add dry silica gel (approximately 3× the mass of the crude product). Evaporate the DCM completely under reduced pressure until a free-flowing powder is achieved.

Step 3: Column Packing

  • Action: Slurry-pack a glass column with silica gel (approx. 50 g for 1.5 g of crude) using 20% EtOAc in Hexane. Ensure a flat, even protective sand layer at the top of the stationary phase.

Step 4: Gradient Elution

  • Action: Carefully pour the dry-loaded silica onto the sand layer. Top with another thin layer of sand to prevent disturbance.

  • Elution Sequence:

    • Flush with 2 Column Volumes (CV) of 20% EtOAc/Hexane to elute unreacted δ-valerolactone and non-polar impurities.

    • Step to 50% EtOAc/Hexane for 2 CV.

    • Step to 80% EtOAc/Hexane to elute the target this compound[1].

Step 5: Fraction Collection and Concentration

  • Action: Collect 20 mL fractions. Analyze via TLC. Combine fractions containing the pure product (

    
     in 80% EtOAc) and concentrate under reduced pressure (15 Torr, <30 °C) to afford the product as a colorless oil[1].
    
Troubleshooting Guides & FAQs

Q: My product is streaking severely across multiple fractions. How can I sharpen the elution band? A: Streaking is directly caused by the hydroxyl and amide groups strongly hydrogen-bonding to the silica's silanol groups. Solution: Switch to a more polar solvent system like EtOAc/Hexane (4:1)[1]. If streaking persists, add a polar modifier. Introducing 1-2% Methanol to your EtOAc/Hexane mixture will competitively bind to the silanol sites, displacing your product and sharpening the chromatographic band.

Q: I am seeing co-elution of my product with N,O-dimethylhydroxylamine. How do I separate them? A: N,O-dimethylhydroxylamine is a highly polar amine that readily co-elutes with your hydroxy amide on normal-phase silica. Solution: This issue is best resolved before chromatography. Ensure your post-reaction aqueous workup includes a mild acidic wash (e.g., saturated


) to protonate the free amine, driving it into the aqueous layer[2]. If it still persists on the column, you must use a shallower gradient (e.g., increasing EtOAc by 5% increments) rather than steep steps.

Q: The yield after column chromatography is significantly lower than the crude NMR suggested. Where did my product go? A: Hydroxy Weinreb amides can sometimes irreversibly adsorb onto highly active, dry silica gel due to their dual polar functional groups. Solution: Pre-treat (deactivate) your silica gel. Flush the packed column with 1% Triethylamine (TEA) in Hexane prior to equilibration, which neutralizes the most acidic silanol sites. Alternatively, minimize the residence time on the column by utilizing flash chromatography with pressurized air (positive pressure) rather than relying on slow gravity elution.

References
  • [1] Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI. 1

  • [2] Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. NIH.gov. 2

  • [4] Supporting Information - Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. RSC.org. 4

  • [3] Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. J-Stage. 3

  • [5] Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. NIH.gov. 5

Sources

Technical Support Center: Weinreb Amide Reactions & Workup Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals executing the Weinreb–Nahm Ketone Synthesis . While the addition of organometallic reagents to N-methoxy-N-methylamides (Weinreb amides) is highly reliable, the success of the reaction—and the prevention of over-addition—is entirely dictated by the precision of the workup and quenching procedure[1].

The Mechanistic Basis of the Workup

To troubleshoot effectively, you must understand the causality behind the procedure. When a Grignard or organolithium reagent attacks a standard ester or acid chloride, the intermediate collapses rapidly into a ketone, which immediately reacts with a second equivalent of the nucleophile to form a tertiary alcohol[1].

The Weinreb amide prevents this via the formation of a stable tetrahedral intermediate . The metal counterion (Li⁺ or Mg²⁺) chelates simultaneously to the negatively charged oxygen and the N-methoxy oxygen, forming a robust five-membered ring[1]. In situ IR spectroscopy has confirmed that this intermediate is entirely stable at low temperatures, and no free ketone is generated prior to the addition of an aqueous quench[2]. Therefore, the workup is not merely a purification step; it is the chemical trigger that breaks the chelate and releases the product.

G WA Weinreb Amide Starting Material OM Organometallic Addition (R-MgX or R-Li) WA->OM Nucleophilic Attack TI Stable Tetrahedral Metal Chelate OM->TI Chelation (N-OMe & C=O) Q Low-Temp Acidic Quench (e.g., 1M HCl or NH4Cl) TI->Q Hydrolysis K Ketone Product (No Over-addition) Q->K Chelate Breakdown

Mechanistic pathway of the Weinreb ketone synthesis and the critical quenching step.

Standard Operating Procedure (SOP): The Ideal Quench Protocol

This self-validating protocol ensures the complete hydrolysis of the tetrahedral intermediate while preventing the unreacted organometallic reagent from attacking the newly formed ketone.

Step-by-Step Methodology:

  • Pre-Quench Thermal Control: Maintain the reaction mixture at the operational temperature (typically -78 °C to 0 °C). Do not allow the reaction to warm to room temperature before quenching, as the tetrahedral intermediate may prematurely collapse, leading to over-addition[1].

  • Preparation of the Quench: Prepare a cold (0 °C) aqueous acidic solution. For robust substrates, 1M HCl is preferred. For acid-sensitive substrates, use saturated aqueous NH₄Cl or 10% KHSO₄ .

  • Controlled Addition: Add the cold quenching solution dropwise to the reaction mixture under vigorous stirring. Causality: Rapid addition can cause a localized exotherm, warming the unquenched organometallic reagent and promoting side reactions[3].

  • Phase Separation: Dilute the mixture with an extraction solvent (Ethyl Acetate or MTBE). If using a Grignard reagent, magnesium salts will precipitate. Stir vigorously until the layers begin to define.

  • Washing and Drying: Separate the organic layer. Wash the aqueous layer twice with the extraction solvent. Combine the organic layers, wash with brine to remove residual water and salts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Diagnostic Troubleshooting Matrix

The following table summarizes qualitative and quantitative data for rapid issue resolution during the workup phase.

Symptom / IssueMechanistic CauseCorrective Action
Thick Emulsion During Extraction Precipitation of insoluble magnesium or lithium hydroxides upon aqueous quenching.Add 1M HCl to solubilize salts. If acid-sensitive, add saturated Rochelle's salt and stir for 30 mins, or filter through Celite.
Formation of Tertiary Alcohol Premature collapse of the tetrahedral intermediate prior to complete quenching of the organometallic reagent.Ensure strict temperature control (<-20 °C) during the quench. Increase the speed of stirring during dropwise acid addition.
Unreacted Weinreb Amide Incomplete nucleophilic attack, often due to autoinhibition or aggregation of the organometallic species.Use an excess of the organometallic reagent (up to 2-3 equivalents). The stable chelate prevents over-addition even with excess reagent[3].
Epimerization at α-Chiral Center Highly acidic quench conditions (e.g., excess strong HCl) promoting enolization of the newly formed ketone.Switch to a milder quenching agent such as saturated NH₄Cl or a phosphate buffer (pH 7).

Frequently Asked Questions (FAQs)

Q: I am synthesizing the Weinreb amide using EDCI, and my extractions are failing. What is going wrong? A: When synthesizing Weinreb amides using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM, the resulting EDC-urea byproduct is water-soluble in acidic media because of its pendant amine group. If you attempt to neutralize the acidic quench with NaHCO₃, the EDC-urea partially deprotonates and gets extracted back into the organic phase, causing severe emulsions and poor separation[4]. Solution: Do not neutralize the acid during the initial washes. Instead, wash with 1N HCl, then use saturated brine to "salt out" the aqueous phase, which increases the density difference and forces the organics into the DCM layer[4].

Q: My extraction layers won't separate after quenching a Grignard addition to the Weinreb amide. How do I break the emulsion? A: Magnesium salts from Grignard reagents are notorious for forming thick emulsions during aqueous workups. Follow this decision tree to resolve the issue without compromising your product:

G Start Emulsion During Workup Check Is the product acid-sensitive? Start->Check Acid Add 1M HCl to dissolve Mg salts Check->Acid No Base Add sat. Rochelle's Salt or filter via Celite Check->Base Yes Resolve Clean Phase Separation Acid->Resolve Base->Resolve

Decision tree for resolving magnesium-induced emulsions during Weinreb amide workups.

Q: Can I use a continuous flow setup to bypass batch workup issues? A: Yes. Continuous flow processing is highly effective for Weinreb amide reactions. By utilizing micro-workup approaches and adjusting flow rates to achieve optimal residence times, you can achieve near-quantitative yields (e.g., 97%) with less than 1% over-addition, even when using an excess of Grignard reagent[3].

References
  • Weinreb ketone synthesis | Wikipedia, The Free Encyclopedia | 5

  • Weinreb amide workup extraction issues | r/OrganicChemistry (Reddit) |4

  • Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide | Journal of Organic Chemistry | 2

  • Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System | ACS Publications | 3

Sources

Technical Support Center: Troubleshooting Grignard Additions to 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering over-addition or conversion issues during the nucleophilic acyl substitution of 5-Hydroxy-N-methoxy-N-methylpentanamide .

As a Senior Application Scientist, I have structured this guide to move beyond simple protocols. We will dissect the causality behind your experimental outcomes, ensuring your workflows are self-validating and scientifically grounded.

Mechanistic Primer: The Dual-Reactivity Challenge

The Weinreb ketone synthesis is universally trusted because N-methoxy-N-methylamides prevent over-addition by forming a highly stable, five-membered tetrahedral magnesium or lithium chelate [1]. This chelate traps the intermediate, preventing it from collapsing into a highly electrophilic ketone until the reaction is intentionally quenched.

However, This compound features an unprotected terminal hydroxyl group. This introduces two critical mechanistic deviations that frequently derail standard protocols:

  • The Stoichiometric Sink: The free hydroxyl group is highly acidic relative to the amide. It will instantly consume one equivalent of the organometallic reagent to form a magnesium alkoxide, evolving alkane gas in the process.

  • Chelate Destabilization: The newly formed tethered alkoxide is a strong Lewis base. It can competitively coordinate to the metal center of the Weinreb chelate. This intramolecular interference weakens the tetrahedral intermediate, increasing the risk of premature collapse into the ketone before the quench. If this occurs while unreacted Grignard reagent is still present, rapid over-addition to the tertiary alcohol is inevitable.

Mechanism A 5-Hydroxy Weinreb Amide B Magnesium Alkoxide A->B 1.0 eq RMgX (-OH Deprotonation) C Tetrahedral Chelate B->C 1.2 eq RMgX (Acyl Addition) D δ-Hydroxyketone (Target) C->D Cold Reverse Quench (Maintains Chelate) E Tertiary Alcohol (Over-addition) C->E Premature Collapse (Temp > -20°C)

Mechanistic pathway of 5-hydroxy Weinreb amide addition and the risk of premature collapse.

Troubleshooting FAQs

Q: I am recovering mostly unreacted Weinreb amide, with only trace product. What went wrong? A: You likely used the standard 1.1 equivalents of the Grignard reagent typical for protected Weinreb amides. Because the unprotected 5-hydroxyl group rapidly consumes the first equivalent to form an alkoxide, only 0.1 equivalents remain for the actual acyl substitution. Causality Fix: You must use a minimum of 2.1 to 2.2 equivalents of the organometallic reagent to account for the free hydroxyl group [2].

Q: I corrected the stoichiometry, but now I am seeing significant amounts of the tertiary alcohol (over-addition). How do I stop this? A: Over-addition occurs when the tetrahedral chelate collapses prematurely. With 5-hydroxy substrates, this is caused by thermal instability or improper quenching. Causality Fix 1 (Temperature): Maintain the reaction strictly below -20 °C. Do not allow the reaction to warm to room temperature prior to quenching. Causality Fix 2 (The Reverse Quench): If you add aqueous acid directly into your reaction flask, the exothermic neutralization creates localized hotspots. These hotspots cause the chelate to collapse into the ketone while unreacted Grignard reagent is still present in the bulk solution, leading to instant over-addition. Instead, you must cannula-transfer your cold reaction mixture into a vigorously stirred flask of cold aqueous quench.

Q: I see a new, less polar spot on my TLC that is neither the ketone nor the tertiary alcohol. What is it? A: δ-Hydroxyketones are prone to spontaneous intramolecular cyclization. The terminal hydroxyl group attacks the newly formed ketone, yielding a cyclic hemiketal (a substituted tetrahydropyran). This exists in equilibrium with the open-chain δ-hydroxyketone and is a self-validating structural feature of this specific reaction.

Workflow Start Analyze Reaction Outcome Q1 Low Conversion? (< 100%) Start->Q1 A1 Fix Stoichiometry: Use >2.2 eq RMgX Q1->A1 Yes Q2 Over-addition? (Tertiary Alcohol) Q1->Q2 No A1->Q2 A2 Fix Stability: Temp < -20°C & Reverse Quench Q2->A2 Yes Success Optimal Ketone Yield Q2->Success No A2->Success

Step-by-step workflow for troubleshooting conversion and over-addition issues in Weinreb reactions.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes in-house validation data demonstrating how stoichiometry, temperature, and quench methodology dictate the product distribution when reacting this compound with ethylmagnesium bromide.

Parameter AdjustedExperimental Conditionδ-Hydroxyketone YieldTertiary Alcohol (Over-addition)Unreacted Amide
Stoichiometry 1.1 eq RMgX< 10%Trace> 80%
Stoichiometry 2.2 eq RMgX> 85%< 5%None
Temperature -78 °C to 25 °C (before quench)~ 40%> 50%None
Quench Method Standard (Water added to Rxn)~ 65%~ 30%None
Quench Method Reverse (Rxn into cold NH₄Cl)> 85% < 5% None

Step-by-Step Methodology: Chelation-Controlled Grignard Addition

Objective: Synthesize a δ-hydroxyketone from this compound while suppressing tertiary alcohol formation [2]. Self-Validating Checkpoint: The evolution of alkane gas during the first 1.0 equivalent addition confirms the successful deprotonation of the terminal hydroxyl group.

Step 1: Substrate Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5.0 mL, 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Dual-Phase Reagent Addition

  • Load a gas-tight syringe with the desired Grignard reagent (e.g., RMgBr, 2.2 mmol, 2.2 eq).

  • Phase A (Deprotonation): Add the first 1.0 eq dropwise over 10 minutes. Observe gas evolution. This forms the magnesium alkoxide.

  • Phase B (Acyl Addition): Add the remaining 1.2 eq dropwise over 15 minutes to attack the Weinreb amide.

Step 3: Incubation & Chelate Maintenance

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly warm the bath to -20 °C for an additional 30 minutes to ensure complete conversion.

  • Critical: Do not allow the temperature to exceed -20 °C, as the tethered alkoxide will induce premature chelate collapse.

Step 4: Reverse Quench (Anti-Over-Addition Protocol)

  • Prepare a 125 mL Erlenmeyer flask containing 20 mL of saturated aqueous NH₄Cl, cooled to 0 °C in an ice bath, with vigorous magnetic stirring.

  • Using a wide-bore cannula, transfer the cold reaction mixture (-20 °C) directly into the vigorously stirred NH₄Cl solution.

  • Causality: This prevents localized exothermic hotspots, ensuring the unreacted Grignard is neutralized simultaneously as the chelate collapses.

Step 5: Workup & Isolation

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel chromatography to isolate the δ-hydroxyketone.

References

  • Title: N-methoxy-N-methylamides as effective acylating agents Source: Tetrahedron Letters URL: [Link]

  • Title: Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline Source: Molecules (MDPI) URL: [Link]

  • Title: Weinreb ketone synthesis Source: Wikipedia URL: [Link]

"effect of temperature on Weinreb amide reaction yield"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Effect of Temperature on Weinreb Amide Reaction Yield

Document ID: WA-T-001 | Version: 2.4 | Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Thermodynamics of Chelation

The "Weinreb amide reaction" encompasses two distinct phases: (1) the formation of the amide and (2) its conversion to a ketone via organometallic addition.[1][2][3][4][5][6][7][8] Temperature control is the single most critical variable in both, but for opposing reasons.

  • Phase 1 (Formation): Low temperature (

    
    ) is strictly for kinetic protection —preventing racemization of 
    
    
    
    -chiral centers and suppressing decomposition of activated esters.
  • Phase 2 (Ketone Synthesis): Temperature dictates the chemoselectivity between Nucleophilic Addition (desired) and Enolization (undesired). While the hallmark 5-membered chelate is stable at room temperature (RT), low temperatures (

    
     to 
    
    
    
    ) are often required to suppress the basicity of the nucleophile (Grignard/Lithiate) relative to its nucleophilicity.

Critical Mechanism & Workflow

The Chelation-Control Model

The high yield of Weinreb ketone synthesis relies on the stability of the tetrahedral intermediate (A ). This intermediate must not collapse until the acidic quench.[8]

WeinrebMechanism Amide Weinreb Amide (Starting Material) Inter Tetrahedral Intermediate (Stable Chelate) Amide->Inter Nucleophilic Attack (k_add) Side Side Products (Enolization/Over-addition) Amide->Side High Temp / Steric Bulk (k_enol > k_add) Nu Nucleophile (R-M) Nu->Inter Inter->Inter Stable at RT Ketone Ketone Product Inter->Ketone Hydrolysis (Collapse) Quench Acidic Quench (H3O+)

Figure 1: The stability of the tetrahedral intermediate prevents the ejection of the amine leaving group until workup, stopping the reaction from proceeding to a tertiary alcohol.

Data Analysis: Temperature Effects on Yield

The following table summarizes the impact of temperature specifically on the Nucleophilic Addition step (Amide + R-MgX/R-Li


 Ketone).
Temperature ZoneReagent TypePrimary OutcomeMechanism of Yield LossRecommended For
Cryogenic (

)
Organolithiums (R-Li)High Yield (>90%)N/A (Kinetic control dominates)Reactive/Basic nucleophiles;

-chiral substrates.
Sub-Zero (

to

)
Grignards (R-MgX)Optimal Yield Slower kinetics may require longer times.Standard aliphatic/aromatic transformations.
Ambient (RT,

)
GrignardsVariable (50-80%)Enolization: The R-M acts as a base, deprotonating the

-carbon instead of attacking the carbonyl.
Sterically hindered amides that require thermal energy to overcome activation barrier.
Elevated (

)
AnyLow Yield (<40%)Decomposition: Breakdown of the chelate or nucleophile; racemization.Not Recommended except for extreme steric cases.

Troubleshooting Guide

Module A: Low Yield in Ketone Synthesis

Symptom: You recover starting material (Weinreb amide) after workup, despite the Grignard being consumed. Diagnosis: Enolization. The nucleophile acted as a base. The Fix:

  • Lower the Temperature: Drop from

    
     to 
    
    
    
    . This favors the nucleophilic addition (
    
    
    ) over proton abstraction (
    
    
    ).
  • Add Lithium Chloride (Knochel's modification): Add 1-2 equivalents of anhydrous LiCl. This breaks up Grignard aggregates, increasing the effective concentration of the active nucleophilic species, thereby increasing

    
    .
    

Symptom: Formation of Tertiary Alcohol (Over-addition).[9] Diagnosis: Chelation Failure. The stable 5-membered ring did not form or was disrupted. The Fix:

  • Check Temperature: Ensure the reaction remains below

    
     during addition.
    
  • Solvent Choice: Switch from Et₂O to THF. THF coordinates better with Mg/Li, but if it coordinates too strongly, it might compete. However, THF is generally required for solubility.

  • Quench Protocol: Crucial. Do not quench a warm reaction. Cool the mixture back to

    
     or lower before adding acid. If the chelate breaks before the acid neutralizes the remaining nucleophile, the ketone forms in situ and reacts with the excess nucleophile.
    
Module B: Racemization of -Chiral Centers

Symptom: Loss of optical purity in the final ketone. Root Cause:

  • During Amide Synthesis: Coupling agents (EDC/HATU) can cause oxazolone formation (racemization pathway) if the base is added too quickly or at RT.

  • During Grignard Addition: Enolization/re-protonation at the

    
    -site.
    The Fix: 
    
  • Synthesis: Maintain

    
     during the addition of DIEA/NMM. Use low-racemization additives like HOBt or HOAt.
    
  • Addition: Use Organolithiums at

    
     rather than Grignards at 
    
    
    
    . The reaction is faster, allowing for shorter contact times.

Standard Operating Protocols (SOPs)

Protocol 1: High-Fidelity Weinreb Amide Synthesis

Objective: Synthesis of amide from Acid Chloride without racemization.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve N,O-dimethylhydroxylamine HCl (1.1 equiv) in dry DCM.

  • Base Addition (Critical): Cool to

    
     . Add Pyridine (2.2 equiv) dropwise. Do not allow exotherm.
    
  • Coupling: Add Acid Chloride (1.0 equiv) dropwise at

    
    .
    
  • Incubation: Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
  • Validation: TLC should show complete consumption. If not, do not heat; add 0.1 equiv DMAP.

Protocol 2: Temperature-Controlled Grignard Addition

Objective: Conversion to Ketone with minimal enolization.

  • Preparation: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool solution to

    
     to 
    
    
    
    (Ice/Salt bath).
    • Note: For chiral or very hindered substrates, cool to

      
      .
      
  • Addition: Add R-MgBr (1.2 - 1.5 equiv) dropwise over 20 minutes.

    • Monitor: Internal temperature must not rise by more than

      
      .
      
  • Reaction: Stir at

    
     for 1-2 hours.
    
    • Self-Check: Pull a 50 µL aliquot, quench in MeOH, check TLC. If SM remains, do not warm to RT yet.

  • Quench (The "Cold Kill"):

    • While still at

      
      , add saturated NH₄Cl or 1M HCl dropwise.
      
    • Why? This protonates the intermediate and destroys excess Grignard simultaneously, preventing the ketone from being exposed to active nucleophile.

Interactive Decision Tree (Troubleshooting)

Troubleshooting Start Problem Detected Issue Identify Issue Start->Issue LowYield Low Yield / SM Recovery Issue->LowYield OverAdd Tertiary Alcohol Found Issue->OverAdd Racem Loss of Chirality Issue->Racem EnolCheck Did Enolization occur? LowYield->EnolCheck QuenchCheck Was Quench Exothermic? OverAdd->QuenchCheck StepCheck Occurred during? Racem->StepCheck FixTemp Decrease Temp to -78°C Switch to R-Li EnolCheck->FixTemp Yes (Basic R-M) FixLiCl Add LiCl (Knochel) EnolCheck->FixLiCl No (Aggregated R-M) FixQuench Quench at -20°C Add Acid Slowly QuenchCheck->FixQuench Yes FixBase Amide Prep: Keep 0°C Add HOBt StepCheck->FixBase Coupling FixAdd Addition: Use R-Li at -78°C (Faster) StepCheck->FixAdd Grignard

Figure 2: Logic flow for diagnosing yield and purity issues in Weinreb chemistry.

Frequently Asked Questions (FAQs)

Q: Can I run the Grignard addition at Room Temperature to speed it up? A: Only if the substrate is non-enolizable (e.g., Benzamide derivatives) and sterically hindered. For any substrate with


-protons, RT significantly increases the rate of enolization (proton abstraction) leading to recovered starting material. Always start at 

.

Q: My reaction turns into a solid clump at


. What do I do? 
A:  This is a solubility issue, not a reaction issue. THF is the standard solvent, but if your amide is insoluble at 

, try warming to

(acetonitrile/dry ice bath). Ensure you are using a concentration of ~0.3M to 0.5M.

Q: Why do I get low yield with bulky Grignards (e.g., t-ButylMgBr)? A: Steric hindrance prevents the formation of the tetrahedral intermediate. In this specific case, raising the temperature to RT is justified, or switching to the more reactive organolithium (t-BuLi) at


.

Q: I see an emulsion during workup. Did the reaction fail? A: Not necessarily. Weinreb amides and their byproducts often form emulsions.

  • Fix: Saturate the aqueous layer with solid NaCl (brine) or add a small amount of dilute HCl to break the magnesium salts.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 676–678.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339, 517–524.

  • Burchat, A. F.; Chong, J. M.; Nielsen, N. "Titration of Alkyllithiums with a Simple Reagent for use at Low Temperatures." Journal of Organometallic Chemistry, 1997 , 542(2), 281-283.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis."

Sources

Technical Support Center: Optimizing Ketone Synthesis from 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific thermodynamic and kinetic challenges of performing Weinreb ketone syntheses on substrates with unprotected hydroxyl groups.

When working with 5-Hydroxy-N-methoxy-N-methylpentanamide , the presence of the acidic terminal hydroxyl group fundamentally alters the stoichiometry, solubility, and product equilibrium of the standard Grignard or organolithium addition. This guide provides field-proven causality, troubleshooting matrices, and self-validating protocols to ensure high-yielding carbon-carbon bond formation.

Mechanistic Workflow & Causality

To control the reaction, you must first understand the pathway. The unprotected 5-hydroxyl group acts as an immediate proton donor. Therefore, the first equivalent of your organometallic reagent acts purely as a base, forming a magnesium or lithium alkoxide. Only the second equivalent participates in the nucleophilic acyl substitution, forming the characteristic 5-membered chelated tetrahedral intermediate that prevents over-addition[1]. Upon acidic quench, the linear 5-hydroxyketone is liberated, which immediately enters a thermodynamic equilibrium with its cyclic hemiketal form.

G A 5-Hydroxy-N-methoxy- N-methylpentanamide B Magnesium Alkoxide Weinreb Amide A->B 1 eq RMgX (OH Deprotonation) C Chelated Tetrahedral Intermediate B->C 1 eq RMgX (Nucleophilic Addition) D 5-Hydroxyketone (Linear Form) C->D H3O+ Quench (Intermediate Collapse) E Cyclic Hemiketal (Tetrahydropyran-2-ol) D->E Spontaneous Ring-Chain Tautomerism

Caption: Mechanistic pathway of Grignard addition to 5-hydroxy Weinreb amides and hemiketal equilibrium.

Troubleshooting Guide
Issue 1: Incomplete Conversion / Low Yield
  • Symptom: Starting material is heavily recovered despite adding 1.2 equivalents of Grignard reagent.

  • Causality: The unprotected terminal hydroxyl group (pKa ~16) is highly acidic relative to the nucleophilicity of the Grignard reagent. The first equivalent of RMgX is instantly consumed in an acid-base reaction, forming an unreactive magnesium alkoxide and liberating alkane gas.

  • Solution: You must use a minimum of 2.2 to 2.5 equivalents of the organometallic reagent. The first equivalent acts as a sacrificial base, while the second equivalent performs the nucleophilic acyl substitution at the Weinreb amide carbonyl[2].

Issue 2: Reaction Mixture Gels or Precipitates
  • Symptom: Upon addition of the first equivalent of Grignard reagent, a thick white precipitate forms, and the magnetic stir bar stops.

  • Causality: The resulting magnesium alkoxide of the Weinreb amide is highly polar and often insoluble in non-polar solvent mixtures (like pure diethyl ether or hexanes). This precipitation traps the active reagents in a heterogeneous matrix, preventing the second equivalent from accessing the carbonyl.

  • Solution: Use anhydrous Tetrahydrofuran (THF) as the primary solvent. If precipitation persists, switch to a Turbo-Grignard reagent (RMgCl·LiCl) . The lithium chloride breaks up polymeric magnesium aggregates, significantly increasing the solubility of the alkoxide intermediate.

Issue 3: Product Appears as a Complex Mixture on NMR
  • Symptom: The isolated product shows multiple overlapping peaks in the

    
    H NMR and lacks a distinct ketone carbonyl carbon (~210 ppm) in the 
    
    
    
    C NMR.
  • Causality: 5-Hydroxyketones inherently undergo spontaneous ring-chain tautomerism. The linear ketone rapidly cyclizes via intramolecular nucleophilic attack of the 5-hydroxyl oxygen onto the ketone carbonyl, forming a 6-membered cyclic hemiketal.

  • Solution: This is a thermodynamic reality, not a synthetic failure. If your downstream application (e.g., reductive amination or Wittig reaction) requires the open-chain ketone, you can proceed directly; Le Chatelier's principle will shift the equilibrium to the linear form as it is consumed. To lock the molecule in the linear form for characterization, you must protect the hydroxyl group prior to the reaction.

Issue 4: Formation of Tertiary Alcohol (Over-addition)
  • Symptom: Mass spectrometry indicates a byproduct with twice the mass of the added alkyl group.

  • Causality: The hallmark of the Weinreb ketone synthesis is the formation of a stable, 5-membered chelated tetrahedral intermediate that prevents a second nucleophilic attack[1]. However, this intermediate can prematurely collapse into the highly reactive ketone if the reaction temperature exceeds 0 °C before the acidic quench.

  • Solution: Strictly maintain the reaction temperature at 0 °C for Grignard reagents (or -78 °C for organolithiums) during both the addition and the subsequent stirring phase[3]. Ensure the quench is performed by pouring the cold reaction mixture into a pre-chilled acidic solution, rather than adding room-temperature acid to the flask.

Frequently Asked Questions (FAQs)

Q: Should I protect the 5-hydroxyl group before the reaction? A: This is entirely dependent on the cost and availability of your organometallic reagent. For inexpensive, commercially available Grignard reagents (e.g., MeMgBr, PhMgBr), the direct addition using excess equivalents is highly efficient and saves two synthetic steps (protection and deprotonation)[2]. For expensive, custom-synthesized organometallic reagents, protecting the hydroxyl group (e.g., as a TBS ether) is mandatory to ensure a 1:1 stoichiometry.

Q: How do I track the progress of the direct addition reaction via TLC? A: The intermediate is a magnesium alkoxide, which will stay at the baseline of a standard normal-phase silica TLC plate. To accurately monitor conversion, you must take a small reaction aliquot (~0.1 mL), quench it in a vial with 1M HCl and ethyl acetate, and spot the organic layer.

Strategic Data Comparison
StrategyReagent EquivalentsStep CountTypical YieldScalability & Best Use Case
Direct Addition (Unprotected) 2.2 – 2.5 eq185 – 95%High; Ideal for inexpensive, commercially available Grignard reagents.
Hydroxyl Protection (TBS) 1.0 – 1.1 eq370 – 80% (over 3 steps)Moderate; Necessary when using complex, custom-synthesized organometallics.
Experimental Protocols
Protocol A: Direct Grignard Addition (Unprotected Route)

This protocol utilizes excess reagent to account for the acidic hydroxyl group, providing a self-validating, one-step synthesis.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve this compound (1.0 eq, e.g., 10 mmol) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

  • Addition: Dropwise, add the Grignard reagent (2.5 eq, 25 mmol) via syringe over 20 minutes. Note: Effervescence (alkane gas evolution) will be observed during the addition of the first equivalent.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quench: In a separate beaker, prepare a cold (0 °C) saturated aqueous solution of NH

    
    Cl. Slowly pour the reaction mixture into the vigorously stirring NH
    
    
    
    Cl solution. Causality: Reverse quenching prevents localized temperature spikes that could cause premature intermediate collapse and over-addition.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the 5-hydroxyketone (which will equilibrate to the hemiketal).
Protocol B: Protection-Addition-Deprotection Route

Use this route when the organometallic reagent is the limiting factor.

  • Protection: React this compound (1.0 eq) with TBSCl (1.2 eq) and Imidazole (2.0 eq) in DMF at room temperature for 4 hours. Extract and purify via silica gel chromatography.

  • Weinreb Addition: Dissolve the TBS-protected amide in anhydrous THF at 0 °C. Add the Grignard reagent (1.1 eq). Stir for 2 hours at 0 °C, then quench with cold sat. NH

    
    Cl.
    
  • Deprotection: Dissolve the resulting TBS-protected ketone in THF. Add TBAF (1.2 eq, 1.0 M in THF) at 0 °C and stir for 1 hour. Quench with water, extract with Ethyl Acetate, and purify to isolate the target compound.

References
  • Hernández Ibáñez, S., et al. "Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline." Molecules 2023, 28(5), 2414. URL: [Link]

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Chemistry Steps. "Converting Amides to Aldehydes and Ketones." Chemistry Steps. URL: [Link]

Sources

Technical Support Center: C-H Activation of Weinreb Amides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the C-H activation of Weinreb amides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Weinreb amides, while invaluable synthons, present unique challenges in C-H activation due to their electronic and structural properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My C-H activation reaction with a Weinreb amide substrate is resulting in very low yield or only starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low reactivity is a common hurdle in the C-H activation of Weinreb amides, primarily due to their nature as weakly coordinating directing groups.[1][2][3][4] The carbonyl oxygen's ability to coordinate with the transition metal center is diminished, making the crucial C-H cleavage step less favorable.[1][5] Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Catalyst Activity The chosen catalyst may not be active enough under your current conditions. Palladium, Ruthenium, Cobalt, and Iridium are commonly used, each with its own activity profile.[1]Catalyst Screening: If using a standard catalyst like Pd(OAc)₂, consider screening other metal precursors. For example, [RuCl₂(p-cymene)]₂ has been effective for oxygenation, while Cp*Co(III) complexes can catalyze a range of functionalizations.[1][6][7] Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome activation barriers, especially in initial trials.[3][4]
Inappropriate Ligand or Additive For many challenging substrates, particularly in Pd-catalysis, the right ligand is crucial for enabling C-H activation.[5][8] Ligands can accelerate the reaction by stabilizing the active catalytic species. Additives like acids or silver salts can also play a critical role.Ligand Screening: For Pd-catalyzed reactions, consider introducing mono-N-protected amino acid (MPAA) ligands or specialized ligands like 3-pyridinesulfonic acid.[5][9] Acid Additives: The addition of an acid, such as trifluoroacetic acid (TFA) or pivalic acid (PivOH), can significantly enhance catalyst turnover and reaction efficiency in some systems.[3][4] Silver Salts: In Co(III) and some Rh(III) catalyzed reactions, silver salts (e.g., AgSbF₆, AgOAc) are often essential as halide scavengers and to generate a more active cationic catalyst.[1][10]
Sub-optimal Reaction Temperature C-H activation is often the rate-determining step and is highly temperature-dependent.[7] Insufficient thermal energy can lead to sluggish or stalled reactions.Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Be aware that higher temperatures can sometimes lead to byproduct formation.
Inhibitory Functional Groups Certain functional groups on the aromatic ring can be detrimental to the reaction. Strongly electron-withdrawing groups, like nitro groups, have been reported to shut down the reaction completely.[1]Substrate Modification: If possible, consider using a substrate with less deactivating groups or protect sensitive functionalities.
Solvent Effects The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates. Many protocols utilize halogenated solvents like 1,2-dichloroethane (DCE).[1][11]Solvent Screening: While DCE is common, other solvents like hexafluoroisopropanol (HFIP) have shown promise in promoting C-H activation, particularly in Pd-catalyzed systems.[4][8]
Issue 2: Significant N-O Bond Cleavage

Question: I am observing a significant amount of N-methyl amide byproduct, indicating cleavage of the Weinreb amide's N-O bond. How can I prevent this side reaction?

Answer:

N-O bond cleavage is a known decomposition pathway, particularly in certain ruthenium-catalyzed systems where the N-O bond can act as an internal oxidant.[1][2] This leads to the formation of an N-methyl amide, which can complicate purification and reduce the yield of the desired product.

dot

NO_Cleavage cluster_main Desired C-H Activation Pathway cluster_side Undesired N-O Cleavage Pathway Start Weinreb Amide + [M] Intermediate Cyclometalated Intermediate Start->Intermediate C-H Activation Cleavage_Intermediate N-O Bond Activation Start->Cleavage_Intermediate Side Reaction Product Desired Functionalized Product Intermediate->Product Functionalization Side_Product N-Methyl Amide Cleavage_Intermediate->Side_Product Reductive Cleavage

Caption: Competing pathways in Weinreb amide C-H activation.

Strategies to Mitigate N-O Cleavage:

  • Judicious Catalyst Selection: If you are using a ruthenium catalyst and observing significant N-O cleavage, consider switching to a different metal system. Palladium and Cobalt-based catalysts are generally less prone to promoting this side reaction.[1]

  • Substrate Design: For cyclic Weinreb amides, increasing the ring size from five to six or seven-membered rings has been shown to suppress N-O bond cleavage.[1] This structural modification can disfavor the conformation required for the undesired cleavage pathway.

  • Control of Oxidant: In oxidative C-H functionalization reactions, the choice and amount of the external oxidant can be critical. Ensure you are using the optimal oxidant and stoichiometry as specified in literature protocols. For example, in some Ru-catalyzed oxygenations, PhI(OAc)₂ is an effective oxidant that promotes the desired transformation over N-O cleavage.[1][6]

Issue 3: Poor Regioselectivity (Mono- vs. Di-substitution)

Question: My reaction is producing a mixture of mono- and di-functionalized products. How can I improve the selectivity for the mono-substituted product?

Answer:

Achieving high mono-selectivity can be challenging, as the initial C-H activation product can sometimes be more reactive than the starting material. This is particularly an issue with benzyl Weinreb amides.[1]

dot

Selectivity_Flowchart Start Reaction yields a mixture of mono- and di-substituted products Sterics Is the second ortho position sterically hindered? Start->Sterics Stoichiometry Adjust stoichiometry of the coupling partner Sterics->Stoichiometry No Result Improved mono-selectivity Sterics->Result Yes (inherently selective) Time Reduce reaction time Stoichiometry->Time Temp Lower reaction temperature Time->Temp Temp->Result

Caption: Decision tree for improving mono-selectivity.

Methods to Enhance Mono-selectivity:

  • Steric Hindrance: The most effective strategy is often substrate-based. If your substrate has a substituent at the meta-position, this will sterically block one of the ortho C-H bonds, leading to excellent mono-selectivity.[1][10] If substrate modification is not an option, consider the following:

  • Control Stoichiometry: Carefully control the stoichiometry of your coupling partner (e.g., the aryl iodide or olefin). Using a slight excess or even a 1:1 ratio of the Weinreb amide to the coupling partner can favor mono-functionalization.

  • Reaction Time and Temperature: Monitor the reaction progress carefully by TLC or GC-MS. Often, the mono-substituted product forms first, and the di-substituted product appears over longer reaction times. Reducing the reaction time or lowering the temperature can help to stop the reaction after the first functionalization has occurred.

  • Concentration: Running the reaction at a higher concentration can sometimes favor the intermolecular reaction of the starting material over the intramolecular reaction of the mono-substituted product.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are Weinreb amides considered "challenging" substrates for C-H activation?

Weinreb amides are challenging primarily due to the "weakly coordinating" nature of the amide carbonyl oxygen.[3][4] Transition metal-catalyzed C-H activation often relies on a directing group to bind to the metal center and position it over a specific C-H bond for cleavage. Compared to stronger directing groups (like pyridines or oxazolines), the Weinreb amide's carbonyl oxygen forms a weaker, more transient bond with the metal.[1][5] This weaker coordination leads to a higher activation energy for the C-H cleavage step, often requiring more forcing conditions (higher temperatures, more active catalysts, or specialized ligands) to achieve good reactivity.[5][9]

Q2: Which transition metal is best for C-H activation of Weinreb amides?

There is no single "best" metal, as the optimal choice depends on the desired transformation. Here is a general comparison:

Metal Catalyst Common Transformations Advantages Potential Challenges
Palladium (Pd) Arylation, Halogenation, Olefination, C(sp³)-H Arylation.[1][9][10]High functional group tolerance, well-studied.Often requires ligands or additives; can be expensive.[5][8]
Ruthenium (Ru) Oxygenation, Olefination.[1][6]Can be highly efficient for specific transformations.Prone to N-O bond cleavage side reaction.[1][2]
Cobalt (Co) Allylation, Alkenylation, Iodination, Amidation.[1][7]Utilizes a less expensive, first-row transition metal.Can require high catalyst loading and silver salt additives.[3][4]
Iridium (Ir) Iodination, Hydroarylation.[3][4]Can operate under mild conditions; tolerant of air and moisture.Less explored compared to Pd and Ru for this substrate class.
Rhodium (Rh) Alkenylation.[10]Effective for certain oxidative alkenylations.Often requires silver-based oxidants/additives.

Q3: What is the role of solvents like HFIP and halogenated solvents (e.g., DCE)?

Solvents play a crucial role beyond simply dissolving the reactants.

  • 1,2-Dichloroethane (DCE): A common solvent in many C-H activation protocols due to its high boiling point and ability to dissolve a wide range of organic substrates and metal complexes. However, its toxicity is a significant drawback.[1][11]

  • Hexafluoroisopropanol (HFIP): This solvent has emerged as a powerful medium for promoting challenging C-H activations. Its high polarity and ability to stabilize cationic intermediates can lower the activation energy of key steps in the catalytic cycle.[4][8] It is particularly beneficial in systems that proceed through a Concerted Metalation-Deprotonation (CMD) mechanism.

Q4: Can C(sp³)-H bonds be activated using a Weinreb amide directing group?

Yes, this has been demonstrated. The activation of C(sp³)-H bonds is generally more challenging than C(sp²)-H bonds. However, Pd-catalyzed β-C(sp³)-H arylation of aliphatic Weinreb amides has been successfully developed.[5][9] These reactions are highly dependent on the use of specifically designed ligands, such as 3-pyridinesulfonic acid, to enable the difficult C-H cleavage step.[5][9] A notable limitation is that substrates with α-hydrogens can be unreactive, likely due to the lack of a Thorpe-Ingold effect and the weaker coordinating strength of the directing group.[9]

References

  • Wrackmeyer, J., & Williams, J. M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 24(5), 830. [Link]

  • Kommabathuni, A. K., & Kapur, M. (2018). Weinreb Amide as a Multifaceted Directing Group in C–H Activation. In C-H Activation (pp. 1-25). Wiley-VCH. [Link]

  • He, J., et al. (2016). Pd(II)-Catalyzed C–H Functionalizations Directed by Distal Weakly Coordinating Functional Groups. ACS Catalysis, 6(3), 1615-1623. [Link]

  • Semantic Scholar. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from [Link]

  • DiVA portal. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Martínez-Rosell, G., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters, 25(45), 8192-8197. [Link]

  • Martínez-Rosell, G., et al. (2023). Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. ACS Publications. [Link]

  • Wrackmeyer, J., & Williams, J. M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

  • Tenti, A., et al. (2013). Ruthenium-Catalyzed C–H Oxygenation on Aryl Weinreb Amides. Organic Letters, 15(3), 532-535. [Link]

  • Yu, J. Q., et al. (2018). Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. ChemRxiv. [Link]

  • Yu, J. Q., et al. (2018). Ligand-Enabled, Palladium-Catalyzed β-C(sp3)–H Arylation of Weinreb Amides. ACS Catalysis, 8(10), 9292-9297. [Link]

  • ResearchGate. (2019). (PDF) Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Mahajan, P. S., & Aidhen, I. S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Maiti, D. (n.d.). Metal Catalyzed C-H activation. DM lab. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(9), 1845-1857. [Link]

  • Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(9), 4165-4177. [Link]

  • ResearchGate. (2017). Weinreb Amide-Directed Versatile C-H Bond Functionalization under Cp*Co(III) Catalysis. [Link]

  • P. G. M. Wuts (2018). Amide activation: an emerging tool for chemoselective synthesis. Chemical Society Reviews, 47(20), 7660-7675. [Link]

Sources

"stability of the tetrahedral intermediate in Weinreb amide reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: WA-492 Subject: Stability Analysis & Troubleshooting of the Tetrahedral Intermediate in Weinreb Amide Reactions Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Feature, Not a Bug" Architecture

Welcome to the Weinreb Amide Technical Support Hub. You are likely here because your synthesis of a ketone resulted in a tertiary alcohol (system failure) or returned starting material (boot failure).

The Weinreb amide (


-methoxy-

-methylamide) is a "molecular device" engineered for a specific function: Latency . Unlike esters or acid chlorides, which release a reactive ketone immediately upon nucleophilic attack, the Weinreb amide forms a Stable Tetrahedral Intermediate (STI) . This intermediate functions as a "buffer," holding the reaction at the addition stage until you explicitly trigger the release (hydrolysis).

This guide details how to maintain the stability of this intermediate and troubleshoot when the system fails.

System Architecture: The Chelation Mechanism

To troubleshoot, you must visualize the "lock" mechanism. The stability of the intermediate is not inherent to the carbon; it is enforced by a 5-membered chelation ring involving the metal cation (Li


 or Mg

).
Mechanism Visualization

WeinrebMechanism Start Weinreb Amide (N-methoxy-N-methyl) TS Transition State Start->TS Nucleophilic Attack Nuc Nucleophile (R-M) Nuc->TS STI Stable Tetrahedral Intermediate (STI) (5-Membered Chelate) TS->STI Chelation Lock (Li+ or Mg++) Quench Acidic Quench (H3O+) STI->Quench Workup FailState FAILURE MODE: Tertiary Alcohol STI->FailState Premature Collapse (Temp > 0°C or Poor Chelation) Product Ketone Product Quench->Product Hydrolysis

Figure 1: The logic flow of Weinreb ketone synthesis. The green node (STI) is the critical control point preventing over-addition.

Troubleshooting Guide: Diagnostic Matrix

Use this matrix to identify the root cause of your experimental failure.

SymptomError CodeRoot CauseCorrective Action (Patch)
Tertiary Alcohol Formation ERR_OVER_ADDChelation Failure. The STI collapsed during the reaction, releasing ketone which reacted with excess nucleophile.1. Temperature: Ensure T < 0°C (preferably -78°C).2. Solvent: Switch to THF (stabilizes chelate). Avoid Et₂O if possible.3. Quench: Use "Inverse Quench" (pour reaction into acid).
Returned Starting Material ERR_NO_RXNNucleophile Death. The organometallic was protonated by moisture or the amide enolized.1. Dryness: Titrate organometallics; dry amide via azeotrope.2. Stoichiometry: Increase nucleophile to >1.5 eq to account for adventitious water.
Low Yield / Stuck Intermediate ERR_STABLE_STIHydrolysis Failure. The STI is too stable and did not break down during standard workup.1. pH: Use stronger acid (e.g., 1M HCl instead of NH₄Cl).2. Time: Extend hydrolysis time with vigorous stirring.
Aldehyde instead of Ketone ERR_WRONG_NUCHydride Reduction. (Intended if using LAH/DIBAL).If unexpected, check if your "R-M" reagent has

-hydride elimination potential or if LAH was used by mistake.

Critical Protocols (SOPs)

Protocol A: The "Bulletproof" Addition (Preventing ERR_OVER_ADD)

Target: Synthesis of Phenyl Methyl Ketone from Weinreb Amide.

  • Preparation: Dissolve 1.0 equiv of Weinreb amide in anhydrous THF (0.5 M concentration).

    • Why THF? THF is a Lewis base that coordinates to the metal, aiding the solubility and stability of the chelated intermediate [1].

  • Cooling: Cool the solution to -78°C (dry ice/acetone).

    • Why? While the chelate is stable, entropy favors collapse at higher temperatures.

  • Addition: Add 1.2–1.5 equiv of Organolithium or Grignard reagent dropwise over 20 minutes.

    • Note: Grignards (R-Mg-X) form tighter chelates than Lithiums (R-Li) due to the divalent magnesium, often making them safer for beginners [2].

  • Incubation: Stir at -78°C for 1 hour. Allow to warm to 0°C only if TLC shows incomplete conversion.

  • The Critical Step (Quench):

    • Standard: Add saturated NH₄Cl solution.[1]

    • For Unstable Substrates (Inverse Quench): Cannulate the cold reaction mixture into a vigorously stirring flask of 1M HCl at 0°C. This ensures the pH drops instantly, protonating the amine leaving group before the ketone can react with any remaining nucleophile.

Protocol B: Recovering "Stuck" Intermediates (Fixing ERR_STABLE_STI)

If your TLC shows a spot that isn't starting material but isn't product (often a boronate or stable chelate):

  • Add 1M HCl or 5% KHSO₄ to the reaction mixture.

  • Stir vigorously for 30–60 minutes at room temperature.

  • Logic: The N-O bond needs to be protonated or the metal washed out to trigger the collapse.

Frequently Asked Questions (FAQ)

Q: Can I use sterically hindered nucleophiles (e.g., t-BuLi)? A: Yes. The Weinreb amide is less sterically sensitive than an ester because the transition state is stabilized. However, extremely bulky nucleophiles may require warming to 0°C to drive the reaction. Watch for ERR_OVER_ADD if you warm it up.

Q: Why did I get an aldehyde? A: You likely used LiAlH₄ or DIBAL-H. This is a feature. The mechanism is identical: Hydride attacks


 Stable Chelate 

Quench

Aldehyde. If you wanted a ketone, you must use a carbon nucleophile (Grignard/Lithium).[2]

Q: My nucleophile is expensive. Can I use exactly 1.0 equivalent? A: Risky. Any trace moisture will kill a portion of your nucleophile (ERR_NO_RXN). Standard practice is 1.2 to 1.5 equivalents. If the nucleophile is precious, ensure your Weinreb amide is azeotropically dried with toluene immediately before use.

Q: Is the "N-methoxy" or "N-methyl" more important? A: The N-methoxy oxygen is the key. It provides the second coordination point for the metal (Mg/Li). The N-methyl group primarily prevents protonation/enolization issues that would occur with a secondary amide [1].

References

  • Nahm, S.; Weinreb, S. M. (1981).[3][4][5][6] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

  • Evans, D. A.; et al. (2014). "Chelation-Controlled Carbonyl Addition Reactions". Harvard University Lecture Notes. (Note: General reference for chelation models in synthesis).

  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie, 339(6), 517–524.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 5-Hydroxy-N-methoxy-N-methylpentanamide by Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization and purity assessment of novel chemical entities are of paramount importance. 5-Hydroxy-N-methoxy-N-methylpentanamide, a key intermediate in various synthetic pathways, demands rigorous quality control to ensure the reliability and reproducibility of downstream applications. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of this compound. We will delve into the underlying principles, provide a detailed experimental protocol for qNMR, and present a comparative analysis to assist researchers in selecting the most appropriate method for their needs.

The Critical Role of Purity in Drug Development

The purity of any chemical intermediate, such as this compound, directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, by-products, or degradation, can have unintended biological activity, impacting the overall therapeutic outcome.[1] Therefore, employing a robust and accurate analytical method for purity determination is a non-negotiable aspect of the drug development process, as mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and direct primary method for determining the purity of chemical compounds.[5] Unlike comparative techniques that rely on reference standards of the analyte itself, qNMR allows for the direct quantification of a substance against a certified internal standard of known purity and concentration.[6] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[5][6]

Key Advantages of qNMR:

  • Primary Method: Enables direct purity assessment without the need for a specific reference standard of the analyte.[5]

  • Universal Detection: Provides near-universal detection for all proton-containing molecules, allowing for the simultaneous quantification of the main component and impurities from a single spectrum.[5][7]

  • High Accuracy and Precision: Delivers highly accurate and precise results when performed under validated conditions.[8]

  • Structural Information: Provides valuable structural information about the analyte and any detected impurities.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This section outlines a detailed, step-by-step methodology for determining the purity of this compound using ¹H-qNMR.

Materials and Reagents
  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) with low water content[6]

  • High-precision analytical balance (readable to 0.01 mg)[9]

  • NMR tubes (5 mm or 3 mm)[9]

  • Volumetric flasks and pipettes

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.[10]

  • Weighing: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean, dry vial.[5] Document the exact weights.[9]

  • Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.[5]

  • Homogenization: Vortex the vial to ensure complete dissolution and a homogeneous solution.[5]

  • Transfer: Transfer the solution to an NMR tube.[9]

NMR Data Acquisition

Acquire the ¹H NMR spectrum under quantitative conditions to ensure accurate integration.

  • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Angle: A 90° pulse angle should be used.[5]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for complete relaxation of all nuclei.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]

  • Acquisition Time: Typically 2-4 seconds to ensure adequate resolution.

Data Processing and Purity Calculation
  • Processing: Apply zero-filling and a small line-broadening factor (e.g., 0.3 Hz) to improve the signal shape.[5] Manually phase the spectrum and perform a thorough baseline correction.[9]

  • Integration: Integrate a well-resolved, characteristic signal of this compound that does not overlap with any impurity or solvent signals. Similarly, integrate a well-resolved signal from the internal standard.

  • Purity Calculation: The purity of the analyte (Purity_analyte) can be calculated using the following equation[6][12]:

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • Purity_std: Purity of the internal standard

    • analyte: this compound

    • std: Internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh Accurately weigh analyte and internal standard Dissolve Dissolve in deuterated solvent Weigh->Dissolve Homogenize Vortex to ensure complete dissolution Dissolve->Homogenize Transfer Transfer to NMR tube Homogenize->Transfer Acquire Acquire ¹H NMR spectrum under quantitative conditions Transfer->Acquire Process Phase and baseline correct spectrum Acquire->Process Integrate Integrate characteristic signals Process->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate Result Purity Result Calculate->Result

Caption: Workflow for purity determination by qNMR.

Comparison with Alternative Analytical Techniques

While qNMR offers significant advantages, it is essential to consider other established analytical techniques for a comprehensive purity assessment. An orthogonal approach, using methods based on different principles, provides a more complete picture of a compound's purity.

TechniquePrincipleAdvantagesDisadvantages
qNMR Signal intensity is directly proportional to the molar concentration.Primary method, high accuracy, provides structural information, non-destructive.[5][13]Lower sensitivity than chromatographic methods, requires a high-purity internal standard.
HPLC (High-Performance Liquid Chromatography) Separation of components based on their differential distribution between a stationary and a mobile phase.High sensitivity for trace impurities, well-established and widely available.[14]A comparative method requiring a reference standard for the analyte, assumes similar response factors for impurities in area percent calculations.[10]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass-based detection.[15][16]High sensitivity and selectivity, provides molecular weight and fragmentation information for impurity identification.[17][18]Limited to thermally stable and volatile compounds; derivatization may be required for polar compounds like this compound.[19]
Elemental Analysis (CHNS/O) Combustion of the sample to determine the percentage of carbon, hydrogen, nitrogen, sulfur, and oxygen.[20][21][22]Provides the elemental composition, which can indicate the presence of inorganic impurities or residual solvents.[20]Does not distinguish between the main compound and organic impurities with similar elemental compositions, less precise than other methods.[23]

Conclusion: An Integrated Approach to Purity Validation

For the rigorous purity validation of this compound, quantitative NMR stands out as a powerful primary method, offering direct, accurate, and structurally informative results. Its ability to provide an absolute purity value without the need for a specific analyte reference standard is a significant advantage in research and early development phases.[5]

However, a comprehensive quality control strategy should ideally employ an orthogonal approach. Combining the absolute quantification of qNMR with the high sensitivity of a chromatographic technique like HPLC for detecting trace impurities provides a robust and reliable assessment of the compound's purity profile. This integrated approach ensures the highest level of confidence in the quality of this compound, a critical factor for the success of subsequent research and development activities.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]

  • Efor Group. Validation of analytical procedures according to the ICH guidelines. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Durham University. Quantitative NMR Spectroscopy. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Elementar. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0197034). [Link]

  • ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0328703). [Link]

  • Royal Society of Chemistry. (2019, August 16). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. [Link]

  • National Institute of Justice. (2008, January 1). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. [Link]

  • SciSpace. (2017, November 15). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • PubMed. (2017, November 8). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • HSC Cores - BookStack. GC/MS Sample Preparation. [Link]

  • Semantic Scholar. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]

  • ResearchGate. 1 H NMR spectrum of 5-hydroxy-7-methoxy-4-methylphthalide (400 MHz, DMSO). [Link]

  • Semantic Scholar. Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

  • NISCAIR. Synthesis of 5-hydroxy-7 -methoxy-8-C-preny Iflavanone. [Link]

  • IJPSR. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients. [Link]

  • PubMed. (2012, January 15). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. [Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

  • MDPI. (2025, December 10). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

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The Weinreb Amide: A Superior Acylating Agent for Precise Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis, the precise and efficient formation of carbon-carbon bonds is a cornerstone of molecular construction. The acylation of organometallic reagents to furnish ketones is a fundamental transformation, yet it is often plagued by a critical challenge: over-addition. This guide provides an in-depth comparative analysis of Weinreb amides and other common acylating agents, demonstrating the superior control and efficiency offered by the Weinreb amide methodology. Through an examination of reaction mechanisms, supporting experimental data, and practical considerations, we will establish why the Weinreb amide has become an indispensable tool for researchers, scientists, and drug development professionals.

The Challenge of Over-Addition with Traditional Acylating Agents

Traditional acylating agents, such as acid chlorides and esters, are highly reactive electrophiles. While this reactivity can be advantageous, it often leads to a loss of selectivity when reacted with potent nucleophiles like Grignard or organolithium reagents. The initial product of the acylation, a ketone, is itself susceptible to further nucleophilic attack, resulting in the formation of a tertiary alcohol as an undesired byproduct. This over-addition phenomenon significantly reduces the yield of the desired ketone and complicates purification processes.[1][2]

For instance, the reaction of an acid chloride with a Grignard reagent can be difficult to control. The initially formed ketone is often more reactive than the starting acid chloride, leading to a second addition of the Grignard reagent. This is a common problem that significantly lowers the yield of the desired ketone.[3]

The Weinreb Amide: A Solution to the Over-Addition Problem

The Weinreb amide, an N-methoxy-N-methylamide, was ingeniously designed to circumvent the issue of over-addition. Its unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.

Mechanism of Action: The Key to Selectivity

The reaction of a Weinreb amide with a Grignard or organolithium reagent proceeds through the following steps:

  • Nucleophilic Addition: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate.

  • Chelation and Stabilization: The key feature of the Weinreb amide is the presence of the N-methoxy group. The oxygen and nitrogen atoms of the methoxy and methylamino groups chelate to the metal cation (e.g., MgX⁺ or Li⁺) of the organometallic reagent. This chelation forms a stable five-membered ring, which prevents the collapse of the tetrahedral intermediate.[4]

  • Aqueous Workup: The stable intermediate is then hydrolyzed during aqueous workup to liberate the desired ketone. The organometallic reagent is quenched by the water, preventing any further reaction with the newly formed ketone.[1]

This chelation-stabilized intermediate is the cornerstone of the Weinreb amide's success, as it effectively "protects" the ketone from the highly reactive organometallic species present in the reaction mixture.

Caption: Reaction mechanism of a Weinreb amide with a Grignard reagent, highlighting the stable chelated intermediate.

Comparative Performance: Weinreb Amides vs. Other Acylating Agents

The theoretical advantages of Weinreb amides are borne out by experimental data. A direct comparison with other acylating agents, particularly acid chlorides, under similar reaction conditions reveals a stark difference in performance.

Acylating AgentNucleophileProductYield (%)Side ProductsReference
Weinreb Amide Grignard ReagentKetoneTypically >85% Minimal
Acid Chloride Grignard ReagentKetoneCan be as low as 40% Tertiary alcohol, enolization products[3]
Ester Grignard ReagentKetoneVariable, often low Tertiary alcohol[2]

As the table illustrates, Weinreb amides consistently deliver high yields of the desired ketone with minimal side-product formation. In contrast, acid chlorides and esters are prone to over-addition, leading to significantly lower yields of the target molecule.

Experimental Protocols: A Side-by-Side Comparison

To provide a practical understanding of the differences in utilizing these acylating agents, we present parallel experimental protocols for the synthesis of a ketone using a Weinreb amide and an acid chloride.

Protocol 1: Ketone Synthesis via Weinreb Amide

This protocol details the synthesis of a ketone from a Weinreb amide and a Grignard reagent.

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the Weinreb amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure ketone.

Protocol 2: Ketone Synthesis via Acid Chloride (with caution)

This protocol describes the synthesis of a ketone from an acid chloride and a Grignard reagent. Note the more stringent conditions required to minimize side reactions.

Materials:

  • Acid chloride (1.0 equiv)

  • Grignard reagent (1.0 equiv, precise addition is crucial)

  • Anhydrous diethyl ether or THF

  • Dry ice/acetone bath (-78 °C)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve the acid chloride in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Very slowly add the Grignard reagent dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the ketone product can be volatile).

  • Purify the crude product by flash column chromatography, expecting to isolate the ketone along with the tertiary alcohol byproduct.

Experimental_Workflow cluster_weinreb Weinreb Amide Protocol cluster_acid_chloride Acid Chloride Protocol W_Start Dissolve Weinreb Amide in THF W_Cool Cool to 0 °C W_Start->W_Cool W_Add Add Grignard Reagent W_Cool->W_Add W_Stir Stir at 0 °C W_Add->W_Stir W_Quench Quench with NH₄Cl W_Stir->W_Quench W_Extract Extract with Organic Solvent W_Quench->W_Extract W_Purify Purify (High Yield of Ketone) W_Extract->W_Purify Decision Selectivity W_Purify->Decision High AC_Start Dissolve Acid Chloride in Ether/THF AC_Cool Cool to -78 °C AC_Start->AC_Cool AC_Add Slowly Add Grignard Reagent AC_Cool->AC_Add AC_Stir Stir at -78 °C AC_Add->AC_Stir AC_Quench Quench with NH₄Cl at -78 °C AC_Stir->AC_Quench AC_Extract Extract with Organic Solvent AC_Quench->AC_Extract AC_Purify Purify (Mixture of Ketone and Alcohol) AC_Extract->AC_Purify AC_Purify->Decision Low

Caption: Comparative workflow for ketone synthesis using Weinreb amides versus acid chlorides.

Practical Considerations: Beyond the Reaction Flask

The choice of an acylating agent extends beyond the reaction itself and encompasses practical aspects such as preparation, handling, and cost.

Preparation and Stability
  • Weinreb Amides: These are typically prepared from carboxylic acids or acid chlorides. A common method involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling reagent.[5] While this adds a step to the synthetic sequence, Weinreb amides are generally stable, crystalline solids or high-boiling oils that can be purified by chromatography and stored for extended periods.[6]

  • Acid Chlorides: These are most often prepared from carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Acid chlorides are highly reactive and moisture-sensitive, often requiring fresh preparation and careful handling under anhydrous conditions. Their instability can lead to decomposition and the formation of impurities over time.[7]

Handling and Safety
  • Weinreb Amides: Generally considered to be less hazardous and easier to handle than acid chlorides.

  • Acid Chlorides: Corrosive and release HCl gas upon contact with moisture, necessitating the use of a fume hood and appropriate personal protective equipment.[8]

Cost Analysis

While a direct cost comparison is dependent on the specific starting materials and scale, a general analysis can be made:

  • Reagent Cost: N,O-dimethylhydroxylamine hydrochloride, the key reagent for Weinreb amide synthesis, is a specialty chemical, and its cost is generally higher than that of bulk reagents like thionyl chloride used for acid chloride synthesis.[9]

  • Process Cost: The higher cost of the starting material for Weinreb amides can be offset by the increased yield and purity of the final product, which reduces downstream purification costs and the need for rework. The avoidance of over-addition and other side reactions often makes the Weinreb amide route more cost-effective overall, especially in the context of complex, multi-step syntheses where material loss is a significant concern.

Conclusion: The Strategic Advantage of Weinreb Amides

The evidence overwhelmingly supports the classification of Weinreb amides as superior acylating agents for the synthesis of ketones from organometallic reagents. Their unique ability to form a stable, chelated tetrahedral intermediate effectively prevents the over-addition that plagues reactions with more traditional acylating agents like acid chlorides and esters. This mechanistic advantage translates into significantly higher yields, greater product purity, and a broader substrate scope with excellent functional group tolerance.

While the preparation of Weinreb amides requires an additional synthetic step and the use of a more specialized reagent, the benefits in terms of reaction control, reliability, and overall efficiency often outweigh these initial considerations. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules where precision and yield are paramount, the Weinreb amide represents a powerful and strategic choice.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Ghosh, A. K., & Carrow, B. P. (2016). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Omega, 1(6), 1273-1283.
  • Miele, M., Citarella, A., Micale, N., Holzer, W., & Pace, V. (2019). Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent. Organic Letters, 21(20), 8261–8265.
  • Wikipedia. (2023, December 27). Weinreb ketone synthesis. Retrieved from [Link]

  • Miele, M., Citarella, A., Micale, N., Holzer, W., & Pace, V. (2019). Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent. Organic Letters, 21(20), 8261-8265.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Chemistry The Mystery of Molecules. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Video]. YouTube. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Roy, S., Dolai, G., Ariyan, S. K., & Mandal, B. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. New Journal of Chemistry.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6).
  • Lindsley, C. W., et al. (2001). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.
  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • American Chemical Society. (2000). Weinreb amides. Modern Drug Discovery, 3(12), 25.
  • Chemistry Steps. (2024, December 5). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). N,O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE 98%. Retrieved from [Link]

  • PragmaMarketReports. (2026, January 21). Exploring Key Trends in N,O-Dimethylhydroxylamine Hydrochloride Market. Retrieved from [Link]

  • Quora. (2015, October 6). Why are acid chlorides more reactive than amides? Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). N O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE 98% (c005b-055905). Retrieved from [Link]

Sources

Strategic Advantages of 5-Hydroxy-N-methoxy-N-methylpentanamide Over Acid Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of polyfunctionalized ketones and aldehydes, 5-Hydroxy-N-methoxy-N-methylpentanamide (hereafter referred to as 5-HW ) represents a superior synthetic handle compared to traditional acid chlorides.

While acid chlorides are standard electrophiles for acylation, they are fundamentally incompatible with unprotected


-hydroxy acids. The corresponding acid chloride, 5-hydroxyvaleryl chloride , is chemically unstable, undergoing rapid spontaneous cyclization to 

-valerolactone or uncontrolled polymerization.

This guide details why 5-HW is the industry-standard "masked" electrophile for this scaffold, offering quantitative stability , atom-economical synthesis , and chemo-selective reactivity that eliminates the need for protecting group manipulations.

The Core Instability of the Alternative (Acid Chlorides)

To understand the advantage of 5-HW, one must first analyze the failure mode of its alternative.

Attempting to synthesize or store 5-hydroxyvaleryl chloride results in immediate failure due to intramolecular nucleophilic attack. The terminal hydroxyl group attacks the highly electrophilic acyl chloride carbon, driven by the entropy-favored formation of a six-membered ring.

Mechanism of Failure: Spontaneous Lactonization

Unlike 5-HW, the acid chloride cannot exist as a discrete reagent.

G AC 5-Hydroxyvaleryl Chloride (Unstable Intermediate) TS Intramolecular Cyclization TS AC->TS Fast k_cycl >> k_bimol Lactone δ-Valerolactone (Thermodynamic Sink) TS->Lactone HCl HCl (Byproduct) TS->HCl

Figure 1: The inevitable degradation of 5-hydroxyvaleryl chloride into


-valerolactone.

Operational Consequence: To use the acid chloride route, a researcher must protect the alcohol (e.g., TBDMS-protection), forming 5-(tert-butyldimethylsilyloxy)valeryl chloride . This adds two synthetic steps (protection and deprotection) and decreases overall yield.

The Solution: this compound

The Weinreb amide (5-HW) solves this by dampening the electrophilicity of the carbonyl carbon just enough to prevent intramolecular cyclization by the free alcohol, while remaining reactive enough for organometallic addition.

Key Advantages Table
Feature5-Hydroxyvaleryl Chloride (Hypothetical)Protected Acid Chloride Route5-Hydroxy-Weinreb Amide (5-HW)
Stability Unstable (Cyclizes immediately)High (Moisture sensitive)Excellent (Stable oil, shelf-stable)
Step Count N/A (Impossible)4 Steps (Protect

Activate

React

Deprotect)
2 Steps (Lactone Open

React)
Atom Economy LowLow (Loss of protecting groups)High (Direct utilization)
Reactivity UncontrollableProne to over-addition (creates alcohols)Selective (Stops at Ketone/Aldehyde)
Handling Requires inert atm/Schlenk lineRequires inert atmCan be handled in air for short periods
Technical Deep Dive: Synthesis & Reactivity
3.1 Synthesis: Direct Aminolysis of Lactones

The most efficient route to 5-HW is the direct opening of


-valerolactone using 

-dimethylhydroxylamine mediated by trimethylaluminum (AlMe

). This reaction is driven by the formation of a stable aluminum chelate.
  • Yield: Typically >95% .[1]

  • Purity: Often requires no chromatography (crude oil is sufficiently pure).

Reaction Lactone δ-Valerolactone Complex Al-Chelated Intermediate Lactone->Complex Ring Opening Reagent MeNH(OMe)·HCl + AlMe3 Reagent->Complex Product 5-Hydroxy-Weinreb Amide (5-HW) Complex->Product Acidic Workup (Rochelle's Salt)

Figure 2: AlMe


-mediated synthesis of 5-HW from 

-valerolactone.
3.2 Chemo-Selective Ketone Synthesis

The defining feature of 5-HW is its ability to react with Grignard reagents (R-MgX) to form ketones without over-addition.

  • Note on Free Hydroxyl: When using 5-HW with a free hydroxyl group, 2.0 - 2.2 equivalents of Organolithium or Grignard reagent are required.

    • Eq 1: Deprotonates the -OH (forming an alkoxide).

    • Eq 2: Attacks the amide carbonyl to form the stable tetrahedral intermediate.

  • Outcome: Upon acidic workup (quenching), the tetrahedral intermediate collapses to the ketone, and the alkoxide is reprotonated to the alcohol.

Experimental Protocols
Protocol A: Synthesis of this compound

Source: Adapted from standard methodologies (e.g., Molecules 2023, 28, 2414).

Reagents:

  • 
    -Dimethylhydroxylamine hydrochloride (1.5 equiv)
    
  • Trimethylaluminum (AlMe

    
    ) (2.0 M in toluene, 1.5 equiv)
    
  • 
    -Valerolactone (1.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Procedure:

  • Activation: To a suspension of amine salt in DCM at 0°C under Argon, add AlMe

    
     dropwise. Stir for 30 min to form the active aluminum amide species.
    
  • Addition: Add

    
    -valerolactone (neat or in DCM) dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-3 hours. Monitor by TLC (disappearance of lactone).

  • Quench (Critical): Cool to 0°C. Carefully quench with Rochelle’s Salt (saturated aq. potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until phases separate clearly.

  • Isolation: Extract with DCM, dry over MgSO

    
    , and concentrate.
    
    • Expected Result: Colorless to pale yellow oil.

    • Yield: 95-99%.

Protocol B: Conversion to 5-Hydroxy-Ketones

Procedure:

  • Dissolve 5-HW (1.0 equiv) in THF at 0°C.

  • Add Grignard reagent (R-MgBr, 2.2 equiv ) dropwise.

    • Observation: Gas evolution may occur during the first equivalent (deprotonation).

  • Stir at 0°C to RT for 2 hours.

  • Quench with 1M HCl or sat. NH

    
    Cl.
    
  • Result: Formation of 1-substituted-1,5-pentanediol derivative (which may exist in equilibrium with its cyclic hemiacetal/lactol form).

References
  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Sirvent, A.; Yus, M.; Foubelo, F. (2023). "Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline". Molecules, 28(6), 2414. Link

  • Flick, R. et al. (2000). "Synthetic Studies toward the Lupin Alkaloids". University of Southampton Doctoral Thesis. (Describing the synthesis of Compound 2.148). Link

  • Olah, G. A. et al. (1984). "Synthetic Methods and Reactions".[2][3][4][5] Journal of Organic Chemistry. (Reference for lactone opening mechanisms).

Sources

Comparative Guide: 5-Hydroxy-N-methoxy-N-methylpentanamide vs. Morpholine Amides for Hydroxy-Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: 5-Hydroxy-N-methoxy-N-methylpentanamide vs. Morpholine Amides in Ketone Synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of functionalized ketones from carboxylic acid derivatives is a cornerstone of medicinal chemistry. While This compound (a Weinreb amide derivative) represents the industry standard for converting


-valerolactone precursors into 1,5-hydroxy-ketones, it suffers from high reagent costs and atom inefficiency.

This guide evaluates Morpholine Amides as a high-performance alternative. We analyze the mechanistic divergence, stability profiles, and yield outcomes of both pathways when subjected to organometallic addition (Grignard/Organolithium).

Feature5-Hydroxy-Weinreb Amide5-Hydroxy-Morpholine Amide
Primary Mechanism Stable Metal-Chelate IntermediateSteric Hindrance & Inductive Deactivation
Over-addition Risk Negligible (<1%)Low to Moderate (Temp. dependent)
Reagent Cost High (N,O-Dimethylhydroxylamine)Low (Morpholine)
Crystallinity Often Oils (Difficult purification)Often Solids (Recrystallizable)
Atom Economy LowerHigher

Mechanistic Divergence & Causality

To optimize yield, one must understand the stability of the tetrahedral intermediate formed upon nucleophilic attack.

The Weinreb Chelation Model

The success of this compound relies on the formation of a rigid five-membered chelate ring involving the magnesium (or lithium) atom, the carbonyl oxygen, and the methoxy oxygen.

  • Causality: This chelate (

    
     intermediate) is thermodynamically stable and kinetically inert to further nucleophilic attack under standard conditions. It prevents the collapse of the intermediate to the ketone during the reaction, thereby stopping the addition of a second equivalent of nucleophile (which would lead to a tertiary alcohol).
    
  • Outcome: The ketone is only released upon acidic hydrolysis during workup.

The Morpholine Amide Model

Morpholine amides lack the secondary coordination site (methoxy group) required for the classic Weinreb chelate. However, they suppress over-addition through a different set of factors:

  • Steric Bulk: The chair conformation of the morpholine ring creates significant steric shielding around the carbonyl.

  • Amide Resonance: The poor leaving group ability of the morpholine anion (pKa ~8.3 for conjugate acid) discourages the premature collapse of the tetrahedral intermediate at low temperatures.

  • Inductive Withdrawal: The oxygen atom in the morpholine ring exerts an inductive effect that modulates the electrophilicity of the carbonyl, though less effectively than the Weinreb system.

Pathway Visualization

Mechanism Start Amide Precursor Weinreb_Int Weinreb Intermediate (Stable 5-Membered Chelate) Start->Weinreb_Int Path A: Weinreb (N-OMe, N-Me) Morph_Int Morpholine Intermediate (Sterically Stabilized) Start->Morph_Int Path B: Morpholine RMgX + RMgX (Nucleophile) Weinreb_Ketone Pure Ketone (>95% Selectivity) Weinreb_Int->Weinreb_Ketone Acid Hydrolysis (Workup) Morph_Leak Premature Collapse (If T > 0°C) Morph_Int->Morph_Leak Thermal Instability Morph_Ketone Ketone Product Morph_Int->Morph_Ketone Acid Hydrolysis Alcohol Tertiary Alcohol (Over-addition Side Product) Morph_Leak->Alcohol + 2nd RMgX

Figure 1: Comparative stability of tetrahedral intermediates. The Weinreb path offers a "thermodynamic lock," while the Morpholine path relies on kinetic control.

Experimental Validation: Synthesis of 5-Hydroxy-1-phenylpentan-1-one

This section details the synthesis of a model hydroxy-ketone starting from


-valerolactone.

Challenge: The substrate contains a free hydroxyl group (after ring opening). Solution: Both protocols require 2.2 equivalents of Organometallic reagent.

  • First Eq: Deprotonates the free -OH to form the alkoxide (-OMgBr).

  • Second Eq: Attacks the amide carbonyl.

Protocol A: The Weinreb Route (Gold Standard)

Precursor Synthesis: Reaction of


-valerolactone with N,O-dimethylhydroxylamine hydrochloride mediated by Trimethylaluminum (

).
  • Step 1: Suspend N,O-dimethylhydroxylamine HCl (1.2 eq) in DCM at 0°C. Add

    
     (1.2 eq) dropwise. Stir 30 min (formation of active aluminum amide).
    
  • Step 2: Add

    
    -valerolactone (1.0 eq). Warm to RT and stir 3h.
    
  • Step 3: Quench with Rochelle’s salt. Extract. Yield: ~90% of This compound .

Ketone Synthesis:

  • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Add Phenylmagnesium bromide (2.5 mmol, 1M in THF) dropwise over 10 min.

    • Note: Gas evolution (alkane) will occur during the first equivalent addition.

  • Stir at 0°C for 1 hour.

  • Quench: Pour into cold 1M HCl (10 mL). Stir vigorously for 20 min to hydrolyze the chelate.

  • Workup: Extract with EtOAc. Wash with brine. Dry (

    
    ).
    
  • Result: 5-Hydroxy-1-phenylpentan-1-one. Yield: 88-93% .

Protocol B: The Morpholine Route (Cost-Effective Alternative)

Precursor Synthesis: Direct aminolysis of


-valerolactone with morpholine. No pyrophoric 

required.
  • Step 1: Mix

    
    -valerolactone (1.0 eq) and Morpholine (1.5 eq) neat or in Toluene.
    
  • Step 2: Heat to 80°C for 4-6 hours.

  • Step 3: Evaporate excess morpholine. Recrystallize if solid, or use crude. Yield: ~95% of 5-Hydroxy-1-morpholinopentan-1-one .

    • Advantage:[1][2][3][4][5] This step is significantly greener and cheaper than the Weinreb synthesis.

Ketone Synthesis:

  • Dissolve 5-Hydroxy-1-morpholinopentan-1-one (1.0 mmol) in anhydrous THF (5 mL).

  • Critical Step: Cool to -20°C or -40°C .

    • Reasoning: Unlike the Weinreb amide, the morpholine intermediate is less stable.[6] Lower temperature prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[1]

  • Add Phenylmagnesium bromide (2.5 mmol) slowly.

  • Stir at -20°C for 2 hours. Do not let it warm to RT before quenching.

  • Quench: Add inverse quench into acidic ethanol/water to ensure rapid protonation.

  • Result: 5-Hydroxy-1-phenylpentan-1-one. Yield: 75-85% .

Performance Analysis

Yield vs. Purity

The Weinreb route consistently yields >90% with high purity because the chelate is robust. The Morpholine route typically yields 10-15% lower due to minor over-addition (forming tertiary alcohol) or incomplete conversion at the lower temperatures required to maintain selectivity.

Cost Benefit Analysis

For large-scale drug development, the cost difference is massive.

  • Weinreb Reagent: ~$1500/kg (N,O-Dimethylhydroxylamine HCl). Requires

    
     (hazardous, expensive).
    
  • Morpholine: ~$50/kg. Requires only heat.

Purification
  • Weinreb Amides: Often viscous oils. Difficult to crystallize. Require column chromatography.

  • Morpholine Amides: Highly crystalline. Can often be purified by precipitation/recrystallization, avoiding chromatography.

Decision Matrix

ScenarioRecommended RouteRationale
Early Discovery (mg scale) Weinreb Reliability is paramount. Cost is negligible. Time saved on optimization > reagent cost.
Process Development (kg scale) Morpholine Cost savings are significant. Crystallinity aids purification. Yield loss can be mitigated by strict temp control (-20°C).
Complex Substrates Weinreb If the molecule has other sensitive groups, the robustness of the Weinreb chelate prevents side reactions.
Green Chemistry Priority Morpholine Avoids aluminum reagents and chlorinated solvents often used in Weinreb synthesis.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Williams, J. M., et al. "A new general method for preparation of N-methoxy-N-methylamides.[3] Application in direct conversion of an ester to a ketone."[3] Tetrahedron Letters, 1995, 36(31), 5461-5464.[3] Link

  • Ogiwara, Y. "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis."[5][6][7] Synthesis, 2025.[5][6][8] Link

  • Sengupta, S., et al. "Morpholine amides as mild and selective acylating agents." Journal of Organic Chemistry, 2008. (General reference for morpholine amide reactivity).
  • Comparison of Amide Stability: Organic Chemistry Portal, "Weinreb Ketone Synthesis." Link

Sources

Kinetic vs. Thermodynamic Control in Weinreb Amide Reactions: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is notoriously plagued by the problem of over-addition, which yields tertiary alcohols. The introduction of N-methoxy-N-methylamides (Weinreb amides) revolutionized this process by providing a reliable pathway to selectively synthesize ketones[1].

As process chemists and drug development professionals scale these reactions, understanding the delicate balance between kinetic control (which preserves the desired intermediate) and thermodynamic control (which leads to over-addition) is critical. This guide objectively compares the mechanistic behavior of Weinreb amides against modern alternatives and provides self-validating protocols to ensure reaction fidelity.

Mechanistic Causality: The Battle of Temperature and Stability

The success of the Weinreb–Nahm ketone synthesis relies entirely on the formation of a highly stable, five-membered cyclic tetrahedral intermediate[1]. When an organolithium or Grignard reagent attacks the Weinreb amide, the metal (Li or Mg) is chelated by both the carbonyl oxygen and the methoxy oxygen[2].

  • Kinetic Control (The Desired Pathway): At low temperatures (typically -78 °C to 0 °C), the thermal energy in the system is insufficient to overcome the activation barrier required to break this chelate. The intermediate remains kinetically trapped. Only upon the introduction of an acidic aqueous quench is the metal washed out, allowing the intermediate to safely decompose into the desired ketone[2].

  • Thermodynamic Control (The Over-Addition Override): If the reaction is allowed to warm to room temperature or heated prior to quenching, the system seeks its lowest energy state. The thermodynamic driving force causes the premature expulsion of the N-methoxy-N-methylamine leaving group, collapsing the intermediate into a ketone in situ. This transient ketone is highly electrophilic and immediately reacts with any remaining organometallic reagent to form a tertiary alcohol.

Mechanism WA Weinreb Amide + Organometallic (R-M) TI Tetrahedral Intermediate (5-Membered Chelate) WA->TI Nucleophilic Attack (Fast, Exothermic) Ketone Ketone Product (Mono-addition) TI->Ketone Low Temp Quench (< 0 °C) [KINETIC CONTROL] Collapse In Situ Ketone (Premature Collapse) TI->Collapse Elevated Temp (> 20 °C) [THERMODYNAMIC CONTROL] Alcohol Tertiary Alcohol (Over-addition) Collapse->Alcohol + R-M (Excess) (Very Fast)

Divergent mechanistic pathways of Weinreb amide reactions under kinetic vs. thermodynamic control.

Comparative Performance: Weinreb vs. Alternative Acylating Agents

While Weinreb amides are the industry standard, the hygroscopic and expensive nature of N,O-dimethylhydroxylamine hydrochloride has driven the development of alternative acylating agents[3]. Understanding how these alternatives respond to kinetic and thermodynamic conditions is vital for route scouting.

  • Morpholine Amides: Recently highlighted as classical but underexplored intermediates, morpholine amides utilize their ring oxygen to achieve a similar chelation effect, preventing collapse to the carbonyl intermediate[3]. They are highly cost-effective but may require slightly higher equivalents of nucleophile to achieve full conversion compared to Weinreb amides[3].

  • N,N-Boc₂-Amides: These highly activated amides operate under strict kinetic control. Due to the severe destabilization of the amide resonance by the two Boc groups, they undergo highly chemoselective N–C cleavage at very low temperatures, allowing for transition-metal-free acylation[4].

Quantitative Comparison of Acylating Agents
Acylating AgentIntermediate StabilityTemp Limit for Mono-additionSusceptibility to Over-additionPrimary Application
Weinreb Amide High (5-membered chelate)< 0 °C (Kinetic)Low (at low temp), High (at RT)Standard, reliable ketone synthesis[1]
Morpholine Amide Moderate to High< 20 °CLowCost-effective, scalable alternative[3]
N,N-Boc₂-Amide Low (Transient)< -78 °CModerateHighly hindered/unreactive nucleophiles[4]
Standard Ester Very Low (No chelation)N/AVery High (Thermodynamic)Tertiary alcohol synthesis[2]

Self-Validating Experimental Protocols

To ensure reproducibility and prevent accidental thermodynamic override, protocols must be designed as self-validating systems. The following methodologies detail the causality behind each operational step.

Protocol A: Kinetically Controlled Synthesis of Ketones (Standard Weinreb)

This protocol ensures the tetrahedral intermediate remains trapped until the reaction is safely quenched.

  • Setup & Temperature Validation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under inert atmosphere. Crucial: Insert an internal temperature probe. Cool the reactor to -78 °C.

    • Causality: External bath temperatures do not reflect internal reaction exotherms. THF coordinates with the metal, aiding intermediate solubility.

  • Reagent Addition: Add the Grignard reagent (1.1–1.5 eq) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.

    • Causality: Rapid addition causes localized heating (thermodynamic micro-environments), leading to premature intermediate collapse and tertiary alcohol impurities.

  • Reaction Monitoring (Self-Validation): Stir for 1 hour at -78 °C, then allow to slowly warm to 0 °C. Withdraw a 0.1 mL aliquot, quench it immediately into cold NH₄Cl/MeOH, and analyze via LC-MS.

    • Causality: This confirms the complete consumption of the Weinreb amide before the bulk quench. If starting material remains, additional Grignard can be added safely at 0 °C.

  • Bulk Quench: Pour the cold reaction mixture into a vigorously stirred, ice-cold saturated aqueous NH₄Cl solution.

    • Causality: The acidic protons rapidly protonate the intermediate, breaking the chelate and releasing the ketone while simultaneously destroying any unreacted Grignard reagent, completely shutting down the thermodynamic over-addition pathway.

Workflow S1 1. Cool to -78 °C Verify Internal Temp S2 2. Add RMgX Control Exotherm S1->S2 S3 3. Stir & Monitor LC-MS Aliquot Check S2->S3 S4 S4 S3->S4 S5 S5 S4->S5

Self-validating workflow for kinetically controlled Weinreb ketone synthesis.

Protocol B: Thermodynamically Driven Over-Addition (Impurity Profiling)

Understanding how the reaction fails is critical for process chemistry. This protocol intentionally forces the thermodynamic pathway to generate the tertiary alcohol for use as an analytical reference standard.

  • Setup: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF at room temperature (20 °C).

  • Reagent Addition: Rapidly add the Grignard reagent (2.5 eq).

    • Causality: Excess reagent is required because the first equivalent is consumed forming the transient ketone, and the second equivalent is consumed forming the alkoxide.

  • Thermodynamic Override: Heat the mixture to 50 °C for 2 hours.

    • Causality: The thermal energy easily overcomes the activation barrier of the chelated intermediate. It collapses into the highly electrophilic ketone, which is immediately attacked by the excess Grignard reagent.

  • Quench & Validation: Quench with aqueous NH₄Cl at room temperature. Analyze the crude mixture via ¹³C NMR.

    • Causality: Successful thermodynamic override is validated by the complete absence of the ketone carbonyl carbon signal (~200 ppm) and the appearance of the tertiary alcohol quaternary carbon signal (~70–80 ppm).

Conclusion

The utility of the Weinreb amide lies in its ability to exploit kinetic control to halt a reaction halfway through a traditional addition-elimination sequence. By strictly monitoring internal temperatures and utilizing self-validating quench checks, chemists can reliably prevent the thermodynamic collapse of the tetrahedral intermediate. When evaluating alternatives, balancing the cost-efficiency of morpholine amides against the extreme kinetic reactivity of N,N-Boc₂-amides ensures the optimal selection for specific synthetic bottlenecks.

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc₂-amides Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Recent Developments in Weinreb Synthesis and their Applications Source: Oriental Journal of Chemistry URL:[Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Source: Chemistry StackExchange URL:[Link]

Sources

Chelation Control in Reactions of 5-Hydroxy-N-methoxy-N-methylpentanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the chemoselective synthesis of


-hydroxy ketones from 5-Hydroxy-N-methoxy-N-methylpentanamide  (hereafter 5-HMP ). The core challenge lies in balancing the intrinsic Weinreb chelation control  (which prevents over-addition of nucleophiles) against the thermodynamic instability of the substrate, which is prone to cyclization into 

-valerolactone.

We compare three distinct synthetic strategies:

  • The Silyl-Protection Route (Standard): Maximizes yield and purification ease.

  • The Dianion Route (Step-Economy): Uses excess organometallic reagent to bypass protection steps.

  • The In-Situ Lactone Opening (One-Pot): A direct conversion strategy from

    
    -valerolactone.
    

Part 1: The Mechanistic Landscape

The Weinreb Chelate vs. The Lactone Trap

The "Chelation Control" in this context refers to the formation of a stable five-membered cyclic intermediate (A) upon addition of an organometallic reagent (R-M). This intermediate is stable to further nucleophilic attack, collapsing to the ketone only upon acidic workup.[1]

However, 5-HMP possesses a distal hydroxyl group at C5. This introduces two competing pathways:

  • Path A (Desired): Formation of the Weinreb chelate.

  • Path B (Parasitic): Intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, releasing

    
     and forming 
    
    
    
    -valerolactone
    . This is thermodynamically favored under acidic or basic catalysis.
Visualization of Competing Pathways

The following diagram illustrates the kinetic competition between the desired metal-chelation and the parasitic lactonization.

WeinrebMechanism Substrate 5-Hydroxy-N-methoxy- N-methylpentanamide Lactone δ-Valerolactone (Thermodynamic Sink) Substrate->Lactone Acid/Base Catalysis Alkoxide Magnesium Alkoxide Intermediate Substrate->Alkoxide + 1 eq. RMgX (Deprotonation) Lactone->Substrate Weinreb Amine + AlMe3 Chelate Stable Weinreb Chelate (5-Membered Ring) Alkoxide->Chelate + 2nd eq. RMgX (Nucleophilic Attack) Ketone Target δ-Hydroxy Ketone Chelate->Ketone Acidic Workup (Hydrolysis)

Caption: Figure 1. The mechanistic bifurcation. Path A (Blue/Green) leads to the target ketone via the stable Weinreb chelate. Path B (Red) represents the parasitic cyclization to lactone, which must be suppressed.

Part 2: Comparative Analysis of Methodologies

Method A: The Silyl-Protection Strategy (Gold Standard)

This method involves protecting the C5-hydroxyl as a tert-butyldimethylsilyl (TBS) ether prior to nucleophilic addition.

  • Mechanism: The bulky TBS group sterically precludes lactonization and prevents the consumption of the organometallic reagent by the hydroxyl proton.

  • Pros: Highest yields (>85%); cleanest impurity profile; compatible with sensitive Grignard reagents.

  • Cons: Adds two synthetic steps (protection and deprotection).

Method B: The Dianion Strategy (Unprotected)

This method utilizes the free hydroxyl group. Two equivalents of the organometallic reagent are used: the first acts as a base (deprotonating -OH), and the second acts as the nucleophile.

  • Mechanism: HO-R-Con(OMe)Me + 2 RMgX → XMg-O-R-C(OMgX)(R)=N+(OMe)Me

  • Pros: High step economy (direct use of substrate).

  • Cons: Requires 2.2–2.5 equivalents of potentially expensive nucleophile; lower yields (60-70%) due to solubility issues of the dianion in ether/THF; high risk of lactonization if addition is slow.

Method C: The Aluminum-Mediated One-Pot (From Lactone)

Instead of isolating 5-HMP, this method generates the amide in situ from


-valerolactone using dimethylaluminum amide reagents, followed by direct Grignard addition.
  • Pros: Starts from cheap commodity chemical (lactone).

  • Cons: High sensitivity to moisture; requires pyrophoric trimethylaluminum (

    
    ); difficult workup (aluminum emulsions).
    
Performance Data Summary
FeatureMethod A: TBS-ProtectionMethod B: Dianion (Unprotected)Method C: Al-Mediated One-Pot
Reagent Stoichiometry 1.1 equiv RMgX2.2–2.5 equiv RMgX1.2 equiv RMgX + 1.1 equiv

Typical Yield 85–92%55–70%60–75%
Atom Economy Low (Protecting groups)HighMedium (Al waste)
Impurity Profile CleanContains Lactone/DiolAluminum salts, unreacted lactone
Scalability HighLow (Solubility limits)Medium (Exotherm control)

Part 3: Experimental Protocols

Protocol 1: Optimized Chelation Control (Method A - Protected)

Recommended for high-value drug intermediates.

  • Protection: Dissolve 5-HMP (1.0 equiv) in DCM. Add Imidazole (1.2 equiv) and TBS-Cl (1.1 equiv). Stir 2h at RT. Quench with water, extract, and concentrate.

  • Chelation-Controlled Addition:

    • Dissolve the TBS-protected amide in anhydrous THF (0.5 M) under Argon.

    • Cool to 0°C (Note: Weinreb amides often do not require -78°C due to chelate stability, but 0°C prevents side reactions).

    • Add Grignard Reagent (RMgBr) (1.2 equiv) dropwise over 20 mins.

    • Checkpoint: Monitor TLC. The intermediate chelate is stable; starting material should disappear.[1]

    • Stir for 1h at 0°C.

  • Workup:

    • Quench with saturated

      
       .
      
    • Critical Step: Adjust pH to ~3 with 1M HCl to ensure hydrolysis of the hemiaminal intermediate without cleaving the TBS group (unless global deprotection is desired).

    • Extract with EtOAc.

Protocol 2: The Dianion "Step-Economy" Route (Method B)

Recommended for early-stage discovery or cheap nucleophiles (e.g., MeMgBr).

  • Preparation: Dissolve 5-HMP (1.0 equiv) in anhydrous THF (0.2 M - more dilute to prevent precipitation).

  • Deprotonation & Addition:

    • Cool to -78°C .

    • Add Grignard Reagent (2.5 equiv) slowly.

    • Observation: A precipitate (magnesium alkoxide) may form. Vigorous stirring is essential.

    • Allow to warm to 0°C over 2 hours.

  • Workup:

    • Pour into a vigorously stirred mixture of ice and 1M HCl.

    • Caution: Ensure the aqueous layer remains acidic (pH < 2) to solubilize magnesium salts, or use Rochelle's salt (Potassium sodium tartrate) to break emulsions.

Part 4: Workflow Decision Matrix

Use this logic flow to select the appropriate method for your specific application.

DecisionTree Start Start: 5-HMP Substrate IsNucleophileExpensive Is the Nucleophile (R-M) Expensive/Precious? Start->IsNucleophileExpensive IsScaleLarge Is Scale > 100g? IsNucleophileExpensive->IsScaleLarge No MethodA Method A: TBS Protection (High Yield, Safe) IsNucleophileExpensive->MethodA Yes IsScaleLarge->MethodA Yes (Safety/Purification) MethodB Method B: Dianion Route (Fast, Moderate Yield) IsScaleLarge->MethodB No (Speed preferred) MethodC Method C: Lactone Opening (Commodity Starting Material)

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on reagent cost and reaction scale.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link[2]

    • Foundational paper establishing the stability of the 5-membered chel
  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis." Organic Preparations and Procedures International, 1993 , 25(1), 15–40. Link

    • Comprehensive review covering hydroxyl-group compatibility and protection str
  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171-4174. Link

    • Describes the aluminum-mediated opening of lactones/esters, relevant to Method C.
  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524. Link

    • Discusses side reactions including lactonization and the dianion str

Sources

"review of recent advances in Weinreb amide chemistry"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Weinreb Privilege" in Modern Synthesis

Since their introduction in 1981, Weinreb amides (N-methoxy-N-methylamides) have served as the gold standard for converting carboxylic acid derivatives into ketones and aldehydes. Their utility relies on the formation of a stable five-membered chelated intermediate that prevents over-addition of nucleophiles—a feature often termed the "Weinreb Privilege."

However, the last decade (2015–2025) has seen a paradigm shift. Weinreb amides are no longer just "ketone precursors"; they have evolved into:

  • Green Chemistry Targets: Synthesized via catalytic, waste-free dehydrative amidation rather than atom-inefficient coupling reagents.

  • Directing Groups (DGs): Facilitating transition-metal catalyzed C–H functionalization (ortho-oxygenation, olefination) that was previously impossible with simple esters or ketones.

This guide objectively compares these recent advances against traditional methodologies, providing validated protocols and data-driven insights for drug development professionals.

Part 1: The Green Revolution in Synthesis

Comparative Analysis of Synthesis Methods

Traditionally, Weinreb amides were synthesized using harsh acid chlorides or expensive peptide coupling reagents (EDC, DCC, CDI). Recent advances utilize Boronic Acid Catalysis , specifically Diboronic Acid Anhydrides (DBAA), to achieve direct condensation between carboxylic acids and N,O-dimethylhydroxylamine.

Table 1: Performance Matrix of Synthesis Methodologies
FeatureTraditional (Acid Chloride) Coupling Reagent (EDC/HOBt) Catalytic Green Synthesis (DBAA)
Atom Economy Low (Generates stoichiometric salt waste)Very Low (Large urea byproducts)High (Generates only

)
Cost Low (Reagents) / High (Purification)High (Reagents)Moderate (Catalyst is reusable)
Purification Aqueous workup + ChromatographyDifficult (Urea removal)Simple (Phase separation)
Functional Group Tolerance Low (Acid sensitive groups fail)HighExcellent (Tolerates free -OH, -NH)
Scalability Difficult (Exothermic, corrosive)ModerateHigh (Azeotropic reflux)
Protocol 1: Catalytic Dehydrative Amidation (Green Protocol)

Based on Shimada et al. (Chem. Commun., 2020)[1]

Objective: Synthesize a Weinreb amide from a carboxylic acid without coupling reagents.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) - to neutralize the HCl salt

  • Catalyst: 2,2'-Oxybis(phenylboronic acid) (DBAA) (5 mol%)

  • Solvent: Toluene or Fluorobenzene

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging: Add the carboxylic acid, N,O-dimethylhydroxylamine HCl, DIPEA, and the DBAA catalyst (5 mol%) to the flask.

  • Solvation: Add Toluene (0.2 M concentration relative to acid).

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Water generated during the reaction is azeotropically removed via the Dean-Stark trap.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 12–24 hours.

  • Workup: Cool to room temperature. Wash the organic layer with 1N HCl (to remove excess amine/DIPEA) and saturated

    
    .
    
  • Isolation: Dry over

    
     and concentrate. The catalyst often precipitates or remains in the organic phase but can be separated; however, the crude purity is often >95%, negating the need for chromatography.
    

Mechanism of Action: The boronic acid catalyst activates the carboxylic acid by forming a mixed anhydride-like species (acyloxyboronate), which is highly electrophilic yet stable enough to resist decomposition.

BoronicCatalysis Cat Boronic Acid Catalyst (DBAA) Inter1 Acyloxyboronate Intermediate Cat->Inter1 + Acid - H2O Acid Carboxylic Acid Acid->Inter1 Product Weinreb Amide Inter1->Product + Amine Water H2O (Removed) Inter1->Water Amine MeNH(OMe) Amine->Product Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle for DBAA-mediated dehydrative amidation. The catalyst acts as a shuttle, activating the acid and releasing water.

Part 2: Beyond Ketone Synthesis – C-H Functionalization

The most significant recent advancement is the use of the Weinreb amide as a Directing Group (DG) for transition-metal catalyzed C–H activation. Unlike simple esters (weak coordinators) or ketones (prone to side reactions), the Weinreb amide binds metals (Ru, Rh, Pd) strongly enough to direct ortho-functionalization but remains labile enough for product turnover.

Protocol 2: Ru(II)-Catalyzed Ortho-Oxygenation

Based on Ackermann et al. (Org. Lett., 2013)

Objective: Install a hydroxyl group ortho to the amide (C–H to C–O transformation).

Reagents:

  • Substrate: Aryl Weinreb Amide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant:

    
     (2.0 equiv) - Hypervalent iodine is critical
    
  • Solvent: DCE (1,2-Dichloroethane) or DCE/TFA mixtures

Step-by-Step Workflow:

  • Preparation: In a screw-cap vial, weigh the Weinreb amide,

    
    , and 
    
    
    
    .
  • Solvation: Add DCE (0.1 M).

  • Activation: Seal the vial and heat to 100°C–120°C for 18 hours.

  • Mechanism Check: The reaction proceeds via a ruthenacycle intermediate where the amide oxygen coordinates to the Ru center, positioning it to cleave the ortho C–H bond.

  • Workup: Dilute with DCM, wash with water, and purify via silica gel chromatography.

  • Result: The product is an ortho-hydroxylated Weinreb amide, which can subsequently be converted to a salicylaldehyde derivative.

RuCatalysis Start Aryl Weinreb Amide Coord N-O Coordination (Pre-complex) Start->Coord + [Ru] CH_Act Ruthenacycle (C-H Activation) Coord->CH_Act - HCl Oxid Oxidation (Ru-IV Species) CH_Act->Oxid + PhI(OAc)2 Prod Ortho-Hydroxy Product Oxid->Prod Reductive Elimination Prod->Start Regenerate [Ru]

Figure 2: Mechanism of Ru(II)-catalyzed C-H oxygenation. The N-methoxy oxygen acts as the directing atom.

Part 3: Strategic Comparison (Weinreb vs. Morpholine Amides)

A recent trend in process chemistry is evaluating alternatives to Weinreb amides. Morpholine amides have emerged as a cost-effective competitor.

Table 2: Comparative Performance Data
ParameterWeinreb Amide Morpholine Amide Decision Driver
Intermediate Stability Excellent (5-membered chelate)Good (Inductive stabilization)Use Weinreb for highly reactive nucleophiles (RLi).
Water Solubility Low (Hydrophobic)High (Hydrophilic ether)Use Morpholine for aqueous workups/green solvents.
Reagent Cost High (N,O-dimethylhydroxylamine)Low (Morpholine)Use Morpholine for large-scale commodity synthesis.
Over-Addition Risk Very LowModerateUse Weinreb if high selectivity is critical.

Expert Insight: While morpholine amides are cheaper, Weinreb amides remain superior for complex, late-stage functionalization where yield loss due to over-addition cannot be tolerated. The "chelation insurance" of the methoxy group justifies the higher cost in drug discovery.

References

  • Shimada, N., et al. (2020).[1] "Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids." Chemical Communications, 56, 13145–13148.[1]

  • Ackermann, L., et al. (2013).[2] "Ruthenium-Catalyzed C–H Oxygenation on Aryl Weinreb Amides." Organic Letters, 15(9), 2124–2127.

  • Kalepu, J., & Pilarski, L. (2019).[3] "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." Molecules, 24(5), 830.[4]

  • Ogiwara, Y. (2025).[5] "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." Synthesis, 57, 3639–3648.[6]

  • Niu, T., et al. (2009).[1] "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids." Organic Letters, 11(19), 4474–4477.

Sources

"alternatives to 5-Hydroxy-N-methoxy-N-methylpentanamide in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternatives to 5-Hydroxy-N-methoxy-N-methylpentanamide in Organic Synthesis Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Development Scientists

Executive Summary & Technical Context

This compound (hereafter referred to as 5-HMMP ) is a specialized bifunctional building block. It serves as a "linchpin" intermediate, primarily used to convert the carboxylic acid oxidation state (from


-valerolactone or 5-hydroxypentanoic acid) into ketones while preserving a terminal hydroxyl group for further elaboration (e.g., cyclization, linker attachment).

While the Weinreb amide functionality offers high chemoselectivity by preventing over-addition of nucleophiles (via the stable 5-membered chelate), 5-HMMP presents distinct process challenges:

  • Cost: N,O-Dimethylhydroxylamine hydrochloride is significantly more expensive than standard amines.

  • Atom Economy: The methoxy-methyl leaving group is high-molecular-weight waste.

  • Hydroxyl Interference: The free C5-hydroxyl requires either protection or the consumption of an extra equivalent of nucleophile (forming the alkoxide in situ) during ketone synthesis.

This guide evaluates three field-proven alternatives that match or exceed the performance of 5-HMMP in preparing 1-hydroxy-5-alkanones and related C5-functionalized scaffolds.

Decision Framework: Selecting the Alternative

The choice of alternative depends on the specific constraints of your synthesis: Cost , Chemoselectivity , or Reactivity .

SelectionGuide Start Objective: C5-Hydroxy Ketone Synthesis Constraint1 Primary Constraint? Start->Constraint1 Alt1 Morpholine Amide (Scalability & Cost) Constraint1->Alt1 Cost/Scale-up Alt2 Thioester (Fukuyama) (Mild Conditions/Sensitive Groups) Constraint1->Alt2 Complex Substrate/Late Stage Alt3 Direct Lactone Opening (Atom Economy) Constraint1->Alt3 Simple Substrate/Low Cost

Figure 1: Decision matrix for selecting the optimal C5-synthon.

Comparative Analysis of Alternatives

Alternative A: The Morpholine Amide (5-Hydroxy-1-morpholinopentan-1-one)

Best For: Large-scale synthesis and cost reduction. Morpholine amides are "underexplored" surrogates for Weinreb amides.[1][2] They form a similar stable tetrahedral intermediate that prevents over-addition, but they are derived from cheap morpholine and are often crystalline solids (avoiding chromatography).

  • Mechanism: Like Weinreb amides, the morpholine oxygen can participate in chelation (though less tightly than the Weinreb O-Me), stabilizing the tetrahedral intermediate.

  • Pros: Morpholine is ~10x cheaper than Weinreb amine. Products are often crystalline.

  • Cons: Slightly lower reactivity; requires strictly anhydrous conditions to prevent hydrolysis.

Alternative B: The Thioester (S-Ethyl 5-hydroxypentanethioate)

Best For: Fukuyama Coupling (Late-stage functionalization). Instead of hard nucleophiles (Grignard/Lithium), this route uses Organozinc reagents with a Pd catalyst.[3]

  • Mechanism: Oxidative addition of Pd(0) into the C-S bond, followed by transmetallation with R-Zn-I and reductive elimination.

  • Pros: Extremely mild. Tolerates esters, nitriles, and even other ketones on the nucleophile.[3] No over-addition.

  • Cons: Requires Palladium catalyst; requires preparation of organozinc reagents.

Alternative C: Direct -Valerolactone (DVL) Opening

Best For: Atom economy (if conditions allow). Reacting the lactone directly with the nucleophile.

  • Mechanism: Nucleophilic attack at the carbonyl.[4]

  • Pros: Zero waste (all atoms incorporated).

  • Cons: High risk of double addition (forming the diol). Requires precise temperature control (-78°C) or specific reagents (e.g., Weinreb amine/AlMe3 complex is the standard way to make 5-HMMP, but here we mean reacting DVL with the carbon nucleophile directly).

Performance Data Comparison

Feature5-HMMP (Standard) Morpholine Amide Thioester (Fukuyama)
Reagent Cost High (

$)
Low ($)Medium (

)
Yield (Amide Step) 85-95%80-92%90-98%
Yield (Ketone Step) 90-98%75-85%85-95%
Over-addition Risk NegligibleLowNegligible
Purification Distillation/ColumnCrystallizationColumn
Stability HighHigh (Hygroscopic)Moderate (Hydrolysis risk)

Experimental Protocols

Protocol A: Synthesis of the Morpholine Alternative

Objective: Synthesis of 5-hydroxy-1-morpholinopentan-1-one from


-valerolactone.
  • Reagents:

    
    -Valerolactone (10 mmol), Morpholine (12 mmol), AlMe
    
    
    
    (11 mmol, 2M in toluene), DCM (anhydrous).
  • Procedure:

    • Caution: Trimethylaluminum is pyrophoric.

    • To a solution of morpholine in DCM at 0°C, slowly add AlMe

      
      . Stir for 30 min to form the dimethylaluminum amide species.
      
    • Add

      
      -valerolactone dropwise.
      
    • Allow to warm to RT and stir for 3-5 hours (monitoring by TLC for disappearance of lactone).

    • Quench: Carefully quench with dilute HCl (gas evolution!).

    • Workup: Extract with DCM, dry over MgSO

      
      , and concentrate.
      
    • Purification: Recrystallize from Et

      
      O/Hexanes (or flash chromatography if oil).
      
  • Key Insight: The Al-amide species opens the lactone efficiently. The free hydroxyl formed is trapped as an aluminum alkoxide during reaction but released upon quench.

Protocol B: Ketone Synthesis from Morpholine Amide

Objective: Converting the Morpholine Amide to a Ketone (e.g., 1-phenyl-1,5-pentanediol precursor).[5][6]

  • Reagents: Morpholine Amide (1.0 equiv), Phenylmagnesium Bromide (2.2 equiv - Note: Extra equiv needed for free -OH), THF.

  • Procedure:

    • Dissolve Morpholine amide in anhydrous THF; cool to 0°C.

    • Add PhMgBr dropwise. The first equivalent deprotonates the C5-OH; the second attacks the amide.

    • Stir at 0°C for 1h, then warm to RT for 1h.

    • Crucial Step: Quench with acidic methanol or aqueous NH

      
      Cl to hydrolyze the stable tetrahedral intermediate.
      
  • Result: Formation of 5-hydroxy-1-phenylpentan-1-one.

Mechanistic Visualization

The following diagram illustrates why the Morpholine amide is a viable alternative to the Weinreb system, showing the comparable chelation stabilization that prevents over-addition.

Mechanism cluster_0 Key Difference vs Weinreb Substrate Morpholine Amide (R-CO-N-Morph) Intermediate Tetrahedral Intermediate (Stable Chelate) Substrate->Intermediate Nucleophilic Attack (Mg coordinates O & N) Grignard R'-MgBr (2.2 equiv) Grignard->Intermediate Intermediate->Intermediate Stable: No collapse to ketone yet Workup Acidic Hydrolysis Intermediate->Workup Product Target Ketone (R-CO-R') Workup->Product Elimination of Morpholine Note Morpholine oxygen is less coordinating than Weinreb O-Me but sufficient for stabilization.

Figure 2: Mechanistic pathway for Morpholine Amide ketone synthesis.[3]

References

  • Review of Morpholine Amides: Ogiwara, Y.[1] "Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis." Synthesis, 2025.[1][7][8]

  • Fukuyama Coupling: Tokuyama, H., Yokoshima, S., Yamashita, T., & Fukuyama, T. "A novel ketone synthesis by a palladium-catalyzed reaction of thiol esters and organozinc reagents." Tetrahedron Letters, 1998.

  • Comparison of Amides: "Converting Amides to Aldehydes and Ketones." Chemistry Steps.

  • Weinreb vs Morpholine Reactivity: "Reactions of alkynyllithium with Weinreb and morpholine amides." ResearchGate.[2]

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical, including novel or specialized reagents like 5-Hydroxy-N-methoxy-N-methylpentanamide, with a protocol grounded in rigorous safety standards and regulatory compliance. This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on the foundational principles of chemical waste management as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Characterization and Initial Risk Assessment

Assumed Potential Hazards:

  • Skin and Eye Irritation: Similar chemical structures can cause irritation upon contact.[2][3]

  • Harmful if Ingested or Inhaled: Ingestion or inhalation of vapors or dust may be harmful.[3][4]

  • Reactivity: While generally stable, it should be considered incompatible with strong oxidizing agents and strong acids.[4]

Under federal regulations, it is the generator's responsibility to determine if a waste is hazardous.[5][6] This determination can be made through analytical testing or by applying knowledge of the chemical's composition and the processes that generated the waste.[5] For this compound waste, assume it is hazardous unless confirmed otherwise through testing. Hazardous waste is typically categorized by four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical or its waste, ensure all appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects eyes from splashes of the chemical or contaminated solvents.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact. Always inspect gloves for tears or holes before use and wash hands after removal.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required if handled in a well-ventilated area or chemical fume hood.[4]If aerosols or dusts are generated outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]

Handling Precautions:

  • Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated, multi-step process designed to ensure "cradle-to-grave" management.

Step 1: Waste Identification and Classification

All waste streams containing this compound must be treated as hazardous chemical waste. This includes pure, unreacted material, contaminated solutions (e.g., reaction mixtures, rotovap residues), and grossly contaminated labware (e.g., pipettes, vials).

Step 2: Container Selection and Labeling
  • Container Selection: Use a container that is compatible with the chemical waste. For solutions containing organic solvents, a glass or polyethylene carboy is appropriate.[8][9] Ensure the container has a secure, leak-proof screw-top cap.[9] The original product container can often be used if it is in good condition.[9]

  • Labeling: All waste containers must be clearly labeled as soon as waste is added. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents (no abbreviations or formulas). List all components, including solvents.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The specific hazard(s) (e.g., Flammable, Toxic).

Step 3: Waste Segregation and Temporary Storage
  • Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation.

  • Compatibility: Crucially, segregate the waste container from incompatible materials. For example, keep organic waste away from acids and oxidizers to prevent dangerous chemical reactions.[9]

  • Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.

  • Closure: Keep the waste container closed at all times except when adding waste.[9]

Step 4: Arranging for Final Disposal
  • Time Limits: Hazardous waste has accumulation time limits that depend on the generator's status (e.g., Small or Large Quantity Generator).[5][6]

  • Licensed Disposal: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Never pour chemical waste down the drain or place it in the regular trash.[10]

  • Manifest System: For off-site transport and disposal, a hazardous waste manifest is required to track the waste from the generator to the final disposal facility.[6] Your EHS office will manage this process.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

For a Small Spill (Contained within the fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE as listed in the table above.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all cleaning materials as hazardous waste.

  • Dispose: Label the container and manage it as hazardous waste according to the protocol in Section 3.

For a Large Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and the approximate quantity spilled. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[7]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G start Generation of Waste Containing This compound characterize Characterize as Hazardous Waste (per RCRA regulations) start->characterize container Select Compatible, Sealable Container characterize->container label Label Container with: 'Hazardous Waste', Full Chemical Names, Concentrations, Hazards, Date container->label store Store in Designated Satellite Accumulation Area label->store segregate Segregate from Incompatible Wastes (e.g., Acids, Oxidizers) store->segregate spill_kit Ensure Spill Kit is Accessible store->spill_kit request_pickup Request Pickup via Institutional EHS or Licensed Waste Contractor segregate->request_pickup manifest Waste is Manifested and Transported to a Permitted TSDF request_pickup->manifest footer TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for the compliant disposal of this compound waste.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. [Link]

  • ChemView Chemical Data. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. aapptec. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Disposal of Chemical Waste. Weizmann Institute of Science Safety Unit. [Link]

Sources

Personal protective equipment for handling 5-Hydroxy-N-methoxy-N-methylpentanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers treating Weinreb amides as benign, stable intermediates. While 5-Hydroxy-N-methoxy-N-methylpentanamide (CAS: 187756-41-8) is itself a relatively stable, colorless oil[1], its operational hazard profile is entirely dictated by its chemical structure and the highly reactive reagents required to activate it.

In the stereoselective synthesis of complex molecules, such as homotropanones and the natural alkaloid (−)-adaline, this compound is synthesized from δ-valerolactone[1]. Because it possesses both a Weinreb amide moiety and an unprotected terminal hydroxyl group , reacting it with organolithium or Grignard reagents triggers an immediate, violent acid-base exotherm before the desired substitution can occur.

This guide provides the self-validating safety protocols, precise Personal Protective Equipment (PPE) requirements, and operational logic necessary to handle this compound safely at the bench.

Quantitative Hazard & Physical Profile

Understanding the physical properties of this compound is the first step in designing a safe operational workflow.

PropertyValueOperational Implication (Causality)
Physical State Colorless Oil[1]Prone to surface contamination; requires careful wiping of glassware threads and syringe tips to prevent exposure.
Molecular Formula C₇H₁₅NO₃[1]Precise stoichiometric calculation is critical. The unprotected -OH group will consume exactly 1.0 equivalent of any organometallic reagent.
Reactivity Hazard High (Contextual)When exposed to Grignard/organolithium reagents, the -OH group rapidly deprotonates, evolving highly flammable alkane gas (e.g., methane/ethane).
Synthesis Reagents Trimethylaluminum / DIBAL-HThe upstream synthesis of this amide often utilizes highly pyrophoric aluminum reagents, necessitating strict anhydrous handling[2][3].

Required Personal Protective Equipment (PPE) Matrix

Standard splash goggles are insufficient for the operational context of this chemical. Because handling this amide inherently involves pyrophoric reagents and rapid gas evolution, your PPE must account for sudden pressure spikes and fire risks.

PPE CategorySpecific EquipmentOperational Justification (Causality)
Eye/Face Chemical Splash Goggles + Polycarbonate Face Shield Protects against sudden pressure-induced splashing or septum blowouts during the exothermic deprotonation of the terminal hydroxyl group.
Hands Double-layered Nitrile gloves (min 8 mil)Provides a barrier against the amide and the anhydrous carrier solvents (THF/DCM). The outer glove can be quickly discarded if contaminated by reactive intermediates.
Body Flame-Resistant (FR) Nomex® Lab CoatCritical when handling the necessary Grignard/organolithium reagents, which pose a severe fire risk upon atmospheric exposure.
Respiratory Class II Type A2 Chemical Fume HoodEnsures volatile organic compounds and evolved alkane gases are safely evacuated from the breathing zone. The sash acts as a primary blast shield.

Standard Operating Procedure: Handling & Reaction Workflow

The following protocol details the safe reaction of this compound with an organometallic reagent to form a δ-hydroxyketone. Every step is designed as a self-validating system to ensure maximum safety.

Phase 1: Pre-Operational Validation & Setup

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum, then backfill with ultra-high purity (UHP) Argon.

    • Self-Validation: The flask should be cool to the touch before proceeding, and the argon bubbler must show a positive, continuous flow (1-2 bubbles/second) to guarantee an anhydrous environment.

  • PPE Verification: Don double nitrile gloves, splash goggles, a face shield, and a fully buttoned FR lab coat.

Phase 2: Reagent Preparation 3. Dissolution: Transfer this compound into the Schlenk flask and dissolve in anhydrous THF (0.1 M to 0.2 M concentration). 4. Thermal Equilibration: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

  • Causality: The subsequent addition of organometallics is highly exothermic. Starting at -78 °C suppresses the kinetic energy, preventing solvent boil-off and controlling the reaction rate[3].

Phase 3: Organometallic Addition (The Critical Hazard Window) 5. Deprotonation (1st Equivalent): Slowly add 1.05 equivalents of the Grignard or organolithium reagent via syringe down the inner wall of the flask.

  • Causality & Observation: The unprotected terminal hydroxyl group acts as a Brønsted acid. You will observe immediate, vigorous gas evolution as the alkoxide is formed. The face shield protects against any pressure-induced septum blowouts during this gas generation.

  • Substitution (2nd Equivalent): Add the second equivalent of the organometallic reagent to attack the Weinreb amide carbonyl, forming the stable, chelated tetrahedral intermediate.

Phase 4: Quenching & Workup 7. Quenching: Remove the cooling bath and carefully add saturated aqueous NH₄Cl dropwise.

  • Causality: NH₄Cl provides a mildly acidic proton source (pH ~5.5) that safely collapses the tetrahedral intermediate into the desired δ-hydroxyketone without causing the violent exotherms or emulsions associated with strong acids.

Process Flow & Safety Checkpoints

G Start Storage: 5-Hydroxy-N-methoxy- N-methylpentanamide (4°C) PPE Don PPE: Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Hood Transfer to Fume Hood (Inert N2/Ar Atmosphere) PPE->Hood React Reaction Phase: Add Organolithium/Grignard Hood->React Maintain anhydrous conditions Quench Quench Phase: Slow addition of sat. NH4Cl React->Quench Exothermic control Workup Aqueous Workup & Solvent Extraction Quench->Workup Waste Segregated Waste Disposal (Halogenated/Non-Halogenated) Workup->Waste

Workflow and safety checkpoints for the organometallic reaction of the Weinreb amide.

Spill Management & Segregated Disposal Plan

Improper disposal of reaction mixtures containing Weinreb amides and unquenched organometallics is a leading cause of laboratory fires. Follow this strict segregation plan:

  • Minor Spills (Inside Fume Hood):

    • Action: Cover the spilled oil/solvent mixture with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).

    • Causality: Standard paper towels can ignite if they react with residual organometallics or oxidizing agents. Inert absorbents neutralize the fire risk.

    • Disposal: Sweep into a chemically compatible, sealable polyethylene container using a non-sparking tool.

  • Major Spills (Outside Fume Hood):

    • Action: Immediately evacuate the lab bay. Remove all ignition sources, as the primary hazard is the rapid volatilization of the carrier solvent (THF/DCM).

  • Waste Segregation:

    • Aqueous Quench Waste: Route to basic/aqueous waste streams.

    • Organic Extracts: Route to non-halogenated organic waste (if extracted with EtOAc) or halogenated waste (if extracted with DCM).

    • Self-Validation: Never mix halogenated solvents with strong bases or active organometallics in the waste carboy to prevent exothermic polymerization.

References

  • Title: Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline Source: Molecules (MDPI)[1] URL:

  • Title: WO2008156816A2 - Renin inhibitors Source: Google Patents[2] URL:

  • Title: Profluorescent Sensors and Functionalized Alkoxyamine Initiators for Nitroxide Mediated Polymerization Source: eScholarship (University of California)[3] URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.